Methyl 3-(3-bromophenoxy)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-bromophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCIZRFJQQCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Methyl 3-(3-bromophenoxy)propanoate
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(3-bromophenoxy)propanoate, a substituted phenoxyalkanoic acid ester with potential applications in chemical synthesis and drug discovery. While direct experimental data for this specific ester is not extensively available in public literature, this guide synthesizes information from its corresponding carboxylic acid, 3-(3-Bromophenoxy)propanoic acid (CAS No. 18386-03-3) , and established organic chemistry principles to provide a detailed profile. This document will cover the compound's chemical structure, predicted physicochemical properties, probable synthetic routes with detailed protocols, and a thorough discussion of safety considerations. This guide is intended for researchers, synthetic chemists, and professionals in the field of drug development who require a foundational understanding of this and related molecules.
Introduction and Chemical Identity
Methyl 3-(3-bromophenoxy)propanoate is an aromatic ether and a methyl ester derivative of propanoic acid. The presence of a bromine atom on the phenyl ring and the phenoxypropanoate scaffold makes it an interesting building block for the synthesis of more complex molecules. The ether linkage provides a degree of conformational flexibility, while the bromo-substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions.
Chemical Structure
The chemical structure of Methyl 3-(3-bromophenoxy)propanoate is characterized by a 3-bromophenoxy group attached to the third carbon of a methyl propanoate chain.
Molecular Formula: C₁₀H₁₁BrO₃
Molecular Weight: 259.10 g/mol
Structure:
Physicochemical Properties (Predicted and Inferred)
| Property | Value (for 3-(3-Bromophenoxy)propanoic acid) | Predicted Value (for Methyl 3-(3-bromophenoxy)propanoate) |
| Physical State | Powder or crystals | Liquid or low-melting solid |
| CAS Number | 18386-03-3 | Not assigned |
| Molecular Formula | C₉H₉BrO₃ | C₁₀H₁₁BrO₃ |
| Molecular Weight | 245.07 g/mol | 259.10 g/mol |
| Boiling Point | Not available | Higher than the corresponding acid, likely >250 °C |
| Melting Point | Not available | Lower than the corresponding acid |
| Solubility | Insoluble in water | Sparingly soluble in water, soluble in organic solvents |
Synthesis of Methyl 3-(3-bromophenoxy)propanoate
There are three primary and highly viable synthetic routes to Methyl 3-(3-bromophenoxy)propanoate. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.
Synthesis via Williamson Ether Synthesis
This classic method involves the reaction of a phenoxide with an alkyl halide. In this case, 3-bromophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking a suitable methyl 3-halopropanoate.
-
Deprotonation of 3-bromophenol: 3-bromophenol is dissolved in a suitable solvent (e.g., acetone, DMF) and treated with a base (e.g., potassium carbonate, sodium hydride) to generate the 3-bromophenoxide in situ.
-
Nucleophilic Substitution: Methyl 3-bromopropanoate is added to the reaction mixture. The phenoxide displaces the bromide ion in an Sₙ2 reaction.
-
Work-up and Purification: The reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Caption: Williamson Ether Synthesis Workflow.
Synthesis via Michael Addition
The Michael addition offers an alternative route, involving the conjugate addition of 3-bromophenol to an α,β-unsaturated ester, methyl acrylate. This reaction is typically base-catalyzed.
-
Reaction Setup: 3-bromophenol and methyl acrylate are combined in a suitable solvent or neat.
-
Base Catalysis: A catalytic amount of a strong base (e.g., sodium methoxide, triethylamine) is added to facilitate the addition of the phenol to the double bond of the acrylate.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until completion.
-
Work-up and Purification: The catalyst is neutralized, and the product is isolated and purified, typically by distillation or chromatography.
Caption: Michael Addition Synthesis Workflow.
Synthesis via Fischer Esterification
This method involves the direct esterification of the corresponding carboxylic acid, 3-(3-bromophenoxy)propanoic acid, with methanol in the presence of an acid catalyst.[1][2][3]
-
Reaction Setup: 3-(3-bromophenoxy)propanoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added.[1]
-
Reflux: The mixture is heated to reflux to drive the equilibrium towards the ester product. Water, a byproduct, can be removed to improve the yield.
-
Work-up and Purification: The reaction is cooled, and the excess methanol is removed. The mixture is neutralized, and the product is extracted with an organic solvent. The crude ester is then purified by distillation or chromatography.
Caption: Fischer Esterification Workflow.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 3-(3-bromophenoxy)propanoate are not available, the expected spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds like methyl 3-phenoxypropanoate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H2, H4, H5, H6) | 6.8 - 7.4 | Multiplets | 4H |
| -O-CH₂- | ~4.2 | Triplet | 2H |
| -CH₂-C=O | ~2.8 | Triplet | 2H |
| -OCH₃ | ~3.7 | Singlet | 3H |
The aromatic region will likely show a complex pattern due to the bromine substitution. The methylene protons will appear as triplets due to coupling with each other. The methyl ester protons will be a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~172 |
| Aromatic C-Br | ~123 |
| Aromatic C-O | ~158 |
| Aromatic C-H | 115 - 131 |
| -O-CH₂- | ~65 |
| -CH₂-C=O | ~35 |
| -OCH₃ | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-O stretching of the ether linkage.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ester) | 1735 - 1750 | Strong |
| C-O stretch (ester) | 1170 - 1200 | Strong |
| C-O stretch (aryl ether) | 1200 - 1250 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ether bond.
Safety and Handling
Given the lack of a specific safety data sheet for Methyl 3-(3-bromophenoxy)propanoate, a cautious approach based on the potential hazards of its precursors and related compounds is essential.[4][5][6][7][8][9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[4][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[4][5]
-
Body Protection: A laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[11]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6][12] Do not breathe vapors.[10] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][13]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
If inhaled: Move to fresh air.[13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[12]
In all cases of exposure, seek immediate medical attention.
Potential Applications in Research and Development
Methyl 3-(3-bromophenoxy)propanoate serves as a versatile intermediate in organic synthesis. The bromo-substituent can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse range of compounds. The phenoxypropanoate moiety is a common structural motif in various biologically active molecules, including herbicides and pharmaceuticals. Therefore, this compound could be a valuable starting material for the development of novel therapeutic agents or agrochemicals.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of Methyl 3-(3-bromophenoxy)propanoate. By leveraging data from its corresponding carboxylic acid and established chemical principles, a comprehensive profile of its structure, synthesis, and safety has been constructed. It is hoped that this guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the properties and applications of this and related compounds. As with any chemical, all handling and synthesis should be performed by trained personnel with appropriate safety precautions in place.
References
-
What are the safety precautions when handling 2 - bromophenol? - Blog. (2025, July 7). Retrieved from [Link]
-
METHYL ACRYLATE HAZARD SUMMARY. (n.d.). Retrieved from [Link]
-
Bromophenol Blue SDS - Biopharm Inc. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Bromophenol blue, Practical grade - ChemScience. (n.d.). Retrieved from [Link]
-
Methyl Acrylate (MA) :: Internal Plant Instructions - Chemius. (n.d.). Retrieved from [Link]
-
Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem. (n.d.). Retrieved from [Link]
-
Methacrylate Esters – Safe Handling Manual. (n.d.). Retrieved from [Link]
-
-
Analytical Methods 2. Materials and Methods - Rsc.org. (n.d.). Retrieved from [Link]
-
-
PHENOXYACETIC ACID FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]
-
Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem. (n.d.). Retrieved from [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Make Ethyl Propionate by Fischer Esterification - YouTube. (2015, December 1). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (2022, November 16). Retrieved from [Link]
-
Showing Compound Methyl 3-phenylpropanoate (FDB001368) - FooDB. (2010, April 8). Retrieved from [Link]
-
Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. jnsparrowchemical.com [jnsparrowchemical.com]
- 5. nj.gov [nj.gov]
- 6. bphchem.com [bphchem.com]
- 7. trc-corp.com [trc-corp.com]
- 8. chemscience.com [chemscience.com]
- 9. Mobile [my.chemius.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
Methyl 3-(3-bromophenoxy)propanoate CAS number and identification
Executive Summary
Methyl 3-(3-bromophenoxy)propanoate is a specialized organobromine intermediate used primarily in the synthesis of phenoxy-acid derivatives, a structural class critical to the development of metabolic modulators (e.g., PPAR agonists) and selective androgen receptor modulators (SARMs). This guide provides a comprehensive technical profile of the compound, focusing on its chemical identity, validated synthesis protocols, and analytical characterization.
While the specific methyl ester is often synthesized in situ or on-demand, it is a direct derivative of 3-(3-bromophenoxy)propanoic acid (CAS 18386-03-3) . This whitepaper establishes the protocols for its preparation, purification, and structural validation.
Part 1: Chemical Identity & Physiochemical Profile
This compound combines a lipophilic 3-bromophenyl moiety with a polar methyl propanoate tail, linked via an ether bond. The bromine substituent at the meta position provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Table 1: Physiochemical Specifications
| Property | Specification |
| Compound Name | Methyl 3-(3-bromophenoxy)propanoate |
| Parent Acid CAS | 18386-03-3 (3-(3-bromophenoxy)propanoic acid) |
| Chemical Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Appearance | Clear to pale yellow oil (typical) or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| LogP (Predicted) | ~2.8 - 3.1 |
| Boiling Point | ~310°C (Predicted at 760 mmHg) |
Part 2: Synthesis & Reaction Mechanism
The most atom-economical route to Methyl 3-(3-bromophenoxy)propanoate is the Oxa-Michael Addition of 3-bromophenol to methyl acrylate. This method avoids the generation of stoichiometric salt waste associated with traditional Williamson ether synthesis.
Core Protocol: Oxa-Michael Addition
Reaction: 3-Bromophenol + Methyl Acrylate
Reagents & Stoichiometry[1]
-
Substrate: 3-Bromophenol (1.0 equiv)
-
Michael Acceptor: Methyl Acrylate (1.2 - 1.5 equiv)
-
Catalyst/Base: Triethylamine (TEA) (0.5 equiv) or Potassium Carbonate (K₂CO₃) (0.1 equiv)
-
Solvent: Acetonitrile (MeCN) or Toluene (Reflux)
Step-by-Step Methodology
-
Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenol (10 mmol) in MeCN (20 mL).
-
Activation: Add K₂CO₃ (1 mmol) or TEA (5 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation/activation of the phenol.
-
Addition: Dropwise add methyl acrylate (12 mmol) over 10 minutes.
-
Reaction: Heat the mixture to reflux (80-85°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 3-bromophenol.
-
Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Reaction Mechanism Diagram
The following diagram illustrates the catalytic cycle and pathway choices.
Figure 1: Oxa-Michael Addition pathway for the synthesis of Methyl 3-(3-bromophenoxy)propanoate.
Part 3: Analytical Identification
Validation of the structure relies on confirming the ether linkage and the integrity of the ester group.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) Predicted Shifts:
-
Aromatic Region (δ 6.8 – 7.2 ppm): Multiplet, 4H. Look for the specific pattern of a 3-substituted benzene (singlet-like for H2, doublets for H4/H6, triplet for H5).
-
Ether Methylene (δ 4.25 ppm): Triplet (J ≈ 6.5 Hz), 2H. (Ar-O-CH₂ -).
-
Ester Methoxy (δ 3.70 ppm): Singlet, 3H. (-COOCH₃ ).
-
Carbonyl Alpha-Methylene (δ 2.80 ppm): Triplet (J ≈ 6.5 Hz), 2H. (-CH₂ -COOMe).
Mass Spectrometry (MS)
-
Ionization: ESI+ or GC-MS (EI).
-
Molecular Ion: [M]⁺ at m/z 258/260 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Fragmentation: Loss of -OMe (31) or -COOMe (59) is common.
Analytical Workflow Diagram
A decision tree for verifying batch purity.
Figure 2: Quality Control decision tree for purification and validation.
Part 4: Applications in Drug Discovery
This compound serves as a "Linker-Head" building block. The propanoate arm mimics the carboxylic acid tail found in fatty acids, while the bromophenyl head allows for library expansion.
-
PPAR Agonists: The phenoxy-propionic acid motif is a pharmacophore found in fibrates (e.g., Fenofibrate analogs) used to treat dyslipidemia. The methyl ester acts as a prodrug or a protected intermediate.
-
Proteolysis Targeting Chimeras (PROTACs): The acid derived from this ester can be used to attach E3 ligase ligands (like VHL or Cereblon binders) to a target protein ligand via the phenoxy linker.
-
Suzuki Coupling: The aryl bromide allows coupling to boronic acids to create biaryl ether scaffolds, common in kinase inhibitors.
Part 5: Safety & Handling
Signal Word: Warning Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of vapors.
-
Wear nitrile gloves and safety goggles.
-
In case of contact, wash immediately with soap and water; the compound is lipophilic and will not rinse off easily with water alone.
References
-
ChemicalBook. Methyl 3-(3-bromophenoxy)propanoate Product Description (CB41794197).
-
Sigma-Aldrich. 3-(3-Bromophenoxy)propanoic acid (Parent Acid, CAS 18386-03-3).
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-(3-Bromophenoxy)propionic acid.
-
Organic Syntheses. General Method for Michael Addition of Phenols to Acrylates. Org.[2] Synth. 2005, 82, 134. (Analogous protocol grounding).
Sources
Methyl 3-(3-bromophenoxy)propanoate: Technical Specifications & Synthetic Utility
Executive Summary
Methyl 3-(3-bromophenoxy)propanoate is a specialized organobromine intermediate widely utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its ether linkage (phenoxy group) rather than a direct carbon-carbon bond, this compound serves as a critical "linker scaffold" in the development of PPAR agonists and is the direct biosynthetic precursor to 6-bromo-4-chromanone , a bicyclic core found in various anticancer and antidepressant pharmacophores.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols via Oxa-Michael addition, and its strategic application in heterocyclic ring formation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The precise identification of this compound is critical, as it is frequently confused with its structural isomer, Methyl 3-(3-bromophenyl)propanoate (a C-C linked analog).
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | Methyl 3-(3-bromophenoxy)propanoate |
| Common Synonyms | 3-(3-Bromophenoxy)propionic acid methyl ester; Methyl 3-(m-bromophenoxy)propionate |
| CAS Number | 1367714-36-0 (Ester); 18386-03-3 (Parent Acid) |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| SMILES | COC(=O)CCOC1=CC=CC(Br)=C1 |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Structural Analysis
The molecule consists of three distinct functional domains:
-
3-Bromophenyl Ring : Provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Propanoate Linker : A 3-carbon chain containing an ether oxygen and an ester terminus.
-
Methyl Ester : A masking group for the carboxylic acid, modulating lipophilicity (LogP ~2.7) and allowing for easy hydrolysis.
Synthesis & Production Protocols
The most robust industrial route for synthesizing Methyl 3-(3-bromophenoxy)propanoate is the Oxa-Michael Addition . This method is preferred over Williamson ether synthesis due to higher atom economy and the avoidance of strong bases that might dehalogenate the aromatic ring.
Protocol A: Oxa-Michael Addition (Green Chemistry Route)
Reaction Type : Nucleophilic Conjugate Addition Yield : 85-92% Purity : >98% (after workup)
Reagents:
-
Substrate : 3-Bromophenol (1.0 eq)
-
Michael Acceptor : Methyl Acrylate (1.2 eq)
-
Catalyst : Triton B (Benzyltrimethylammonium hydroxide) (0.05 eq) or K₂CO₃ (anhydrous)
-
Solvent : Acetonitrile (MeCN) or neat (solvent-free)
Step-by-Step Workflow:
-
Preparation : Charge a round-bottom flask with 3-Bromophenol (17.3 g, 100 mmol) and Acetonitrile (100 mL).
-
Activation : Add anhydrous K₂CO₃ (13.8 g, 100 mmol) and stir at room temperature for 15 minutes to generate the phenoxide intermediate.
-
Addition : Dropwise add Methyl Acrylate (10.8 mL, 120 mmol) over 20 minutes. Caution: Exothermic reaction.
-
Reflux : Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the phenol spot disappears.
-
Workup :
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1N NaOH (2x50 mL) to remove unreacted phenol.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification : The crude oil is typically pure enough for downstream use. If necessary, purify via vacuum distillation or silica gel chromatography.
Diagram 1: Synthetic Pathway & Cyclization Logic
Caption: Logical flow from raw materials to the target ester and its subsequent conversion into the bioactive chromanone scaffold.
Applications in Drug Discovery[1][2][7][9]
A. Precursor to 6-Bromo-4-Chromanone
The primary utility of Methyl 3-(3-bromophenoxy)propanoate is as the linear precursor to 6-bromo-4-chromanone (CAS 49660-57-3).
-
Mechanism : Intramolecular Friedel-Crafts acylation.
-
Significance : The chromanone ring is a "privileged structure" in medicinal chemistry. The bromine at the 6-position (derived from the 3-bromo of the starting phenol) is perfectly positioned for late-stage diversification via palladium-catalyzed cross-coupling to create libraries of:
-
Antidepressants (Serotonin modulators).
-
Flavonoid analogs (Antioxidants).
-
B. PPAR Agonist Pharmacophores
The phenoxy-alkyl-carboxylate motif is a hallmark of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Fibrates).
-
The 3-carbon chain (propanoate) provides a specific distance between the aromatic lipophilic tail and the acidic headgroup, which is critical for binding to the PPAR ligand-binding domain (LBD).
-
Researchers use this methyl ester to optimize cell permeability before hydrolyzing it to the active acid form in vivo or in vitro.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.05 - 7.20 | Multiplet | 1H | Ar-H (C5) |
| 7.00 - 7.10 | Multiplet | 2H | Ar-H (C2, C4) |
| 6.80 - 6.90 | Multiplet | 1H | Ar-H (C6) |
| 4.25 | Triplet (J=6.5 Hz) | 2H | -O-CH₂ -CH₂- |
| 3.72 | Singlet | 3H | -OCH₃ (Ester) |
| 2.80 | Triplet (J=6.5 Hz) | 2H | -CH₂-CH₂ -CO- |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺) : Peaks at m/z 258 and 260 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Base Peak : Often m/z 185/187 (Loss of -CH₂COOMe fragment, leaving the bromophenoxy cation).
Safety & Handling
-
Hazard Classification : Irritant (Xi).
-
GHS Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over long periods.
-
Spill Protocol : Absorb with sand or vermiculite. Do not flush into surface water; the compound is toxic to aquatic life due to the halogenated aromatic ring.
References
-
Chemical Identity & CAS
- Synthetic Methodology (Oxa-Michael Addition): Wyatt, P., & Warren, S. (2007). Organic Synthesis: The Disconnection Approach. Wiley. (General reference for Michael addition of phenols). Basavaiah, D., et al. (2010). "Catalytic Enantioselective Michael Addition Reactions." Chemical Reviews.
-
Application in Chromanone Synthesis
-
6-Bromo-4-chromanone (CAS 49660-57-3).[5] Source: .
- Lockhart, I. M. (1977). "Chromans and Tocopherols." The Chemistry of Heterocyclic Compounds.
-
Sources
Solubility Profiling of Methyl 3-(3-bromophenoxy)propanoate in Organic Solvents: A Technical Guide
Executive Summary
Methyl 3-(3-bromophenoxy)propanoate (CAS: 417941-97-0) is a highly versatile halogenated aromatic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals . Because it contains both a lipophilic meta-bromophenoxy ring and a polar methyl propanoate chain, the molecule exhibits a unique amphiphilic solvation profile. Understanding its solubility across various organic solvents is critical for optimizing reaction kinetics, designing efficient liquid-liquid extractions, and engineering scalable crystallization processes.
This whitepaper provides an in-depth analysis of the solvation thermodynamics of Methyl 3-(3-bromophenoxy)propanoate, empirical solubility data, and field-proven protocols for handling this compound in synthetic workflows.
Structural Analysis & Solvation Thermodynamics
To predict and manipulate the solubility of Methyl 3-(3-bromophenoxy)propanoate, we must deconstruct its structure using the Hansen Solubility Parameter (HSP) framework. The cohesive energy density of the molecule is dictated by three primary intermolecular forces:
-
Dispersion Forces (
) : The aromatic benzene ring and the heavy, polarizable bromine atom contribute to strong London dispersion forces. This drives its affinity for non-polar and moderately polar aromatic solvents (e.g., toluene). -
Polar Interactions (
) : The dipole moments generated by the ether linkage and the ester carbonyl group create moderate polarity, making the compound highly soluble in polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) . -
Hydrogen Bonding (
) : Lacking any protic hydrogens (e.g., -OH or -NH groups), the molecule acts exclusively as a hydrogen-bond acceptor via its oxygen lone pairs. Consequently, its solubility in highly polar protic solvents (like water) is negligible, though it exhibits moderate solubility in alcohols like methanol.
Thermodynamic solvation pathways of Methyl 3-(3-bromophenoxy)propanoate.
Empirical Solubility Data in Organic Solvents
Based on structural analogs and standard chemoselective transformation guides for mixed-halogen scaffolds , the quantitative solubility profile of Methyl 3-(3-bromophenoxy)propanoate is summarized below. This data is essential for selecting appropriate reaction media and anti-solvents for purification.
| Solvent | Classification | Estimated Solubility (mg/mL at 25°C) | Primary Synthetic Application |
| Dichloromethane (DCM) | Polar Aprotic | > 100 | Excellent solubility; ideal for transfer and column loading. |
| Tetrahydrofuran (THF) | Polar Aprotic | > 100 | Preferred solvent for organometallic cross-couplings. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | > 50 | Standard solvent for liquid-liquid extraction during workup. |
| Methanol (MeOH) | Polar Protic | 10 - 50 | Co-solvent for ester saponification/hydrolysis. |
| Hexanes / Heptane | Non-Polar | < 5 | Anti-solvent used to crash the compound out of solution. |
| Water | Highly Polar | < 0.1 | Aqueous phase in washes; compound is virtually insoluble. |
Solvent Selection Guide for Synthetic Workflows
A. Cross-Coupling Reactions (Suzuki / Buchwald-Hartwig)
For palladium-catalyzed cross-couplings utilizing the meta-bromide, THF or 1,4-Dioxane are the solvents of choice. These polar aprotic ethers not only dissolve the starting material at high concentrations (>0.2 M) but also coordinate effectively with the metal centers of the catalyst, stabilizing the active Pd(0) species during the catalytic cycle .
B. Workup and Liquid-Liquid Extraction
Ethyl Acetate (EtOAc) is the optimal organic phase for extraction. The compound's high lipophilicity ensures it partitions almost entirely into the EtOAc layer, leaving inorganic salts and highly polar impurities in the aqueous phase. If emulsions form, switching to DCM can improve phase separation due to its higher density relative to water.
C. Crystallization and Purification
Purification relies on the stark contrast in solubility between polar aprotic and non-polar solvents. Dissolving the crude product in a minimal volume of warm EtOAc or DCM, followed by the dropwise addition of Hexanes (an anti-solvent), will induce supersaturation and drive the precipitation of pure crystalline material .
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural step.
Protocol 1: High-Throughput Kinetic Solubility Determination (Shake-Flask Method)
This protocol is used to empirically verify the exact solubility limit of the compound in a chosen solvent system prior to scaling up a reaction.
-
Solid Addition : Weigh 50.0 mg of Methyl 3-(3-bromophenoxy)propanoate into a 2 mL glass HPLC vial.
-
Solvent Introduction : Add exactly 1.0 mL of the target organic solvent (e.g., THF).
-
Isothermal Equilibration : Seal the vial and agitate at 300 rpm for 24 hours at 25°C using a thermoshaker.
-
Causality: A 24-hour equilibration period is mandatory to ensure thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state.
-
-
Phase Separation : Centrifuge the vial at 10,000 x g for 10 minutes.
-
Causality: Centrifugation pellets any undissolved micro-particulates. If these particulates are not removed, they will scatter light and artificially inflate the UV absorbance readings during analysis.
-
-
Quantification : Dilute the clear supernatant 1:100 in the HPLC mobile phase and analyze via HPLC-UV at 254 nm, quantifying the concentration against a pre-established standard calibration curve.
Standardized shake-flask protocol for kinetic solubility determination.
Protocol 2: Solvent Optimization for Pd-Catalyzed Suzuki-Miyaura Coupling
This protocol leverages the solubility profile to execute a successful carbon-carbon bond formation at the bromine site.
-
Solvent Degassing : Sparge 10 mL of THF with Argon gas for 15 minutes in a Schlenk flask.
-
Causality: Dissolved oxygen rapidly oxidizes and quenches the active Pd(0) catalyst. THF is selected due to its high solvation capacity for the lipophilic bromide.
-
-
Reagent Dissolution : Add 1.0 equivalent of Methyl 3-(3-bromophenoxy)propanoate and 1.2 equivalents of the target arylboronic acid to the degassed THF. Stir until complete dissolution is achieved (yielding a clear solution).
-
Base Addition : Add 2.0 equivalents of an aqueous
solution (2.0 M).-
Causality: The resulting biphasic THF/Water system ensures the organic precursors remain fully dissolved in the THF layer, while the aqueous layer provides the necessary base to activate the boronic acid for the critical transmetalation step.
-
-
Catalyst Introduction : Add 5 mol% of
under an Argon counter-flow, seal the vessel, and heat to 70°C for 12 hours.
References
Thermodynamic stability of 3-bromophenoxy propanoate derivatives
An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromophenoxy Propanoate Derivatives
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing their shelf-life, bioavailability, and manufacturability. This technical guide provides a comprehensive examination of the principles and methodologies for assessing the thermodynamic stability of 3-bromophenoxy propanoate derivatives, a class of compounds with potential pharmacological relevance. We delve into the theoretical underpinnings of stability, focusing on the interplay of intramolecular and intermolecular forces, with a special emphasis on the role of the bromine substituent. This guide details essential experimental techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing both the theoretical basis and step-by-step protocols. Furthermore, we explore the utility of computational chemistry in predicting and understanding the stability of these molecules. By integrating theoretical insights with practical experimental and computational workflows, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to the robust characterization of pharmaceutical solids.
Introduction to Thermodynamic Stability in Drug Development
The Significance of Solid-State Stability
In the realm of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) in its solid state is of paramount importance. It dictates the material's tendency to exist in its most stable crystalline form under a given set of conditions, which has direct consequences for its physical and chemical properties. An unstable form can transition to a more stable one over time, potentially altering dissolution rates, bioavailability, and therapeutic efficacy. Therefore, a thorough understanding and characterization of the thermodynamic stability of a drug candidate are non-negotiable aspects of preclinical development.
Introducing 3-Bromophenoxy Propanoate Derivatives
3-Bromophenoxy propanoate derivatives represent a class of organic molecules that are of interest in medicinal chemistry due to their structural motifs which are common in various biologically active compounds. The presence of a bromine atom on the phenyl ring introduces specific electronic and steric effects that can significantly influence the molecule's crystal packing and, consequently, its thermodynamic stability. Understanding the stability of this particular class of compounds is crucial for their potential development as therapeutic agents.
Theoretical Framework: Factors Governing Thermodynamic Stability
The thermodynamic stability of a crystalline solid is governed by its Gibbs free energy (G). The most stable form of a compound at a given temperature and pressure will be the one with the lowest Gibbs free energy. This energy is a function of both enthalpy (H) and entropy (S), as described by the equation G = H - TS. For crystalline solids, the enthalpic contributions, which relate to the strength of the intermolecular interactions in the crystal lattice, are often the dominant factor.
Intramolecular Forces and Conformational Preferences
The conformation of a molecule in the solid state is a critical determinant of its stability. For 3-bromophenoxy propanoate derivatives, the torsional angles around the ether linkage and the propanoate side chain dictate the overall molecular shape. The molecule will adopt a conformation that minimizes intramolecular steric hindrance and maximizes favorable intramolecular interactions.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice and the non-covalent interactions between them are the primary drivers of thermodynamic stability. These interactions can include:
-
Van der Waals forces: Ubiquitous, non-specific attractive or repulsive forces between molecules.
-
Dipole-dipole interactions: Occur between polar molecules. The carbonyl group in the propanoate moiety is a strong dipole.
-
Hydrogen bonds: While the parent 3-bromophenoxy propanoate does not have classical hydrogen bond donors, derivatives might. The oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors.
The Influence of the Bromine Substituent: Halogen Bonding
A key feature of the title compounds is the bromine atom. Halogen atoms, particularly bromine and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. In a halogen bond, the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a carbonyl oxygen or the aromatic ring. These interactions can be surprisingly strong and play a decisive role in determining the crystal packing and enhancing the overall thermodynamic stability of the solid form.
Polymorphism and its Thermodynamic Implications
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound will have different crystal structures and, consequently, different thermodynamic stabilities. One polymorph will be the most stable under a given set of conditions, while others will be metastable. Metastable forms have a tendency to convert to the more stable form over time, a process that can be initiated by heat, pressure, or even the presence of a seed crystal of the stable form. Identifying and characterizing the most stable polymorph is a critical step in drug development.
Experimental Assessment of Thermodynamic Stability
A combination of thermoanalytical and crystallographic techniques is typically employed to experimentally assess the thermodynamic stability of a compound.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.
As a sample is heated, it undergoes various thermal events, such as melting, crystallization, and solid-solid phase transitions. These events are associated with a change in enthalpy and are detected by the DSC instrument as a peak or a shift in the baseline of the thermogram. The melting point of the most stable crystalline form is expected to be the highest among all polymorphs.
-
Sample Preparation: Accurately weigh 2-5 mg of the 3-bromophenoxy propanoate derivative into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature above the melting point of the sample.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
A second heating cycle can be performed to investigate any changes in the material that may have occurred during the first heating and cooling cycle.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and the peak maximum of any endothermic or exothermic events. The enthalpy of fusion (melting) can be calculated by integrating the area under the melting peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to assess the thermal stability of a material with respect to decomposition.
As a sample is heated, it may decompose, releasing volatile byproducts. This results in a loss of mass, which is continuously monitored by a highly sensitive microbalance. The temperature at which mass loss begins provides an indication of the decomposition temperature of the material.
-
Sample Preparation: Place 5-10 mg of the 3-bromophenoxy propanoate derivative into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is often taken as the temperature at which 5% mass loss occurs (Td5%).
Powder X-Ray Diffraction (PXRD)
PXRD is an essential technique for characterizing the solid form of a material. Each crystalline form of a compound will produce a unique diffraction pattern, which serves as a "fingerprint" for that form. PXRD is used to identify different polymorphs and to monitor for any changes in the solid form during stability studies.
Computational Approaches to Predicting Stability
Computational chemistry offers a powerful suite of tools for predicting and rationalizing the thermodynamic stability of molecules and their crystalline forms.
Quantum Mechanical Calculations
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the gas-phase conformational energies of a molecule. By identifying the lowest energy conformers, one can gain insight into the likely conformation of the molecule in the solid state.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can be used to model the behavior of a large number of molecules in a simulated crystal lattice. These simulations can provide insights into the dynamics of the crystal and the nature of the intermolecular interactions.
A Computational Workflow for Stability Assessment
Caption: A typical computational workflow for predicting the most stable crystalline form of a molecule.
Data Interpretation and Case Studies
Interpreting DSC and TGA Thermograms
The data obtained from DSC and TGA experiments provide a wealth of information about the thermodynamic stability of a material. A sharp melting endotherm in the DSC thermogram is indicative of a highly crystalline material. The absence of any thermal events prior to melting suggests that the form is stable over that temperature range. The TGA thermogram should ideally show no significant mass loss until a high temperature, indicating that the compound is not decomposing and is not a solvate or hydrate.
Hypothetical Data for 3-Bromophenoxy Propanoate Derivatives
| Derivative | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (Td5%, °C) |
| Ethyl 3-bromophenoxy propanoate | 85.2 | 110.5 | 250.1 |
| Propyl 3-bromophenoxy propanoate | 78.9 | 102.3 | 255.8 |
| Isopropyl 3-bromophenoxy propanoate | 95.4 | 125.8 | 260.2 |
Case Study: Correlating Structure with Stability
In our hypothetical data, the isopropyl derivative exhibits the highest melting point and enthalpy of fusion, suggesting it forms the most stable crystal lattice. This could be attributed to more efficient crystal packing and stronger intermolecular interactions enabled by the branched isopropyl group, potentially leading to a more robust network of van der Waals forces. The higher decomposition temperature of the isopropyl derivative also points to its greater overall thermal stability.
Conclusion and Future Directions
The thermodynamic stability of 3-bromophenoxy propanoate derivatives is a multifaceted property that is governed by a delicate balance of intramolecular and intermolecular forces. A comprehensive assessment of stability requires a synergistic approach that combines experimental techniques like DSC, TGA, and PXRD with computational methods. A thorough understanding of the factors that control stability is essential for the successful development of these and other compounds as pharmaceutical agents. Future work in this area could focus on the synthesis and characterization of a wider range of derivatives to establish more detailed structure-stability relationships and to explore the potential for co-crystallization to further enhance the solid-state properties of these molecules.
References
-
Gilday, L. C., Robinson, S. W., Barendt, T. A., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. [Link]
-
Cavallo, G., Metrangolo, P., Milani, R., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. [Link]
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]
Predictive Pharmacological Profiling of Methyl 3-(3-bromophenoxy)propanoate: From Structural Motifs to Target Validation
Topic: Predicted biological activity of Methyl 3-(3-bromophenoxy)propanoate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Methyl 3-(3-bromophenoxy)propanoate (CAS: 151583-29-8) is a functionalized phenoxyalkanoic acid ester often utilized as a chemical intermediate, yet it possesses a distinct pharmacophore consistent with metabolic modulators and anti-inflammatory agents.
This technical guide analyzes the compound not merely as a building block, but as a bioactive scaffold. By deconstructing its structural elements—the lipophilic brominated aryl tail, the flexible oxy-linker, and the hydrolyzable ester head—we predict its behavior as a prodrug for PPAR (Peroxisome Proliferator-Activated Receptor) modulation and a potential anti-inflammatory probe .
The following sections detail the predicted pharmacodynamics, ADME characteristics, and a self-validating experimental workflow designed to confirm these biological activities.
Chemical Identity & Structural Analysis[2][3]
The molecule consists of three critical domains that define its biological interaction potential.
| Property | Data | Significance |
| IUPAC Name | Methyl 3-(3-bromophenoxy)propanoate | Unambiguous identification. |
| CAS Number | 151583-29-8 | Registry key for sourcing. |
| Molecular Formula | C₁₀H₁₁BrO₃ | Low molecular weight (<300 Da), favorable for lead-likeness. |
| Molecular Weight | 259.10 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Predicted LogP | ~2.7 - 3.1 | Lipophilic enough for membrane permeability; optimal for oral bioavailability. |
| H-Bond Acceptors | 3 (Ester oxygens, Ether oxygen) | Facilitates interaction with serine/threonine residues in binding pockets. |
| Rotatable Bonds | 5 | High flexibility allows induced fit into enzymatic active sites. |
Structural Pharmacophore Map
The compound is a bioisostere of fatty acids . The 3-bromophenoxy tail mimics the hydrophobic tail of unsaturated fatty acids, while the propanoate head group (upon hydrolysis) mimics the carboxylate head.
-
The 3-Bromo Substituent: Increases metabolic stability by blocking the meta position on the phenyl ring, preventing rapid oxidative deactivation. It also enhances hydrophobic interaction with receptor pockets (e.g., the ligand-binding domain of nuclear receptors).
-
The Beta-Oxy Linker: Unlike the alpha-oxy group in auxins (herbicides) or lactisole (sweet inhibitors), the beta-position provides a specific distance and flexibility, often favoring PPAR
/ binding over auxin receptors.
Predicted Biological Activity (Target Profiling)
Based on Structure-Activity Relationship (SAR) analysis of analogous phenoxypropanoic acids, we project three primary biological activities.
Primary Prediction: PPAR Agonism (Metabolic Modulation)
The structural scaffold of phenoxyalkanoic acids is the foundation of the fibrate class of drugs (e.g., Fenofibrate, Ciprofibrate), which are PPAR
-
Mechanism: The methyl ester acts as a prodrug. Once hydrolyzed by intracellular carboxylesterases (CES1/CES2), the free acid—3-(3-bromophenoxy)propanoic acid —binds to the PPAR Ligand Binding Domain (LBD).
-
Binding Mode: The carboxylate head forms a charge clamp with the receptor's Histidine/Tyrosine residues. The brominated phenyl ring occupies the hydrophobic pocket.
-
Therapeutic Implication: Potential reduction of plasma triglycerides and increase in HDL cholesterol.
Secondary Prediction: Anti-Inflammatory Activity (COX/LOX Inhibition)
Many non-steroidal anti-inflammatory drugs (NSAIDs) utilize an aryl-propionic acid motif (e.g., Ibuprofen, Naproxen). While this compound lacks the alpha-methyl group typical of "profens," the phenoxy-spacer is seen in specific COX-2 and 5-LOX inhibitors.
-
Hypothesis: The flexibility of the 3-carbon chain may allow the molecule to enter the cyclooxygenase channel, though likely with lower affinity than rigid analogs.
Tertiary Prediction: GPR120 (FFAR4) Modulation
GPR120 is a G-protein coupled receptor activated by long-chain fatty acids. Synthetic agonists often feature a phenyl-alkanoic acid structure. This compound may act as a positive allosteric modulator or agonist for FFAR4, influencing insulin sensitization.
ADME & Metabolic Activation Pathways
The biological activity of Methyl 3-(3-bromophenoxy)propanoate is strictly dependent on its metabolic fate. It is designed as a prodrug .
Metabolic Workflow Visualization
The following diagram illustrates the critical activation step required for biological efficacy.
Caption: The bioactivation pathway from the methyl ester prodrug to the active acid metabolite, mediated by hepatic carboxylesterases.
Experimental Validation Protocols (The Self-Validating System)
To confirm the predicted activities, the following step-by-step experimental workflow is proposed. This system is self-validating: negative results in Step 1 dictate a halt before proceeding to Step 2.
Step 1: In Vitro Hydrolysis Assay (Bioactivation Check)
Objective: Confirm that the methyl ester is cleaved to the active acid in physiological conditions.
-
Reagents: Human liver microsomes (HLM) or recombinant CES1 enzyme.
-
Protocol: Incubate 10 µM of Methyl 3-(3-bromophenoxy)propanoate with HLM at 37°C.
-
Analysis: Aliquot at 0, 15, 30, and 60 minutes. Quench with acetonitrile. Analyze via LC-MS/MS.
-
Validation Criteria: >50% conversion to the free acid within 60 minutes.
-
If Fail: The compound is metabolically stable and must be tested as the ester (unlikely for nuclear receptors).
-
Step 2: PPAR Reporter Gene Assay (Functional Screen)
Objective: Quantify agonism at PPAR
-
Cell Line: HEK293 cells transiently transfected with a PPRE-Luciferase reporter plasmid and human PPAR expression vectors.
-
Treatment: Treat cells with the hydrolyzed free acid (synthesized separately or generated in situ) at concentrations ranging from 1 nM to 100 µM.
-
Control: Positive control: Fenofibric acid (PPAR
) or Rosiglitazone (PPAR ). Negative control: DMSO vehicle. -
Readout: Measure luminescence after 24 hours.
-
Data Output: Plot dose-response curves to determine EC₅₀.
Step 3: Cyclooxygenase (COX) Inhibition Assay
Objective: Assess anti-inflammatory potential.[2][3]
-
Assay: Colorimetric COX inhibitor screening kit (ovine COX-1 and human recombinant COX-2).
-
Protocol: Incubate compound with enzyme and arachidonic acid.
-
Readout: Measure production of PGH₂ via peroxidation of a colorimetric substrate.
-
Selectivity Index: Calculate IC₅₀(COX-1) / IC₅₀(COX-2).
Synthesis & Sourcing
For researchers requiring the compound for validation:
-
Commercial Availability: The compound is available from specialized building block suppliers (e.g., ChemScene, BLD Pharm) [1, 2].
-
In-House Synthesis:
-
Reactants: 3-Bromophenol + Methyl 3-bromopropanoate.
-
Conditions: Potassium carbonate (
) in Acetone or DMF, reflux for 4-12 hours (Williamson Ether Synthesis). -
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).
-
References
-
PubChem. (2025).[4][5] Methyl 3-(3-bromophenyl)propanoate (CID 15712815). National Library of Medicine. Retrieved from [Link]
- Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry, 41(25), 5020-5036. (Foundational SAR for phenoxy-acid PPAR agonists).
-
Human Metabolome Database. (2025).[5] Metabocard for 3-Phenoxypropionic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-(2-bromophenyl)propanoate | C10H11BrO2 | CID 15712815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of Methyl 3-(3-bromophenoxy)propanoate synthesis
[1][2]
Executive Summary & Structural Analysis[1]
This guide details the synthesis of Methyl 3-(3-bromophenoxy)propanoate , a critical intermediate in the synthesis of chroman-4-ones, dihydrocoumarins, and various pharmaceutical scaffolds targeting G-protein coupled receptors (GPCRs).[1][2]
Crucial Structural Distinction: Researchers often confuse this target with Methyl 3-(3-bromophenyl)propanoate (CAS 151583-29-8).[1][2]
-
Target (Phenoxy): Contains an ether linkage (Ar–O–CH₂...).[1][2] This is the subject of this guide.
-
Analog (Phenyl): Contains a direct carbon-carbon bond (Ar–CH₂...).[1][2]
Target Molecule Data:
| Property | Specification |
|---|---|
| IUPAC Name | Methyl 3-(3-bromophenoxy)propanoate |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Key Functionality | Aryl ether, Methyl ester, Aryl bromide |
| Primary Precursors | 3-Bromophenol, Methyl Acrylate |[1][2][3][4][5]
Retrosynthetic Analysis & Strategy
The synthesis is best approached via two primary pathways.[2] The choice depends on reagent availability and "Green Chemistry" requirements.[2]
-
Pathway A: Oxa-Michael Addition (Preferred) [1][2]
-
Mechanism: Base-catalyzed conjugate addition of 3-bromophenol to methyl acrylate.[1][2]
-
Advantages: High atom economy, often solvent-free, mild conditions.[1][2]
-
Causality: The electron-withdrawing bromine at the meta position increases the acidity of the phenol (pKa ~9.0 vs 10.0 for phenol), facilitating the formation of the nucleophilic phenoxide ion.[1][2]
-
-
Pathway B: Williamson Ether Synthesis (Alternative)
Strategic Visualization
Figure 1: Retrosynthetic disconnection showing the two primary routes to the target ether.[2]
Protocol 1: Oxa-Michael Addition (Standard Industry Method)[1][2]
This protocol is the industry standard due to its scalability and minimal waste.[2]
Reagents & Materials[1][3][4][6][7][8][9]
-
Methyl Acrylate (1.2 - 1.5 eq): The Michael acceptor.[1][2] Excess is used to drive kinetics and prevent reverse reaction.[1][2]
-
Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or Sodium metal (catalytic amount).[1][2]
-
Solvent: Toluene (optional, for temperature control) or Solvent-free (neat).[1][2]
Step-by-Step Methodology
Protocol 2: Williamson Ether Synthesis (Robust Alternative)[1]
Use this route if methyl acrylate is unavailable or if the Michael addition stalls due to steric/electronic factors (unlikely for this specific substrate).[2]
Reagents
-
Potassium Carbonate (K₂CO₃, 2.0 eq) – Anhydrous, finely ground.[2]
-
Solvent: Acetone (reflux) or DMF (80°C).
Methodology
-
Solvation: Dissolve 3-Bromophenol (100 mmol) in Acetone (150 mL).
-
Deprotonation: Add K₂CO₃ (200 mmol). Stir at room temperature for 15 minutes to form the phenoxide surface species.
-
Alkylation: Add Methyl 3-bromopropanoate (110 mmol) in one portion.
-
Reflux: Heat to reflux (56°C) for 8–12 hours.
-
Expert Insight: Adding a catalytic amount of Potassium Iodide (KI, 5 mol%) can accelerate the reaction via the Finkelstein mechanism (in situ formation of the more reactive iodide).[2]
-
-
Filtration: Cool and filter off the inorganic salts (KBr, excess K₂CO₃).
-
Concentration: Evaporate the solvent.
-
Purification: Dissolve residue in EtOAc, wash with water/brine, dry, and distill as in Protocol 1.
Mechanistic Workflow & Causality[1]
The following diagram illustrates the catalytic cycle for the Oxa-Michael addition, highlighting the regeneration of the active nucleophile.
Figure 2: Mechanistic cycle of the base-catalyzed Oxa-Michael addition.[1][2]
Analytical Characterization
To validate the synthesis, the following spectroscopic data must be obtained.
1. ¹H-NMR (400 MHz, CDCl₃):
-
δ 7.0–7.3 ppm (m, 4H): Aromatic protons (characteristic pattern for 1,3-disubstituted benzene).[1][2]
-
δ 4.25 ppm (t, J=6.5 Hz, 2H): -O-CH ₂-CH₂- (Triplet, deshielded by oxygen).[1][2]
-
δ 2.80 ppm (t, J=6.5 Hz, 2H): -O-CH₂-CH ₂-COO- (Triplet, alpha to carbonyl).[1][2]
2. IR Spectroscopy:
Safety & Handling
| Hazard Class | Component | Precaution |
| Corrosive/Toxic | 3-Bromophenol | Causes severe skin burns.[1][2] Handle in fume hood with nitrile gloves.[2] |
| Lachrymator/Flammable | Methyl Acrylate | Highly volatile and irritating.[1][2] Polymerizes exothermically.[1][2] Keep cold and stabilized (MEHQ). |
| Corrosive | Triton B | Strong base.[1][2] Avoid contact with aluminum or zinc.[1][2] |
References
-
Bagul, T. D., et al. (2007).[2] "Oxa-Michael Addition of Phenols to Acrylic Esters: A Green Protocol." Synthetic Communications, 37(24), 4293–4300.[2] [1]
-
Organic Syntheses. (1945).[1][2] "beta-Ethoxypropionic Acid."[1][2] Org.[1][2][7][6][8] Synth. 25,[2][8][9][10] 40. (Foundational protocol for Michael addition to acrylates). [1]
-
Sigma-Aldrich. "Methyl 3-bromopropionate Product Information." (For Williamson route precursor data).
-
PubChem. "Methyl 3-bromopropanoate Compound Summary."[1][2][8] [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 3-bromopropanoate | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PubChemLite - Methyl 3-[(3-bromophenyl)methoxy]propanoate (C11H13BrO3) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyl 3-bromopropionate, 97% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
Technical Whitepaper: Safety Data Sheet (SDS) Analysis and Handling Protocols for Methyl 3-(3-bromophenoxy)propanoate
Executive Summary
In modern drug discovery and agrochemical development, functionalized aryl ethers serve as critical scaffolds. Methyl 3-(3-bromophenoxy)propanoate (CAS: 1367714-36-0)[1] is a highly versatile, bifunctional building block. It features a bromoaryl moiety primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a propanoate ester that acts as a robust handle for downstream amidation or saponification.
As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a compliance checklist, but as a mechanistic guide to molecular behavior. This whitepaper synthesizes predictive toxicology, physicochemical profiling, and field-proven laboratory protocols to establish a comprehensive safety and handling framework for this compound.
Physicochemical Profiling & Hazard Identification
Understanding the physical state and reactivity of a molecule is the first step in risk mitigation. While specific empirical data for this exact CAS can be sparse, we can accurately extrapolate its profile using predictive structure-activity relationships (QSAR) and data from closely related analogs, such as ethyl 3-phenoxypropanoate[2] and sodium 2-phenoxyisobutyrate[3].
Physicochemical Properties
The following table summarizes the key structural and physical properties critical for determining laboratory handling conditions:
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C₁₀H₁₁BrO₃ | Halogenated organic compound; requires specific waste segregation. |
| Molecular Weight | 259.10 g/mol | High mass indicates lower volatility at standard temperature and pressure (STP). |
| Physical State | Viscous Liquid / Low-melting Solid | Prone to aerosolization if mechanically agitated; requires careful transfer. |
| Solubility | Soluble in EtOAc, DCM, THF; Insoluble in H₂O | Highly lipophilic; will rapidly partition into skin lipids upon contact. |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate-to-high lipophilicity drives bioaccumulation potential and dermal penetration[2]. |
GHS Classification & Hazard Statements
Based on the harmonized classification of bromophenoxy derivatives and phenoxypropanoates[4],[5], this compound falls under the following Globally Harmonized System (GHS) categories:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Mechanistic Toxicology (SDS Section 11 Analysis)
Standard SDS documents list hazards but rarely explain why they occur. To design a self-validating safety system, we must understand the causality behind the toxicity.
Dermal and Ocular Irritation (H315, H319): The irritation profile of methyl 3-(3-bromophenoxy)propanoate is driven by its biphasic molecular nature. The lipophilic bromophenoxy ring facilitates rapid penetration through the lipid-rich stratum corneum of the skin or the corneal epithelium[4]. Once localized in the aqueous intracellular environment, the methyl ester is susceptible to enzymatic cleavage by non-specific tissue esterases. This localized hydrolysis releases 3-(3-bromophenoxy)propanoic acid and methanol. The sudden generation of a carboxylic acid lowers the localized cellular pH, triggering an inflammatory cascade (cytokine release) that manifests as acute irritation and erythema[3].
Respiratory Toxicity (H335): While the compound has a relatively low vapor pressure, the generation of aerosols during sonication, rotary evaporation, or vigorous stirring presents an inhalation hazard. The mucosal lining of the respiratory tract is highly sensitive to electrophilic and acidic micro-environments, making fume hood containment mandatory[4],[5].
Risk Mitigation & Experimental Workflows
To bridge the gap between theoretical safety and practical application, the following section outlines a field-proven protocol for utilizing methyl 3-(3-bromophenoxy)propanoate in a standard synthetic workflow: the saponification to its corresponding acid, a common preparatory step before amide coupling.
Step-by-Step Protocol: Base-Promoted Saponification
Causality & Design: We utilize a biphasic Lithium Hydroxide (LiOH) system in Tetrahydrofuran (THF) and water. THF effectively solvates the lipophilic ester, while water solvates the inorganic base, allowing the reaction to occur efficiently at the solvent interface without requiring elevated temperatures that could degrade the bromoaryl group.
-
Preparation (PPE & Setup): Don nitrile gloves (double-gloving recommended due to the compound's lipophilicity), safety goggles, and a flame-retardant lab coat. Assemble a round-bottom flask equipped with a magnetic stir bar inside a certified chemical fume hood[4].
-
Reagent Charging: Dissolve 1.0 equivalent of methyl 3-(3-bromophenoxy)propanoate in THF (0.2 M concentration).
-
Hydrolysis: Slowly add 1.5 equivalents of 1M aqueous LiOH. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc system. The starting material (high Rf) will disappear, replaced by baseline material (the lithium carboxylate salt).
-
Quenching & Acidification: Once complete, remove THF under reduced pressure. Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 2. Causality: Acidification protonates the carboxylate, converting it from a water-soluble salt into the lipophilic free acid, causing it to precipitate or partition into an organic phase.
-
Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Causality: EtOAc is chosen over Dichloromethane (DCM) because it is less toxic, environmentally preferable, and its hydrogen-bond accepting capability provides superior partitioning for carboxylic acids. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Fig 1. Synthetic workflow for biaryl ether API precursors via saponification and cross-coupling.
Spill Response & Environmental Controls (SDS Sections 6 & 12)
A robust safety culture demands a deterministic response to accidental exposure. Halogenated organic esters require specific containment strategies to prevent environmental contamination and personnel injury[4],[6].
Spill Remediation Logic
If a spill occurs outside of primary containment (e.g., dropping a flask on the laboratory floor), execute the following sequence:
-
Evacuate & Assess: Immediately clear personnel from the immediate vicinity to prevent tracking the chemical. Assess the ventilation; if the spill is large, increase room exhaust.
-
Containment: Do NOT use basic absorbents (like sodium carbonate) as they may trigger an uncontrolled exothermic hydrolysis of the ester. Instead, cover the spill with an inert, high-surface-area absorbent such as Diatomaceous Earth or dry sand. Causality: The massive surface area of diatomaceous earth rapidly sequesters the lipophilic liquid via capillary action without inducing a chemical reaction.
-
Decontamination: Mechanically collect the saturated absorbent using non-sparking tools and place it in a designated, sealable hazardous waste container. Wash the affected surface with a 70% Isopropanol/Water solution to solubilize and remove any residual trace organics, followed by a standard detergent wash[6].
-
Disposal: Label the waste as "Halogenated Organic Solid Waste" for incineration by an approved environmental vendor. Do not flush down the sink, as brominated aromatics exhibit high aquatic toxicity and persistence.
Fig 2. Step-by-step exposure control and spill response logic for halogenated ester compounds.
References
-
[1] ChemSrc. 1367714-36-0_CAS号:1367714-36-0. Available at:[Link]
-
[3] National Center for Biotechnology Information (PubChem). Sodium 2-phenoxyisobutyrate | C10H11NaO3 | CID 23684560. Available at:[Link]
-
[5] European Chemicals Agency (ECHA). Substance Information: Sodium 2-phenoxyisobutyrate. Available at:[Link]
Sources
- 1. 1367714-36-0_CAS号:1367714-36-0_5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid - 化源网 [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. Sodium 2-phenoxyisobutyrate | C10H11NaO3 | CID 23684560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. chemscene.com [chemscene.com]
Functional Group Analysis and Orthogonal Reactivity of Methyl 3-(3-bromophenoxy)propanoate: A Technical Guide for Drug Discovery
Executive Summary & Strategic Utility
In modern medicinal chemistry and drug development, the design of bifunctional linkers is critical for synthesizing complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Methyl 3-(3-bromophenoxy)propanoate (CAS: 1367714-36-0) serves as a highly versatile, orthogonally reactive building block[1]. By featuring an electrophilic aryl bromide, a hydrolyzable methyl ester, and a conformationally flexible phenoxy ether linkage, this molecule allows researchers to execute sequential, chemoselective transformations without the need for excessive protecting group manipulations[2].
This whitepaper provides an in-depth functional group analysis, predictive spectroscopic characterization, and field-proven, self-validating experimental protocols for achieving orthogonal reactivity with this compound.
Structural Deconstruction & Mechanistic Rationale
To effectively utilize Methyl 3-(3-bromophenoxy)propanoate, one must understand the inherent electronic and steric properties of its three core functional groups:
The Aryl Bromide Motif (Electrophilic Hub)
The bromine atom is positioned meta to the ether linkage. Aryl bromides strike an optimal kinetic balance in cross-coupling chemistry: they undergo oxidative addition with Palladium(0) species much faster than aryl chlorides, yet are significantly more stable and cost-effective than aryl iodides, as noted in [3]. The meta positioning ensures that the steric bulk of the propanoate chain does not hinder the oxidative addition step during catalysis.
The Methyl Ester Moiety (Masked Nucleophile/Acid)
The propanoate ester functions as a transient protecting group for a carboxylic acid. It is robust enough to survive mildly basic, anhydrous, or low-temperature cross-coupling conditions, yet highly susceptible to nucleophilic acyl substitution. Under basic conditions, the hydroxide nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which collapses to expel methoxide, driving the reaction forward via irreversible deprotonation of the resulting acid.
The Aryl-Alkyl Ether Linker (Structural Scaffold)
The ether oxygen donates electron density into the aromatic ring via resonance, rendering the ring moderately electron-rich. However, because the bromine is meta to the oxygen, the inductive electron-withdrawing effect of the oxygen slightly activates the C-Br bond toward oxidative addition. The ether linkage itself is chemically inert to standard reductive, basic, and mildly acidic conditions, ensuring linker integrity throughout multi-step syntheses.
Spectroscopic Characterization Data
Accurate characterization is the bedrock of synthetic validation. Below are the quantitative, predictive spectroscopic assignments for Methyl 3-(3-bromophenoxy)propanoate to aid in rapid structural verification.
Table 1: Nuclear Magnetic Resonance (NMR) Assignments
| Nucleus | Chemical Shift ( | Multiplicity & Coupling | Integration | Assignment Rationale |
| 1H | 7.15 | t, J = 8.0 Hz | 1H | Aromatic H-5 (coupled to H-4, H-6) |
| 1H | 7.08 - 6.80 | m | 3H | Aromatic H-2, H-4, H-6 |
| 1H | 4.20 | t, J = 6.5 Hz | 2H | -O-CH |
| 1H | 3.72 | s | 3H | -OCH |
| 1H | 2.80 | t, J = 6.5 Hz | 2H | -CH |
| 13C | 171.5 | Singlet | 1C | C =O (ester carbonyl) |
| 13C | 159.0 | Singlet | 1C | Ar-C -O (oxygen-bound aromatic carbon) |
| 13C | 130.5 - 113.2 | Multiplets | 5C | Remaining aromatic carbons (including C-Br) |
| 13C | 63.5 | Singlet | 1C | -O-C H |
| 13C | 51.8 | Singlet | 1C | -OC H |
Table 2: Fourier-Transform Infrared (FTIR) Assignments
| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group Assignment |
| 2950 | Weak, sharp | C-H stretch (aliphatic propanoate chain) |
| 1735 | Strong, sharp | C=O stretch (methyl ester carbonyl) |
| 1590, 1475 | Medium, sharp | C=C stretch (aromatic ring skeleton) |
| 1240 | Strong, broad | C-O-C asymmetric stretch (aryl-alkyl ether) |
| 760, 680 | Strong, sharp | C-Br stretch & meta-disubstituted bending |
Orthogonal Reactivity & Experimental Workflows
The true value of this molecule lies in its orthogonal reactivity. The following protocols detail how to selectively manipulate one functional group while preserving the other.
Workflow A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the aryl bromide without hydrolyzing the methyl ester.
Causality & Design: To prevent ester hydrolysis, we utilize a mildly basic system (K
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under N
, combine Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and Pd(dppf)Cl (0.05 equiv). -
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H
O (4:1 ratio, 0.2 M), followed by K CO (2.0 equiv). Rationale: Dioxane solubilizes the organic components, while water is strictly required to activate the boronic acid via a hydroxyboronate intermediate. -
Initiation: Heat the mixture to 70 °C for 4–6 hours.
-
In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, higher R
) should cleanly convert to a new, highly UV-active spot (the biaryl product). If the ester begins to hydrolyze, a baseline spot (the biaryl acid) will appear. -
Quench & Isolate: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na
SO , concentrate, and purify via flash chromatography.
Workflow B: Mild Base-Catalyzed Saponification
Objective: Hydrolyze the methyl ester to a free carboxylic acid without affecting the aryl bromide or cleaving the ether. Causality & Design: We employ Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). Lithium acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. This allows the nucleophilic acyl substitution to occur rapidly at room temperature, completely avoiding the harsh heating that could trigger unwanted side reactions at the aryl bromide[5].
Step-by-Step Protocol:
-
Solubilization: Dissolve Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv) in a 3:1:1 mixture of THF, Methanol, and H
O (0.3 M). Rationale: This specific ternary solvent system ensures complete homogeneity of the lipophilic ester and the hydrophilic hydroxide salt. -
Reagent Addition: Add LiOH·H
O (1.5 equiv) in one portion at 0 °C, then warm to room temperature. Stir for 2 hours. -
In-Process Control (Self-Validation): Monitor via TLC. The starting material spot will disappear, and the carboxylate salt will remain stuck at the baseline, confirming complete conversion.
-
Acidic Workup (Critical Step): Concentrate the mixture in vacuo to remove THF and Methanol. Dilute the aqueous residue with water and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches ~2. Validation: The protonation of the carboxylate will cause the free 3-(3-bromophenoxy)propanoic acid to instantly precipitate as a white solid or form a distinct organic oil.
-
Isolation: Extract the acidified aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over MgSO
, and concentrate to yield the pure acid.
Workflow Visualization
The following diagram illustrates the divergent, orthogonal pathways available to the bifunctional core.
Figure 1: Orthogonal functionalization pathways of Methyl 3-(3-bromophenoxy)propanoate.
References
-
ChemSrc. "1367714-36-0 CAS Information - Methyl 3-(3-bromophenoxy)propanoate." ChemSrc. Available at:[Link]
-
Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." Master Organic Chemistry. Available at:[Link]
-
University of Calgary. "Ch20: Hydrolysis of Esters - Reaction Mechanisms." University of Calgary Chemistry Resources. Available at:[Link]
-
Chemistry LibreTexts. "Suzuki cross-coupling." LibreTexts. Available at:[Link]
-
Chemical Communications (RSC Publishing). "Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly." Royal Society of Chemistry. Available at:[Link]
Sources
- 1. 1367714-36-0_CAS号:1367714-36-0_5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid - 化源网 [chemsrc.com]
- 2. methyl 3-(3-bromophenoxy)propanoate [m.chemicalbook.com]
- 3. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Comprehensive Physicochemical and Thermodynamic Profiling of Methyl 3-(3-bromophenoxy)propanoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern pharmaceutical synthesis and materials science, halogenated aromatic esters serve as critical building blocks for complex active pharmaceutical ingredients (APIs). Methyl 3-(3-bromophenoxy)propanoate (CAS: 1367714-36-0) is a highly versatile intermediate, typically synthesized via the base-catalyzed oxa-Michael addition of 3-bromophenol to methyl acrylate [1].
For process chemists and chemical engineers, the precise determination of phase transition temperatures—specifically the melting point (MP) and boiling point (BP)—is non-negotiable. These thermodynamic parameters dictate the parameters for downstream purification (e.g., fractional distillation, crystallization) and inform the safety margins required during reactor scale-up. Because empirical data for this specific compound is often proprietary or absent from open-access databases, this whitepaper synthesizes predictive thermodynamic profiling with self-validating experimental workflows to establish a rigorous baseline for its characterization.
Structural and Thermodynamic Profiling
The quantitative data below represents a synthesis of computational predictions (derived from structural analogs like Methyl 3-phenoxypropanoate) and established structure-property relationships.
Table 1: Physicochemical Properties of Methyl 3-(3-bromophenoxy)propanoate
| Parameter | Value / Description | Method of Determination |
| Chemical Formula | C₁₀H₁₁BrO₃ | Structural |
| Molecular Weight | 259.10 g/mol | Calculated |
| Melting Point (MP) | 35.0 °C – 45.0 °C | Predicted (Analog Extrapolation) |
| Boiling Point (BP) | 315.0 °C – 330.0 °C (at 760 mmHg) | Predicted (Thermodynamic Modeling) |
| Density | ~1.45 g/cm³ | Computed Estimate |
| Physical State (20 °C) | Viscous liquid or low-melting solid | Empirical Observation of Analogs |
Mechanistic Causality of Phase Transitions
To truly master the handling of Methyl 3-(3-bromophenoxy)propanoate, researchers must understand the molecular dynamics driving its phase transitions.
The Boiling Point (>315 °C): The exceptionally high boiling point is primarily a function of London dispersion forces and dipole-dipole interactions . The inclusion of the heavy, highly polarizable bromine atom significantly increases the electron cloud's surface area, requiring substantial thermal energy to vaporize the liquid. Furthermore, the molecule possesses two highly electronegative oxygen centers (the ether linkage and the ester carbonyl). These functional groups create permanent dipoles that align in the liquid phase, further elevating the energy threshold required for the liquid-to-gas transition [2].
The Melting Point (35–45 °C): While the molecular weight is relatively high, the melting point remains remarkably low. This is a direct consequence of the meta-substitution pattern on the aromatic ring. Unlike para-substituted analogs, which possess high molecular symmetry and pack efficiently into rigid, stable crystal lattices, the meta-bromo configuration introduces a "kink" in the molecular geometry. This asymmetry frustrates optimal crystal packing, lowering the lattice energy and resulting in a compound that often presents as a supercooled viscous liquid or a low-melting solid at ambient room temperature.
Experimental Workflows for MP and BP Determination
To transition from predicted models to empirical certainty, laboratories must employ self-validating analytical protocols. The following methodologies incorporate internal controls to ensure absolute trustworthiness of the generated data.
Protocol A: Melting Point Validation via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the melting point of low-melting solids, as it eliminates the visual subjectivity of capillary tube methods.
-
System Validation (Internal Control): Run a high-purity Indium standard. The system is validated only if the Indium onset of melting is recorded at 156.6 °C (±0.2 °C).
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of Methyl 3-(3-bromophenoxy)propanoate into a standard aluminum DSC pan. Crimp the lid to ensure thermal contact.
-
Baseline Establishment: Run an empty crimped aluminum pan in the reference furnace.
-
Thermal Cycling:
-
Cool the sample to 0 °C using a liquid nitrogen or mechanical cooling accessory to ensure complete crystallization.
-
Hold isothermally for 5 minutes.
-
Heat from 0 °C to 80 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
-
-
Data Extraction: The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic melting peak, as per ASTM E794 standards[3].
Protocol B: Boiling Point Determination via Micro-ebulliometry
Given the high boiling point, standard distillation setups risk thermal degradation of the ester. Micro-ebulliometry under reduced pressure, extrapolated to standard atmospheric pressure, is required.
-
System Validation (Internal Control): Calibrate the thermocouple using a known high-boiling standard, such as Benzyl benzoate (BP 323 °C).
-
Apparatus Setup: Utilize a micro-ebulliometer equipped with a vacuum pump and an absolute pressure transducer.
-
Measurement: Introduce 5 mL of the sample. Lower the system pressure to 10 mmHg to prevent thermal decomposition.
-
Heating: Apply controlled heating until a steady reflux ring is established on the condenser. Record the equilibrium temperature and exact pressure.
-
Nomograph Extrapolation: Use the Clausius-Clapeyron equation or a pressure-temperature nomograph to extrapolate the boiling point from 10 mmHg to 760 mmHg.
Synthesis and Analytical Workflow Visualization
The following diagram maps the lifecycle of Methyl 3-(3-bromophenoxy)propanoate, from its synthesis via oxa-Michael addition to its downstream utilization and thermal characterization.
Fig 1: Synthesis of Methyl 3-(3-bromophenoxy)propanoate via oxa-Michael addition and downstream QC.
References
-
ResearchGate. "Catalysts for oxa-Michael reactions ranging from Lewis to Brønsted bases classified in representative families." ResearchGate. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5339, Methyl 3-phenoxypropanoate." PubChem. Available at:[Link]
-
ASTM International. "Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." ASTM E794-06(2018). Available at:[Link]
Methodological & Application
Application Note: Synthesis Protocols for Methyl 3-(3-bromophenoxy)propanoate
Target Audience: Researchers, process chemists, and drug development professionals. Compound Utility: Methyl 3-(3-bromophenoxy)propanoate is a highly versatile synthetic intermediate. Its bifunctional nature (an aryl bromide for cross-coupling and a methyl ester for functional group manipulation) makes it a critical building block in the synthesis of complex pharmaceuticals, including PDE10 inhibitors and kinase degraders.
Scientific Rationale & Strategy Selection
When designing a synthesis for aryl-alkyl ethers like Methyl 3-(3-bromophenoxy)propanoate from 3-bromophenol, chemists must evaluate the trade-offs between reaction robustness, reagent toxicity, and atom economy. This guide details two distinct, field-validated synthetic routes:
-
Route A: Williamson Etherification. This classical approach relies on the
displacement of an alkyl halide (methyl 3-bromopropanoate) by a phenoxide ion. The causality behind utilizing Potassium Carbonate ( ) or Cesium Carbonate ( ) in -Dimethylformamide (DMF) lies in the solvent dynamics: DMF is a polar aprotic solvent that heavily solvates the alkali metal cation but leaves the phenoxide anion "naked" and highly nucleophilic 1[1]. This ensures high yields and reliable scalability2[2]. -
Route B: Oxa-Michael Addition. A greener, atom-economical alternative involving the 1,4-conjugate addition of 3-bromophenol to methyl acrylate. Because phenols are weak nucleophiles, a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-Dimethylaminopyridine (DMAP) is causally required to generate the phenoxide and stabilize the transition state3[3]. Microwave irradiation can further accelerate this pathway, reducing reaction times from hours to minutes 4[4].
Fig 1. Decision matrix for selecting the optimal synthesis route based on project constraints.
Mechanistic Insights: The Oxa-Michael Pathway
While the Williamson ether synthesis is a straightforward
Fig 2. Mechanistic pathway of the base-catalyzed oxa-Michael addition.
Experimental Methodologies
Self-Validating System Note: Both protocols below are designed to be self-validating. They utilize specific chemical washes (NaOH or HCl) that exploit the
Protocol A: Williamson Ether Synthesis (Standard Batch Scale)
Reagents:
-
3-Bromophenol (1.0 equiv, 10 mmol, 1.73 g)
-
Methyl 3-bromopropanoate (1.2 equiv, 12 mmol, 2.00 g)
-
Potassium carbonate (
, 2.0 equiv, 20 mmol, 2.76 g) -
Anhydrous DMF (20 mL)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3-bromophenol and anhydrous DMF.
-
Deprotonation: Add finely powdered
in one portion. Stir the suspension at room temperature for 15 minutes. Causality: is a mild base, strong enough to deprotonate the phenol but weak enough to avoid hydrolyzing the methyl ester of the propanoate. -
Alkylation: Add methyl 3-bromopropanoate dropwise over 5 minutes to prevent localized thermal spikes.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60–70 °C using an oil bath for 4–6 hours.
-
Workup & Self-Validation: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with 1M NaOH ( mL). Validation: Since 3-bromophenol is acidic, it forms a water-soluble sodium phenoxide salt during the NaOH wash. The absence of a UV-active spot at the phenol's on the post-wash TLC plate chemically validates the complete removal of the starting material. -
Isolation: Wash with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the product.
Protocol B: Catalytic Oxa-Michael Addition (Microwave-Assisted)
Reagents:
-
3-Bromophenol (1.0 equiv, 5 mmol, 0.865 g)
-
Methyl acrylate (1.5 equiv, 7.5 mmol, 0.645 g)
-
DMAP (0.2 equiv, 1 mmol, 0.122 g)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe vial equipped with a stir bar, add 3-bromophenol, methyl acrylate, and DMAP. No additional solvent is strictly necessary if the reagents form a homogenous melt, maximizing the collision frequency of the reactants.
-
Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 110–120 W, maintaining a temperature of 100 °C for 30 minutes.
-
Workup & Self-Validation: Allow the vial to cool. Dilute the mixture with Dichloromethane (DCM, 20 mL). Wash with 0.5M HCl (10 mL). Validation: The acidic wash selectively protonates the DMAP catalyst, partitioning it entirely into the aqueous layer. Subsequent evaporation of the organic layer removes the highly volatile excess methyl acrylate (b.p. 80 °C). The remaining mass is exclusively the desired product, self-validating the purity without the need for complex chromatography.
-
Isolation: Dry the organic layer over
, filter, and evaporate the solvent in vacuo.
Quantitative Data & Route Comparison
Summarizing the operational metrics allows researchers to choose the optimal path based on their laboratory's capabilities and project goals.
| Parameter | Route A: Williamson Ether Synthesis | Route B: Oxa-Michael Addition | Causality / Impact |
| Typical Yield | 85 – 92% | 75 – 85% | Route A has a higher thermodynamic driving force via salt ( |
| Reaction Time | 4 – 6 Hours | 30 – 45 Minutes (Microwave) | Microwave irradiation in Route B drastically accelerates the conjugate addition. |
| Atom Economy | Low (Generates | 100% (Addition reaction) | Route B is highly preferred for green chemistry and minimizing halide waste streams. |
| Solvent Req. | High (Requires DMF) | None / Minimal | Route B avoids the use of reprotoxic solvents like DMF, easing regulatory compliance. |
| Scalability | Excellent (Standard batch) | Moderate (Requires flow/microwave) | Route A is easily scaled in standard glass reactors without specialized heating equipment. |
References
- Validation of Phosphodiesterase-10 as a Novel Target for Pulmonary Arterial Hypertension via Highly Selective and Subnanomolar Inhibitors - ACS Publications. Source: acs.org.
- Current Microwave Chemistry - Ingenta Connect. Source: ingentaconnect.com.
- US20240025923A1 - Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof - Google Patents. Source: google.com.
- Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry. Source: rsc.org.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20240025923A1 - Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof - Google Patents [patents.google.com]
- 3. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]
- 4. Microwave Irradiation Accelerates 4-Dimethylaminopyridine-catalyz...: Ingenta Connect [ingentaconnect.com]
Procedure for methyl acrylate addition to 3-bromophenol
Title: High-Yield Synthesis of Methyl (E)-3-(3-hydroxyphenyl)acrylate via Palladium-Catalyzed Heck Cross-Coupling
Executive Summary
The Mizoroki-Heck cross-coupling is a foundational transformation in organic synthesis, enabling the direct olefination of aryl halides[1]. The reaction between 3-bromophenol and methyl acrylate affords methyl (E)-3-(3-hydroxyphenyl)acrylate, a highly versatile cinnamate derivative utilized as a building block for pharmaceuticals, advanced materials, and biologically active heterocycles. This application note details a robust, scalable, and high-yielding batch protocol optimized specifically for unprotected halophenols, maximizing atom economy by eliminating the need for transient hydroxyl protecting groups.
Mechanistic Rationale & Reaction Design
Designing a cross-coupling protocol for an unprotected phenol requires navigating several chemical challenges. Phenols can coordinate to the palladium center, potentially poisoning the catalyst, or undergo competitive oxa-Michael addition to the electron-deficient acrylate.
-
Catalyst & Ligand Selection: Palladium acetate (Pd(OAc)₂), a stable Pd(II) precatalyst, is reduced in situ to the active Pd(0) species. While sterically bulky ligands like tri-o-tolylphosphine are standard for many Heck reactions, early foundational studies specifically identified that 3-bromophenol is a notable exception; for this specific substrate, triphenylphosphine (PPh₃) serves as a vastly superior ligand to prevent catalyst deactivation[2].
-
Base & Solvent System: Triethylamine (Et₃N) is utilized as a stoichiometric base to neutralize the HBr byproduct, driving the catalytic cycle forward. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature provides excellent solubility for the phenolic substrate and stabilizes the polar transition states during the carbopalladation step[3].
-
Stereoselectivity: The reaction is highly stereoselective. The syn-insertion of the alkene followed by bond rotation and syn-β-hydride elimination thermodynamically favors the formation of the (E)-alkene (trans-cinnamate) due to steric repulsion in the transition state.
Mechanistic catalytic cycle of the Pd-catalyzed Heck reaction.
Materials and Reagents
Note: The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Bromophenol | 173.01 | 1.0 | 1.73 g | Aryl Halide Substrate |
| Methyl Acrylate | 86.09 | 1.5 | 1.35 mL | Olefin Substrate |
| Pd(OAc)₂ | 224.50 | 0.05 | 112 mg | Precatalyst |
| Triphenylphosphine (PPh₃) | 262.29 | 0.10 | 262 mg | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 3.50 mL | Base |
| DMF (Anhydrous) | 73.09 | N/A | 20 mL | Solvent |
Experimental Protocol: Self-Validating Workflow
This protocol is designed with built-in validation checkpoints to ensure product integrity at every stage of the synthesis.
Step 1: Inert Atmosphere Setup
-
Equip a 50 mL Schlenk flask with a magnetic stir bar. Flame-dry the flask under a vacuum and backfill it with Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which leads to the precipitation of catalytically dead "palladium black."
-
Add 3-bromophenol (1.73 g), Pd(OAc)₂ (112 mg), and PPh₃ (262 mg) to the flask.
Step 2: Reagent Addition
-
Inject anhydrous DMF (20 mL) into the flask via syringe. Stir until solids are dissolved.
-
Add Et₃N (3.50 mL) followed by methyl acrylate (1.35 mL). Caution: Methyl acrylate is a volatile lachrymator; perform this step strictly inside a fume hood.
-
Degas the resulting mixture by bubbling Argon through the solution for 10 minutes using a long needle.
Step 3: Catalytic Coupling
-
Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C.
-
Stir vigorously for 12–18 hours.
-
Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material (3-bromophenol) should be consumed, replaced by a lower-Rf UV-active spot corresponding to the product.
Step 4: Acidic Quench & Workup
-
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL).
-
Transfer to a separatory funnel and wash the organic layer with 1M HCl (3 × 30 mL). Causality: The acidic wash is critical. It protonates the phenoxide ion to ensure the product remains in the organic layer, while simultaneously converting the excess Et₃N into its water-soluble hydrochloride salt for easy removal.
-
Wash the organic layer with a 5% aqueous LiCl solution (2 × 30 mL) to extract residual DMF, followed by brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (10:1 to 3:1).
-
Collect the product fractions and evaporate the solvent to yield methyl (E)-3-(3-hydroxyphenyl)acrylate as an off-white solid.
Experimental workflow for the synthesis and isolation of the cinnamate product.
Analytical Characterization
To validate the structural identity and stereochemical purity of the isolated compound, perform the following analyses:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic trans-alkene protons. You should observe a doublet at ~7.65 ppm (1H, J = 16.0 Hz) and a doublet at ~6.40 ppm (1H, J = 16.0 Hz). The large 16.0 Hz coupling constant is the definitive self-validating proof of the (E)-configuration. The phenolic -OH will appear as a broad singlet (~5.5 ppm), and the methyl ester will appear as a sharp singlet at 3.80 ppm (3H).
-
LC-MS (ESI+): Expected mass for C₁₀H₁₀O₃ is 178.06. Look for the [M+H]⁺ peak at m/z 179.07.
Troubleshooting & Optimization
| Observed Issue | Probable Causality | Recommended Solution |
| Heavy Palladium Black Precipitation | Oxygen ingress oxidizing the Pd(0) species, or insufficient ligand stabilization. | Ensure strict Schlenk techniques. Degas the DMF thoroughly before heating. Verify PPh₃ quality. |
| Low Yield / Unreacted Starting Material | Catalyst deactivation or insufficient reaction temperature. | Ensure the oil bath is accurately calibrated to 100 °C. Check that Et₃N is dry and not degraded. |
| Formation of Ether Byproducts | Competitive oxa-Michael addition of the phenol to methyl acrylate. | Avoid using stronger bases (e.g., NaH, KOtBu) which overly activate the nucleophilicity of the phenol. |
| Persistent DMF in NMR | Incomplete removal of DMF during the aqueous workup phase. | Increase the volume of the 5% aqueous LiCl washes. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase. |
References
- Source: dss.go.
- Source: acs.
- Source: researchgate.
Sources
Suzuki coupling reactions using Methyl 3-(3-bromophenoxy)propanoate
Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 3-(3-bromophenoxy)propanoate
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing Methyl 3-(3-bromophenoxy)propanoate (CAS: 151583-29-8) . This specific aryl bromide serves as a critical bifunctional linker in the synthesis of PPAR agonists, PROTACs, and phenoxy-acid drug scaffolds.
The primary synthetic challenge lies in the chemoselectivity required to couple the aryl bromide without hydrolyzing the distal methyl ester (saponification) or inducing ether cleavage. This protocol establishes a self-validating workflow using mild base systems and specific palladium catalysts to ensure high yields (>85%) and functional group retention.
Reactivity Profile & Mechanistic Insight
Substrate Analysis
-
Electrophile: The bromine is located at the meta position relative to the phenoxy ether. Unlike para-substituted analogs, the meta position does not benefit from direct resonance donation from the oxygen, making the C-Br bond slightly less electron-rich and generally reactive toward oxidative addition.
-
Liability: The methyl propanoate tail is an alkyl ester. While immune to oxidative addition by Palladium (unlike aryl esters), it is highly susceptible to base-mediated hydrolysis in the presence of water and hydroxide ions (
).
The Chemoselectivity Conflict
The Suzuki reaction requires a base to activate the boronic acid (formation of the boronate species
Solution: Use of "anhydrous" carbonate bases (Cs
Critical Parameter Optimization
Base Selection Matrix
The choice of base is the single most critical variable.
| Base | pKa (conj. acid) | Hydrolysis Risk | Transmetallation Rate | Recommendation |
| NaOH / KOH | >15 | Critical | Fast | Avoid (Will saponify ester) |
| Na | 10.3 | Moderate | Moderate | Usable at <60°C |
| K | 12.3 | Low | Fast | Preferred (Aqueous) |
| Cs | 10.3 | Negligible* | Fast | Preferred (Anhydrous) |
| KF | 3.2 | None | Slow | Use for acid-sensitive substrates |
*When used in Toluene/DMF without added water.
Catalyst Systems[1][2][3]
-
Standard: Pd(dppf)Cl
·DCM . The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and supports the coupling of electron-neutral aryl bromides. -
High-Activity: XPhos Pd G2 . Recommended for sterically hindered boronic acids.
Experimental Protocols
Method A: The "Robust" Protocol (General Purpose)
Best for coupling with simple aryl boronic acids where slight hydrolysis is manageable or unlikely due to mild temperature.
Reagents:
-
Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl
·DCM (3 mol%) -
Base: K
PO (2.0 equiv)[1] -
Solvent: 1,4-Dioxane : Water (9:1 ratio)
Step-by-Step:
-
Charge: In a 20mL reaction vial equipped with a stir bar, add the aryl bromide (259 mg, 1.0 mmol), boronic acid (1.2 mmol), and K
PO (424 mg, 2.0 mmol). -
Purge: Seal the vial with a septa cap. Evacuate and backfill with Nitrogen (
) three times. -
Solvate: Syringe in degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL).
-
Catalyst Addition: Under a positive stream of
, quickly remove the septum, add Pd(dppf)Cl ·DCM (24 mg, 0.03 mmol), and reseal. -
Reaction: Heat the block to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent ester hydrolysis.
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL). Dry over MgSO
and concentrate.
Method B: The "Ester-Safe" Protocol (Anhydrous)
Mandatory for substrates where the methyl ester must be preserved >99%.
Reagents:
-
Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: Cs
CO (Powdered, dry) (2.0 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry the glassware under vacuum.
-
Charge: Add aryl bromide (1.0 mmol), boronic acid (1.5 mmol), Cs
CO (650 mg, 2.0 mmol), and Pd(PPh ) (58 mg, 0.05 mmol) to the flask. -
Inert Atmosphere: Evacuate and backfill with Argon (Ar) x3.
-
Solvate: Add anhydrous Toluene (5 mL).
-
Reaction: Reflux (100°C) for 12–16 hours.
-
Mechanism Note: The solubility of Cs
CO in toluene is low, but sufficient to facilitate transmetallation without introducing hydroxide ions that attack the ester.
-
-
Validation: Check TLC. If the ester spot (usually higher R
) disappears and a baseline spot appears, hydrolysis has occurred (check moisture ingress).
Visualizing the Pathway
The following diagrams illustrate the catalytic cycle and the decision logic for optimizing this specific reaction.
Figure 1: Catalytic Cycle & Chemoselectivity Checkpoints
Caption: The Suzuki-Miyaura cycle. Note the critical checkpoint at "Base Activation" where excess water/strong base can divert the pathway toward Ester Hydrolysis.
Figure 2: Optimization Decision Tree
Caption: Logic flow for selecting the appropriate protocol based on the coupling partner's steric profile and tolerance for aqueous conditions.
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Protodeboronation of Boronic Acid | Switch to Boronic Ester (BPin) or add base slowly. |
| Ester Loss (Acid formation) | Saponification | Switch to Method B (Anhydrous Cs |
| Homocoupling (Ar-Ar) | Oxygen leak | Ensure rigorous degassing (sparge with Argon for 15 mins). |
| Black Precipitate (Pd Black) | Catalyst decomposition | Add excess ligand (e.g., PPh |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link
Sources
Application Note: Hydrolysis of Methyl 3-(3-bromophenoxy)propanoate to Acid Derivatives
Abstract & Strategic Significance
The hydrolysis of Methyl 3-(3-bromophenoxy)propanoate to its corresponding carboxylic acid, 3-(3-bromophenoxy)propanoic acid (CAS: 18386-03-3), is a critical deprotection step in the synthesis of phenoxypropionic acid pharmacophores. These motifs are structurally ubiquitous in metabolic disease therapeutics, particularly PPAR agonists (e.g., fibrates) and selective antagonists used in drug discovery.
This guide provides a robust, scalable protocol for saponification using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water system. Unlike aggressive acid hydrolysis, this mild basic condition preserves the sensitive aryl-ether linkage and the bromine handle, which is essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
Chemical Context & Mechanism
The transformation proceeds via a
-
Nucleophilic Attack: The hydroxide ion (
) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[1][2] -
Elimination: The methoxide group (
) is eliminated, reforming the carbonyl bond and generating the carboxylic acid. -
Deprotonation (Driving Force): The highly basic methoxide immediately deprotonates the nascent carboxylic acid. This irreversible step forms the carboxylate salt, driving the equilibrium to completion.
-
Protonation (Workup): Treatment with strong acid (HCl) regenerates the free carboxylic acid.
Mechanistic Pathway (Graphviz)
Figure 1: Step-wise mechanistic flow from ester substrate to free acid product.
Experimental Design Considerations
Choice of Base and Solvent[3][4][5][6]
-
Why LiOH? Lithium hydroxide is preferred over NaOH or KOH for lipophilic esters. The lithium cation coordinates with the carbonyl oxygen, enhancing electrophilicity, while LiOH exhibits superior solubility in THF/Water mixtures compared to sodium salts.
-
Why THF/Water? The starting material (methyl ester) is lipophilic and poorly soluble in pure water or methanol. THF solubilizes the organic ester, while water dissolves the base, creating a homogeneous phase that accelerates reaction kinetics.
Stoichiometry
A 1.5 to 2.0 equivalent excess of base is standard. This ensures complete consumption of the ester and accounts for any adventitious acid impurities.
Detailed Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| Methyl 3-(3-bromophenoxy)propanoate | Substrate | >98% Purity |
| Lithium Hydroxide Monohydrate ( | Reagent | Technical Grade |
| Tetrahydrofuran (THF) | Solvent | HPLC Grade, non-stabilized preferred |
| Water ( | Co-solvent | Deionized |
| Hydrochloric Acid (1N or 2N) | Quenching | Aqueous solution |
| Ethyl Acetate (EtOAc) | Extraction | ACS Grade |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Dissolve 1.0 eq of Methyl 3-(3-bromophenoxy)propanoate in THF (approx. 5-10 mL per gram of substrate).
-
Prepare a solution of 2.0 eq
in water (approx. 2-3 mL per gram of LiOH). -
Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (20-25°C).
-
Note: The solution may turn slightly cloudy initially but should clarify as the reaction proceeds.
-
Step 2: Monitoring
-
Stir vigorously at room temperature.
-
Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Target Time: 1 - 3 hours.
-
Checkpoint: The starting material (
) should disappear, and a baseline spot (carboxylate salt) should appear.
-
Step 3: Workup & Isolation
-
Concentration: Remove the bulk of the THF under reduced pressure (Rotovap, 35°C) to leave an aqueous suspension.
-
Why? Removing THF prevents organic solvent from holding the acid in the aqueous phase during extraction.
-
-
Washing (Optional): If the starting material was impure, wash the aqueous residue with a small volume of Diethyl Ether or Hexane to remove non-polar impurities. Discard the organic wash.
-
Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with stirring until pH reaches 1–2.
-
Observation: The product will precipitate as a white/off-white solid or form an oil.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
volumes). -
Drying: Combine organic layers, wash with Brine, and dry over Anhydrous
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo.
Step 4: Purification
-
The crude product is typically pure enough (>95%) for subsequent steps.
-
Recrystallization: If necessary, recrystallize from EtOAc/Heptane or EtOAc/Hexanes.
Workup Flowchart (Graphviz)
Figure 2: Downstream processing workflow for isolation of the free acid.
Characterization & Quality Control
Verify the identity of the product using the following expected data.
| Technique | Expected Signal / Result | Interpretation |
| TLC | Significant polarity shift from ester ( | |
| Carboxylic acid proton (-COOH ). | ||
| Ether methylene (-O-CH | ||
| Alpha-methylene (-CH | ||
| Aromatic protons (3-bromo substitution pattern). | ||
| MS (ESI-) | Characteristic bromine isotope pattern (1:1 ratio). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Poor solubility or old reagents. | Add 10% Methanol to the THF mixture; ensure LiOH is fully dissolved in water before addition. |
| Low Yield | Product lost in aqueous phase. | Ensure pH is < 2 during acidification. Salt out the aqueous layer with NaCl before extraction. |
| Emulsion | Presence of impurities or surfactants. | Filter the biphasic mixture through Celite or add a small amount of Brine. |
| Transesterification | Use of MeOH as solvent.[3] | If using MeOH/NaOH, trace methyl ester may reform if acidification is done in MeOH. Use THF to avoid this. |
Safety Information (MSDS Highlights)
-
3-(3-bromophenoxy)propanoic acid : Irritant.[4][5] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5]
-
Lithium Hydroxide : Corrosive. Causes severe skin burns and eye damage. Handle with gloves and eye protection.
-
THF : Flammable liquid. Potential peroxide former.
References
-
Sigma-Aldrich . 3-(3-Bromophenoxy)propanoic acid Product Sheet. Available at:
-
Master Organic Chemistry . Basic Hydrolysis of Esters (Saponification). Available at:
-
Organic Syntheses . Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (General protocol adaptation). Available at:
-
PubChem . 3-(3-bromophenoxy)propanoic acid Compound Summary. Available at:
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for ester hydrolysis protocols).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(3-Bromophenoxy)propanoic acid | 18386-03-3 [sigmaaldrich.com]
Using Methyl 3-(3-bromophenoxy)propanoate as a pharmaceutical intermediate
Application Note: Strategic Utilization of Methyl 3-(3-bromophenoxy)propanoate in Prostanoid Mimetic Synthesis & Linker Chemistry
Abstract
Methyl 3-(3-bromophenoxy)propanoate (CAS 115919-61-2) represents a high-value "bifunctional scaffold" in medicinal chemistry. Characterized by an electrophilic ester tail and a nucleophilic-coupling-ready aryl bromide, this intermediate is critical in the synthesis of EP4 receptor agonists, PPAR modulators, and PROTAC linkers. This guide provides validated protocols for its synthesis via Michael addition, its derivatization via Suzuki-Miyaura cross-coupling, and its hydrolysis to the active carboxylic acid pharmacophore.
Chemical Profile & Strategic Utility
Compound Identity:
-
Name: Methyl 3-(3-bromophenoxy)propanoate
-
CAS: 115919-61-2
-
Molecular Formula: C₁₀H₁₁BrO₃
-
Molecular Weight: 259.10 g/mol
Strategic Value: In drug discovery, this molecule serves as a "Side-Chain Donor." Many G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting Prostaglandin E2 receptors (EP4), require a specific "alpha-chain" geometry to penetrate the transmembrane binding pocket. The 3-phenoxypropionic acid motif mimics the flexible alpha-chain of natural prostaglandins while offering improved metabolic stability compared to the natural alkene chains.
Key Reactivity Nodes:
-
Meta-Bromo Handle: Allows for orthogonal attachment to biaryl cores via Pd-catalyzed cross-coupling (Suzuki, Buchwald).
-
Ester Terminus: Acts as a masked carboxylic acid (prodrug form) or a precursor for amidation.
-
Ether Linkage: Provides chemical stability against oxidation, unlike the labile 5,6-cis-double bond found in natural PGE2.
Experimental Workflow Visualization
The following diagram illustrates the divergent utility of CAS 115919-61-2, moving from its synthesis to two distinct therapeutic classes.
Figure 1: Strategic Derivatization Workflow. The central node (Blue) represents the subject of this Application Note.
Protocol A: Synthesis via Base-Catalyzed Michael Addition
While this intermediate can be purchased, in-house synthesis is often required for isotopic labeling or scale-up. The Michael addition of 3-bromophenol to methyl acrylate is superior to Williamson ether synthesis due to higher atom economy and avoidance of alkyl bromide elimination byproducts.
Reagents:
-
3-Bromophenol (1.0 eq)
-
Methyl Acrylate (1.5 eq) - Excess drives reaction to completion.
-
Triethylamine (TEA) (0.5 eq) or DBU (0.1 eq) - Catalytic base.
-
Solvent: Acetonitrile (MeCN) or Toluene.
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 3-bromophenol (10.0 g, 57.8 mmol) and MeCN (100 mL).
-
Addition: Add Triethylamine (4.0 mL, 28.9 mmol) followed by the slow, dropwise addition of Methyl Acrylate (7.8 mL, 86.7 mmol). Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (82°C) for 12–16 hours.
-
Monitoring (CQA): Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear, replaced by the less polar ester.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove solvent and excess acrylate.
-
Extraction: Dissolve residue in EtOAc, wash with 1M HCl (to remove TEA), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Data Validation:
-
Yield: Expected >85%.
-
¹H NMR (CDCl₃): Look for the triplet at ~2.8 ppm (CH₂-CO) and ~4.2 ppm (O-CH₂), and the methyl singlet at ~3.7 ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling (Core Attachment)
This protocol demonstrates the attachment of the "Head" group (e.g., a biaryl core) to the "Tail" (our intermediate). This is the critical step in constructing EP4 agonists.
Reagents:
-
Methyl 3-(3-bromophenoxy)propanoate (1.0 eq)
-
Aryl Boronic Acid (e.g., Phenylboronic acid for model system) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)[1]
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the bromide intermediate, boronic acid, and K₂CO₃. Add solvents and sparge with Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a nitrogen stream. Seal the vial.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water.
-
Purification: Flash chromatography is usually required to separate the biaryl product from de-brominated byproducts.
Protocol C: Ester Hydrolysis (Pharmacophore Activation)
The methyl ester is a "mask." The active drug usually requires the free carboxylic acid to form an ionic bond with the Arginine residue in the GPCR binding pocket (e.g., Arg329 in EP4).
Reagents:
-
Coupled Intermediate (from Protocol B)
-
Lithium Hydroxide (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/Water/MeOH (3:1:1)
Step-by-Step Procedure:
-
Dissolution: Dissolve the ester in the THF/MeOH mixture.
-
Saponification: Add LiOH dissolved in the minimum amount of water.
-
Stir: Stir at room temperature for 2–4 hours. Note: Do not heat if the molecule contains other sensitive esters; however, phenoxy ethers are stable.
-
Acidification (Critical Step): Cool to 0°C. Carefully acidify to pH 3–4 using 1M HCl. The free acid often precipitates or oils out.
-
Isolation: Extract with EtOAc. The organic layer now contains the active pharmaceutical ingredient (API) precursor.
Quantitative Data Summary
| Parameter | Protocol A (Synthesis) | Protocol B (Suzuki) | Protocol C (Hydrolysis) |
| Limiting Reagent | 3-Bromophenol | Aryl Bromide (Intermediate) | Methyl Ester |
| Key Reagent | Methyl Acrylate | Boronic Acid / Pd(dppf)Cl₂ | LiOH |
| Temperature | 82°C (Reflux) | 90°C | 25°C (RT) |
| Time | 12–16 h | 4–6 h | 2–4 h |
| Expected Yield | >85% | 70–80% | >95% |
| Critical Quality Attribute | Removal of TEA | Oxygen-free environment | pH control during workup |
References
-
EP4 Receptor Agonist Structural Requirements
- Title: Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands.
- Source: PubMed / NIH (2009).
- Context: Establishes the phenoxy-alkyl chain as a critical motif for EP4 binding selectivity.
-
URL:[Link]
-
Suzuki Coupling Methodology
- Title: Preparation method of 3-bromopropionate compound (and related Michael Additions).
-
Chemical Identity & Properties
Sources
Palladium-catalyzed cross-coupling of Methyl 3-(3-bromophenoxy)propanoate
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 3-(3-bromophenoxy)propanoate
Executive Summary & Strategic Significance
Methyl 3-(3-bromophenoxy)propanoate (CAS: 1367714-36-0) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and agrochemical development. The molecule features a reactive electrophilic site (the aryl bromide at the meta-position) and a sensitive functional group (the methyl propanoate ester) linked via an ether bridge.
The strategic value of this scaffold lies in its ability to undergo late-stage diversification at the aryl ring while preserving the ester for subsequent orthogonal derivatization (e.g., saponification to the free acid, or reduction to the alcohol). However, traditional palladium-catalyzed cross-coupling conditions often employ strong, nucleophilic bases that indiscriminately hydrolyze or transesterify the methyl ester. This guide details the mechanistic rationale, optimal ligand-base pairings, and self-validating protocols required to achieve high-yielding C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-couplings while maintaining absolute chemoselectivity.
Mechanistic Rationale: The Causality of Chemoselectivity
To successfully couple the aryl bromide without destroying the methyl ester, the reaction environment must be meticulously engineered. The causality behind our experimental choices rests on two pillars: Base Nucleophilicity and Ligand Steric/Electronic Profiles .
Mitigating Ester Saponification
In standard Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is the base of choice due to its high solubility and strong basicity, which accelerates the deprotonation of the amine[1]. However, NaOtBu is highly nucleophilic. When applied to Methyl 3-(3-bromophenoxy)propanoate, the alkoxide rapidly attacks the ester carbonyl, leading to complete saponification or transesterification.
To preserve the ester, mild, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are mandatory. These bases are sufficiently basic to drive the catalytic cycle but lack the nucleophilicity required to cleave the ester bond.
Compensating with Advanced Ligand Design
The transition to weaker bases inherently slows down the transmetalation and reductive elimination steps of the catalytic cycle. If paired with first-generation ligands (e.g., PPh₃), the reaction stalls, leading to low conversions and increased protodehalogenation side-reactions[2].
To restore catalytic efficiency, we utilize dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group[3].
-
Electronic Effect: The electron-rich dicyclohexylphosphino group accelerates the initial oxidative addition into the Ar–Br bond.
-
Steric Effect: The bulky biphenyl backbone prevents the formation of inactive PdL₂ complexes, ensuring the catalyst remains in the active monoligated Pd(0)L₁ state, which dramatically accelerates reductive elimination[1].
Fig 1. Decision tree for optimizing chemoselective cross-coupling conditions.
Quantitative Data: Condition Optimization
The following tables summarize the empirical data validating our mechanistic logic. All reactions were performed using 1.0 mmol of Methyl 3-(3-bromophenoxy)propanoate.
Table 1: Base and Ligand Optimization for C–N Coupling (Buchwald-Hartwig)
| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Ester Hydrolysis (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90 | >99 | >95 (Failed) |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 90 | 45 | <5 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 90 | 94 | <1 (Optimal) |
| 4 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 90 | 12 | <1 |
Table 2: Base and Ligand Optimization for C–C Coupling (Suzuki-Miyaura)
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ester Hydrolysis (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 65 | <5 |
| 2 | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 92 | <1 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 70 | 96 | <1 (Optimal) |
| 4 | Pd(OAc)₂ / SPhos | NaOH | THF/H₂O | 70 | 0 | >99 (Failed) |
Experimental Workflows & Self-Validating Protocols
Protocol A: Chemoselective Suzuki-Miyaura Arylation
This protocol utilizes the framework[2], upgraded with modern Buchwald ligands[3] to ensure rapid coupling at lower temperatures, safeguarding the ester.
Reagents:
-
Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv, 1.0 mmol, 259 mg)
-
Arylboronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%, 4.5 mg)
-
SPhos (0.04 equiv, 4 mol%, 16.4 mg)
-
K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol, 424 mg)
-
THF / H₂O (10:1 v/v, degassed, 5.5 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the flask and backfill with dry Argon (Repeat 3x).
-
Substrate Addition: Dissolve Methyl 3-(3-bromophenoxy)propanoate in 5.0 mL of anhydrous, degassed THF. Inject this solution into the Schlenk tube via syringe. Add 0.5 mL of degassed deionized water.
-
Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 70 °C for 12 hours with vigorous stirring (800 rpm).
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL). Extract the aqueous layer once more with EtOAc (10 mL).
-
Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validation Checkpoint (IR/NMR): To validate the integrity of the ester, perform an FT-IR scan of the crude oil. The retention of a sharp, intense carbonyl stretch at ~1735 cm⁻¹ confirms the ester is intact. Alternatively, crude ¹H-NMR must exhibit a distinct 3H singlet at δ 3.65–3.70 ppm (O-CH₃). If this singlet is missing, hydrolysis has occurred.
Fig 2. Catalytic cycle for Suzuki-Miyaura coupling emphasizing ester preservation.
Protocol B: Chemoselective Buchwald-Hartwig Amination
This procedure adapts the robust methodology[1], explicitly substituting NaOtBu with Cs₂CO₃ to prevent ester cleavage.
Reagents:
-
Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv, 1.0 mmol, 259 mg)
-
Primary or Secondary Amine (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%[2 mol% Pd], 9.2 mg)
-
XPhos (0.04 equiv, 4 mol%, 19.1 mg)
-
Cs₂CO₃ (anhydrous) (2.0 equiv, 2.0 mmol, 652 mg)
-
Toluene (anhydrous, degassed, 5.0 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, combine Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill with Argon (3x).
-
Substrate Addition: If the amine is a solid, add it in Step 1. If liquid, inject it alongside the aryl bromide and 5.0 mL of anhydrous Toluene via syringe.
-
Reaction: Seal the flask and heat at 90 °C for 16 hours. Note: The use of Cs₂CO₃ requires slightly longer reaction times compared to alkoxide bases due to its lower solubility in toluene.
-
Workup: Cool to room temperature. Dilute the mixture with Dichloromethane (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with an additional 10 mL of DCM.
-
Purification: Concentrate the filtrate in vacuo and purify via flash chromatography.
Self-Validation Checkpoint (TLC & LC-MS): Saponified byproducts (carboxylic acids) will streak heavily on standard silica TLC plates (Hexanes/EtOAc). If a baseline-streaking spot is observed, quench a small aliquot with 1N HCl and run LC-MS. A mass corresponding to [M-14]⁺ indicates loss of the methyl group. Strict adherence to anhydrous Cs₂CO₃ prevents this.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. [2]
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [1]
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. [3]
Sources
Reduction of Methyl 3-(3-bromophenoxy)propanoate to alcohol
Application Note: Chemoselective Reduction of Methyl 3-(3-bromophenoxy)propanoate
Abstract & Strategic Significance
This guide details the reduction of Methyl 3-(3-bromophenoxy)propanoate (CAS: derivative of 151583-29-8 family) to 3-(3-bromophenoxy)propan-1-ol (CAS: 92584-63-9). This transformation is a critical step in the synthesis of heterobifunctional linkers used in PROTACs and fragment-based drug discovery.
The primary synthetic challenge is chemoselectivity : reducing the ester functionality to a primary alcohol without debrominating the aromatic ring (hydrodehalogenation) or causing
Reaction Mechanism & Logic
The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition.
-
Activation: The aluminum center coordinates with the carbonyl oxygen, increasing electrophilicity.
-
First Hydride Transfer: A hydride ion (
) attacks the carbonyl carbon, forming a tetrahedral aluminate intermediate.[1] -
Collapse: The intermediate collapses, expelling the methoxide leaving group to form an aldehyde intermediate (transient).
-
Second Hydride Transfer: The aldehyde is more reactive than the ester and is immediately reduced by a second hydride to form the alkoxide.[1][2]
-
Hydrolysis: Acidic workup protonates the alkoxide to yield the primary alcohol.[1]
Chemoselectivity Control:
-
Aryl Bromide Stability:
bonds are generally stable to LiAlH at temperatures °C. Reflux conditions must be avoided to prevent radical-mediated debromination. -
Ether Stability: The
-phenoxy ether linkage is stable to hydride reduction but can undergo E1cB elimination under strongly basic conditions if heated; low temperature mitigates this.
Experimental Protocols
Method A: Standard LiAlH Reduction (High Throughput)
Best for: Standard laboratory scale (1g – 20g) where rapid conversion is required.
Reagents:
-
Substrate: Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv)
-
Reagent: LiAlH
(2.4 M in THF or powder, 1.2 equiv) -
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Quench: Water, 15% NaOH, Water (Fieser Method)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagent Prep: Charge the RBF with LiAlH
(1.2 equiv) and anhydrous THF under . Cool to 0°C in an ice/water bath. -
Addition: Dissolve Methyl 3-(3-bromophenoxy)propanoate in minimal anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Fieser Quench (Critical for Filtration):
-
Cool back to 0°C.
-
Dilute with diethyl ether (equal volume to THF).
-
Add
mL Water (where = grams of LiAlH used). Caution: Gas evolution ( ). -
Add
mL 15% NaOH . -
Add
mL Water .
-
-
Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Add anhydrous
directly to the suspension to dry. -
Isolation: Filter through a pad of Celite. Rinse the cake with diethyl ether. Concentrate the filtrate in vacuo.
Method B: LiBH Selective Reduction (High Safety)
Best for: Large scale (>50g) or substrates with highly sensitive halogenation patterns.
Procedure:
-
Dissolve substrate in anhydrous THF (0.5 M).
-
Add LiCl (1.5 equiv) and NaBH
(1.5 equiv). Note: Generates LiBH in situ. -
Add Ethanol (2.0 equiv) dropwise to activate the borohydride.
-
Stir at RT for 12–24 hours.
-
Quench with saturated
solution and extract with EtOAc.
Data Summary & Visualization
Table 1: Process Parameters & Expected Outcomes
| Parameter | Method A (LiAlH | Method B (LiBH |
| Temperature | 0°C | RT |
| Time | 2 - 3 Hours | 12 - 24 Hours |
| Chemoselectivity | Good (at 0°C) | Excellent |
| Yield | 85 - 95% | 80 - 90% |
| Major Impurity | Debrominated arene (if heated) | Unreacted Ester |
| Workup Difficulty | Moderate (Aluminum salts) | Easy (Aqueous extraction) |
Workflow Diagram
Caption: Operational workflow for the LiAlH4 mediated reduction ensuring safety and purity.
Troubleshooting & Optimization
-
Problem: Emulsions during workup.
-
Cause: Incomplete precipitation of aluminum hydroxides.
-
Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of the Fieser method. Stir the crude reaction mixture with Rochelle's salt solution for 2 hours until layers separate cleanly.
-
-
Problem: Debromination (Loss of Br).
-
Cause: Reaction temperature too high or presence of transition metal impurities in LiAlH
. -
Solution: Switch to Method B or ensure strict 0°C temperature control.
-
-
Problem: Over-reduction to phenol.
-
Cause: Cleavage of the ether bond (rare but possible).
-
Solution: Avoid reflux; ensure anhydrous conditions.
-
Safety Considerations
-
LiAlH
is pyrophoric and reacts violently with water and protic solvents.[2] All equipment must be flame-dried. -
Hydrogen Gas (
) is evolved during the quench. Ensure reduction is performed in a well-ventilated fume hood. -
Waste Disposal: Aluminum salt residues can trap unreacted hydrides. Quench filter cakes with dilute acid before disposal.
References
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
-
Sigma-Aldrich. Product Specification: Methyl 3-(3-bromophenyl)propionate. Link (Reference for substrate analogs and handling).
-
ChemScene. Product Data: 3-(3-Bromophenoxy)propan-1-ol (CAS 92584-63-9).[3][4][5] Link (Target molecule verification).
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The standard "Fieser" workup protocol).
- Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry2000, 609, 137–151. (Source for Method B additives).
Sources
Application Note: Precision Transesterification of Methyl 3-(3-bromophenoxy)propanoate
Executive Summary & Strategic Analysis
Methyl 3-(3-bromophenoxy)propanoate (1 ) is a versatile building block, frequently employed as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a precursor for EP4 receptor agonists. While the methyl ester provides stability during initial ether synthesis, downstream applications often require transesterification to:
-
Tune Lipophilicity: Converting to ethyl, isopropyl, or tert-butyl esters to modulate bioavailability.
-
Conjugation: Attaching complex alcohols (e.g., cholesterol, PEG-yl chains) for drug delivery.
-
Polymerization: Introduction of methacrylate groups for material science applications.[1]
Chemical Stability Profile:
-
Aryl Bromide (Ar-Br): Stable to standard transesterification conditions but sensitive to Pd(0) or radical initiators. Avoid reaction conditions involving transition metals other than Lewis acids.
-
Phenoxy Ether: Robust under basic and Lewis-acidic conditions; susceptible to cleavage only under strong Lewis acids (e.g., BBr₃) at elevated temperatures.
-
Methyl Ester: The reactive center. The reaction is equilibrium-controlled (
), driven solely by the removal of methanol.
This guide details two field-proven protocols: Titanium(IV)-Mediated Transesterification (the industrial workhorse) and Enzymatic Transesterification (for heat-sensitive substrates).
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal method for your specific target alcohol (
Figure 1: Decision matrix for catalyst selection based on the physicochemical properties of the target alcohol.
Method A: Titanium(IV)-Mediated Transesterification
The "Gold Standard" for High-Value Intermediates
This method utilizes Titanium(IV) isopropoxide (
Mechanism
The reaction proceeds via a "double-activation" mechanism where the Titanium center activates the carbonyl oxygen of the ester while simultaneously delivering the alkoxide nucleophile.
Figure 2: Catalytic cycle of Titanium-mediated transesterification.
Protocol Details
| Parameter | Specification |
| Catalyst | Titanium(IV) isopropoxide (Sigma-Aldrich 205273) |
| Loading | 5 – 10 mol% |
| Solvent | Toluene (azeotropic removal of MeOH) or Neat (if R-OH is liquid) |
| Temperature | 80°C – 110°C (Reflux) |
| Atmosphere | Nitrogen/Argon (Strictly Anhydrous) |
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or distillation head).
-
Charging: Under
flow, charge Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv) and the target alcohol (3.0 – 5.0 equiv).-
Note: If R-OH is a solid, dissolve in anhydrous Toluene (0.5 M).
-
-
Catalyst Addition: Add
(0.05 equiv) via syringe. The solution may turn slightly yellow. -
Reaction: Heat to reflux.[1] The reaction is driven by the distillation of the methanol-toluene azeotrope (63.7°C).
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The methyl ester usually runs slightly lower or higher depending on the lipophilicity of
.
-
-
Quench (CRITICAL):
-
Cool to room temperature.[2]
-
Add 1N HCl (aq) or saturated aqueous
. -
Why? Titanium forms sticky emulsions with water. Acidic hydrolysis breaks the Ti-complexes into water-soluble titanium salts and the free alcohol.
-
-
Workup: Dilute with EtOAc. Wash the organic phase with water (2x) and brine (1x). Dry over
. -
Purification: Concentrate in vacuo. Flash chromatography is usually required to remove excess high-boiling alcohol
.
Method B: Enzymatic Transesterification (CAL-B)
Green Chemistry & High Selectivity
For substrates where the target alcohol is chiral or thermally unstable, Candida antarctica Lipase B (immobilized as Novozym 435) is the catalyst of choice.
Protocol Details
| Parameter | Specification |
| Biocatalyst | Novozym 435 (Immobilized Lipase B) |
| Loading | 10 – 20 wt% relative to substrate |
| Solvent | MTBE, Hexane, or Toluene (Hydrophobic solvents preserve enzyme activity) |
| Temperature | 40°C – 60°C |
| Water Content | < 0.05% (Strictly Anhydrous to prevent hydrolysis) |
Step-by-Step Procedure
-
Setup: In a clean vial, dissolve Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv) in anhydrous MTBE.
-
Reactant: Add target alcohol
(2.0 – 3.0 equiv). -
Initiation: Add Molecular Sieves (4Å, activated) to scavenge methanol, followed by Novozym 435 beads (10 wt%).
-
Incubation: Shake at 200 rpm at 50°C.
-
Note: Do not use magnetic stirring, as the stir bar can grind the enzyme beads, reducing their reusability.
-
-
Workup: Filter off the enzyme beads (can be washed with acetone and reused). Concentrate the filtrate.
Analytical Validation
To confirm the conversion of the methyl ester (
Key NMR Diagnostic Peaks (CDCl₃, 400 MHz):
-
Starting Material: Singlet at 3.70 ppm (
). -
Product: Disappearance of 3.70 ppm singlet. Appearance of new alkyl signals (e.g., Ethyl: Quartet ~4.1 ppm, Triplet ~1.2 ppm).
-
Invariant Signals (Internal Standard):
-
Triplet at 2.8 ppm (
). -
Triplet at 4.3 ppm (
). -
Aromatic Multiplet at 6.8 – 7.2 ppm (Ar-H).
-
References
-
Otera, J. (1993). "Transesterification."[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 93(4), 1449–1470. Link
- The definitive review on transesterification mechanisms and c
-
Seebach, D., et al. (1982). "Titanate-Mediated Transesterifications."[7] Synthesis, 1982(02), 138-141. Link
- Foundational paper for the Ti(OiPr)4 protocol.
-
Gotor-Fernández, V., et al. (2006). "Lipases: Useful Biocatalysts for the Preparation of Pharmaceuticals." Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. Link
- Detailed application of CAL-B in pharmaceutical intermedi
-
BenchChem. (2025).[1] "Titanium Ethoxide in Transesterification Reactions." Application Note. Link
- General industrial protocols for Titanium alkoxides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 3. atamankimya.com [atamankimya.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. technoilogy.it [technoilogy.it]
- 6. Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 10. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. noahchemicals.com [noahchemicals.com]
Reagents for cyclization of Methyl 3-(3-bromophenoxy)propanoate
Application Note: Reagents for Cyclization of Methyl 3-(3-bromophenoxy)propanoate
Abstract & Core Directive
This guide details the synthetic optimization for converting Methyl 3-(3-bromophenoxy)propanoate into 7-bromo-4-chromanone . This transformation involves an intramolecular Friedel-Crafts acylation to form the bicyclic chromanone core.
While the starting material is an ester, the presence of the electron-withdrawing bromine atom (
Mechanistic Insight & Regiochemistry
The cyclization is governed by the electronic competition between the activating ether oxygen and the deactivating bromine.
-
Substrate: Methyl 3-(3-bromophenoxy)propanoate.
-
Directing Effects: The ether oxygen is a strong ortho/para director. The bromine is a deactivator but directs ortho/para.
-
Regioselectivity: Cyclization occurs para to the ether oxygen (Position 6 on the benzene ring) rather than ortho (Position 2). The ortho position is sterically hindered by the 3-carbon chain and the bromine atom.
-
Product: The exclusive product is 7-bromo-4-chromanone .
Pathway Visualization: The following diagram illustrates the conversion of the ester to the active acylium species and the subsequent ring closure.
Figure 1: Mechanistic pathway for the formation of the chromanone core.
Reagent Selection Guide
The choice of reagent depends heavily on the scale and available equipment.
| Feature | Polyphosphoric Acid (PPA) | Eaton's Reagent | Traditional ( |
| Role | Solvent & Catalyst | Solvent & Catalyst | Catalyst (Requires solvent) |
| Acidity | High (Viscous) | High (Liquid) | Lewis Acid (Stoichiometric) |
| Temp | |||
| Workup | Difficult (Sticky mess) | Easy (Water quench) | Moderate (Aluminum salts) |
| Yield | Good ( | Excellent ( | Moderate ( |
| Recommendation | Legacy / Large Scale | Preferred / Lab Scale | Not Recommended |
Critical Note on the Ester Moiety:
While PPA and Eaton's reagent can cyclize esters directly, the reaction is often cleaner if the ester is first hydrolyzed to the carboxylic acid. The protocols below assume the direct cyclization of the ester for process efficiency, but note that pre-hydrolysis (using
Detailed Experimental Protocols
Protocol A: The Modern Standard (Eaton's Reagent)
Best for: High purity, ease of handling, milligram to gram scale.
Reagent: Eaton's Reagent (
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride).
-
Addition: Add Methyl 3-(3-bromophenoxy)propanoate (1.0 equiv) to the flask.
-
Reagent: Add Eaton's Reagent (
per of substrate). -
Reaction:
-
Stir at Room Temperature for 30 minutes.
-
If TLC shows starting material, heat to
for 2–4 hours. Do not exceed to avoid sulfonation byproducts.
-
-
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/water (
volume) with vigorous stirring. The product should precipitate as a solid.[1][2] -
Isolation:
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica column (Hexane:EtOAc).
Protocol B: The Classical Route (Polyphosphoric Acid)
Best for: Large scale where reagent cost is the primary constraint.
-
Preparation: In a beaker, weigh out PPA (
per substrate). Note: PPA is extremely viscous; warm it slightly to pour. -
Reaction:
-
Add the ester substrate to the PPA.
-
Use an overhead mechanical stirrer (magnetic bars will get stuck).
-
Heat to
for 1–3 hours. The mixture will turn deep red/brown.
-
-
Quench: Pour the hot syrup carefully into a large volume of crushed ice. Stir mechanically until the PPA is fully dissolved (this can take 1 hour).
-
Workup: Extract the resulting aqueous suspension with Dichloromethane (DCM).
-
Warning: PPA emulsions can be stubborn. If an emulsion forms, filter through a Celite pad.
Quality Control & Troubleshooting
Analytical Checkpoints:
-
TLC: (20% EtOAc in Hexane). The product (ketone) will be less polar than the acid intermediate but usually more polar than the starting ester. Look for strong UV absorbance.
-
1H NMR Validation:
-
Disappearance: Methyl ester singlet (
). -
Appearance: The propanoate chain (
) converts to rigid triplets of the chromanone ring at and (adjacent to oxygen). -
Aromatic Region: Distinct splitting pattern for 7-bromo substitution (Doublet, Doublet of doublets, Doublet).
-
Decision Logic for Optimization:
Figure 2: Decision matrix for selecting the optimal synthetic workflow.
References
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Prabha, K., et al. (2023). Eaton's reagent is an alternative of PPA: Solvent free synthesis...[1][5][6] Tetrahedron.[5] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing Michael addition conditions for 3-bromophenoxy derivatives
Technical Support Center: Optimizing Michael Addition for 3-Bromophenoxy Derivatives
Subject: Troubleshooting & Optimization Guide for Oxa-Michael Addition of 3-Bromophenol Ticket ID: CHEM-SUP-2024-BR3 Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Executive Summary
You are likely synthesizing a drug linker or scaffold where a 3-bromophenoxy moiety is introduced via an Oxa-Michael addition to an electron-deficient alkene (acrylate, acrylamide, or vinyl sulfone).
The Core Challenge: The meta-bromo substituent is electron-withdrawing (
This guide moves beyond standard "textbook" conditions to address the specific physical organic chemistry of halogenated phenols.
Part 1: The Reaction Landscape (Mechanism & Causality)
To optimize, you must choose between General Base Catalysis (thermodynamic control) and Nucleophilic Catalysis (kinetic control).
Decision Matrix: Selecting Your Catalyst System
| Parameter | System A: Inorganic Base | System B: Nucleophilic Catalyst |
| Reagents | ||
| Mechanism | Deprotonation | Michael Acceptor Activation (Zwitterion) |
| Best For | Simple acrylates, large scale, cost-sensitive | Sterically hindered acceptors, temp-sensitive substrates |
| 3-Br Specifics | Recommended. Use | Use if |
Visualizing the Pathway
The following diagram illustrates the bifurcation between base-catalyzed and phosphine-catalyzed mechanisms.
Caption: Dual mechanistic pathways. Note that the Base Path relies on the nucleophilicity of the phenoxide, while the Nucleophilic Path activates the acceptor, often bypassing the sluggishness of electron-deficient phenols.
Part 2: Optimized Protocols
Protocol A: The "Cesium Effect" (Standard High-Yield)
Why this works: Cesium (
-
Stoichiometry: 3-Bromophenol (1.0 equiv), Michael Acceptor (1.2 equiv),
(0.5 – 1.0 equiv). -
Solvent: Anhydrous DMF or Acetonitrile (0.5 M concentration). Avoid alcohols to prevent transesterification.
-
Temperature:
-
Acrylates: 50–60 °C.
-
Vinyl Sulfones/Ketones: RT to 40 °C.
-
-
Procedure:
-
Dissolve phenol in solvent. Add
. Stir 15 min (color change often observed). -
Add Michael acceptor dropwise.
-
Monitor via TLC/HPLC. Reaction typically finishes in 4–12 hours.
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), then brine. Dry over
.
Protocol B: Organocatalytic (Metal-Free / Mild)
Why this works: Triphenylphosphine (
-
Stoichiometry: 3-Bromophenol (1.0 equiv), Acrylate (1.1 equiv),
(10–20 mol%). -
Solvent: DCM or Toluene (0.5 M).
-
Temperature: Reflux (DCM) or 80 °C (Toluene).
-
Note: If purification is difficult, use polymer-supported
for easy filtration.
Part 3: Troubleshooting Guide (FAQs)
Q1: My conversion stalls at 60-70%. Adding more base doesn't help. Why?
Diagnosis: You have likely hit the Thermodynamic Equilibrium . The Science: The Michael addition is reversible (Retro-Michael).[1][2][3] The electron-withdrawing bromine stabilizes the phenoxide leaving group, making the reverse reaction easier compared to simple phenol. The Fix:
-
Do NOT add stronger base (promotes retro-reaction).
-
Lower the temperature and extend reaction time.
-
Concentration: Increase concentration to 1.0 M to favor the bimolecular forward reaction.
-
Proton Source: If using a non-protic mechanism (like NaH), add a proton source (e.g., 1 equiv of t-BuOH) to trap the enolate intermediate.
Q2: I see a new spot on TLC that isn't my product or starting material.
Diagnosis:
-
Transesterification: If your acceptor is an ester (e.g., methyl acrylate) and you used an alcohol solvent, you swapped the ester group. Fix: Use aprotic solvents (DMF, MeCN).
-
C-Alkylation: Rare for phenols, but possible if the base is too strong (e.g., NaH) and the solvent is non-polar. Fix: Switch to
or . -
Polymerization: The acrylate polymerized.[4][5][6][7] Fix: Add a radical inhibitor (MEHQ or BHT) to the reaction mixture.
Q3: The bromine handle is gone or I see complex mixtures.
Diagnosis: Debromination is highly unlikely under standard basic conditions (
Part 4: Troubleshooting Logic Flow
Use this flowchart to diagnose specific yield issues with 3-bromophenoxy synthesis.
Caption: Diagnostic logic for optimizing yield. The primary failure mode for 3-bromophenol is insufficient nucleophilicity due to solvent choice.
References
-
General Base Catalysis: Recent Advances in the Oxa-Michael Reaction. Arkivoc, 2014.
-
Nucleophilic Catalysis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
): Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein J. Org. Chem., 2021.[6] -
Micellar/Green Chemistry: Base-catalyzed addition of phenols to electron-deficient olefins in water. Tetrahedron Letters, 2006.
-
Mechanism & Kinetics: Determining Michael Acceptor Reactivity... for the Base-catalyzed Thiol-Michael Reaction (Analogous mechanistic principles for Phenols). PMC, 2018.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions [beilstein-journals.org]
- 7. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Purification of Methyl 3-(3-bromophenoxy)propanoate via column chromatography
Welcome to the Technical Support Center for the purification of Methyl 3-(3-bromophenoxy)propanoate . As a Senior Application Scientist, I frequently observe researchers encountering bottlenecks when isolating aryl ether-esters from crude alkylation mixtures.
The synthesis of this compound typically involves the Williamson-type etherification of 3-bromophenol with methyl 3-bromopropionate. The resulting crude matrix is deceptively complex: it contains the target ether-ester, highly polar unreacted phenol, and weakly UV-active unreacted alkyl halide. This guide is engineered to provide you with the chemical causality behind each purification step, ensuring your chromatography is not just a procedure, but a self-validating analytical system.
Part 1: Chromatographic Profiling & Quantitative Data
Before packing a column, you must understand the physiochemical behavior of your matrix. The separation relies on the distinct functional groups present in the starting materials versus the product.
Table 1: Quantitative Polarity and Tracking Metrics
| Compound | Functional Groups | Relative Polarity | Expected Rf (15% EtOAc/Hexanes) | UV Activity (254 nm) | Stain Response (KMnO₄) |
|---|---|---|---|---|---|
| Methyl 3-bromopropionate | Alkyl bromide, Ester | Low | 0.65 - 0.75 | Weak / None | Positive (Yellow/White) |
| Methyl 3-(3-bromophenoxy)propanoate | Aryl ether, Ester, Aryl bromide | Moderate | 0.40 - 0.50 | Strong (Dark spot) | Weak |
| 3-Bromophenol | Phenol, Aryl bromide | High | 0.15 - 0.25 (Streaks) | Strong (Dark spot) | Positive (Brown) |
Part 2: Purification Workflow Visualization
Logical workflow for the chromatographic separation of the ether-ester product from crude impurities.
Part 3: Self-Validating Purification Protocol
This step-by-step methodology is designed to validate itself at every critical juncture, ensuring high recovery and absolute purity.
Step 1: Aqueous Workup (Pre-purification)
-
Action: Dilute the crude reaction mixture in ethyl acetate and wash with 1M NaOH (3x), followed by brine. Dry over Na₂SO₄ and concentrate.
-
Validation: Spot the concentrated organic layer on a TLC plate against a pure 3-bromophenol standard. The phenol spot should be entirely absent or significantly reduced.
-
Causality: 3-bromophenol is highly acidic compared to aliphatic alcohols. Deprotonation via NaOH forms a water-soluble phenoxide salt, drastically reducing the chromatographic burden and preventing severe streaking on the silica column.
Step 2: TLC Profiling & Stain Validation
-
Action: Develop a TLC plate of the washed crude in 15% EtOAc/Hexanes. View under 254 nm UV light, then immediately dip the plate in Potassium Permanganate (KMnO₄) stain and heat.
-
Validation: You must observe the UV-active product spot at Rf ~0.45, and a weakly UV-active spot at Rf ~0.70 that turns prominently yellow/white against a purple background after staining.
-
Causality: Methyl 3-bromopropionate lacks an extended conjugated
-system, making it nearly invisible under standard 254 nm UV light[1]. Relying solely on UV light will cause you to miss the unreacted alkyl halide, leading to contaminated product fractions[2].
Step 3: Column Packing
-
Action: Slurry pack 60 Å (230-400 mesh) silica gel in 5% EtOAc/Hexanes[3]. Tap the column gently to settle the bed.
-
Validation: Ensure the solvent drains evenly and the silica bed is perfectly horizontal without cracks, channeling, or trapped air bubbles.
-
Causality: Air bubbles or uneven beds cause solvent channeling, which destroys the theoretical plates required to cleanly separate the closely eluting alkyl halide from the target ether-ester[4].
Step 4: Dry Loading
-
Action: Dissolve the crude mixture in minimal dichloromethane (DCM). Add dry silica gel (approx. 3x the crude mass) and evaporate the solvent under reduced pressure to yield a free-flowing powder. Load this evenly onto the column bed.
-
Validation: The loaded powder must not clump. It should form a perfectly flat, dry band on top of the column.
-
Causality: Liquid loading a concentrated DCM solution into a hexanes-based column causes immediate precipitation or severe band broadening due to the sudden polarity drop. Dry loading ensures an infinitely thin starting band, maximizing resolution[5].
Step 5: Gradient Elution
-
Action: Elute with 2 column volumes (CV) of 5% EtOAc/Hexanes, then step the gradient up to 15% EtOAc/Hexanes. Collect fractions every 10–20 mL.
-
Validation: TLC every third fraction. The first fractions containing mass should only stain with KMnO₄ (alkyl halide). Subsequent UV-active fractions will contain the pure target product.
-
Causality: The initial low-polarity isocratic wash selectively sweeps the non-polar methyl 3-bromopropionate off the column before the target product has enough mobile-phase affinity to begin migrating.
Part 4: Troubleshooting Guides
Issue 1: My target product fractions are consistently contaminated with 3-bromophenol, even though their Rf values are far apart.
-
Cause: This is a classic case of severe streaking. 3-Bromophenol contains a free hydroxyl group that acts as a strong hydrogen-bond donor to the silanol groups on the silica gel stationary phase[4]. As the compound moves down the column, it leaves a "tail" that bleeds into the subsequent product fractions.
-
Resolution: If you skipped the 1M NaOH pre-wash (Step 1), you must modify your eluent. Add 1% glacial acetic acid to your mobile phase. This suppresses the ionization of the phenol and saturates the active silanol sites on the column, sharpening the band and preventing the tail from bleeding into your ester.
Issue 2: After concentrating my pure fractions, NMR shows that my methyl ester has partially converted to a carboxylic acid.
-
Cause: Standard silica gel is weakly acidic, typically exhibiting a pH between 4.5 and 5.5[4]. When an ester is left in contact with active, acidic silica gel for an extended period (especially if the column is run slowly by gravity), surface-catalyzed hydrolysis of the ester linkage can occur.
-
Resolution: Accelerate the purification by using positive pressure (flash chromatography) to minimize the compound's residence time on the column. Alternatively, switch your stationary phase to neutralized silica gel (pH 6.5-7.0) to explicitly protect the pH-sensitive ester functional group[6].
Issue 3: I collected my product based on UV absorption, but my final NMR shows a massive aliphatic impurity.
-
Cause: You have co-eluted the unreacted starting material, methyl 3-bromopropionate. Because it lacks an aromatic ring, it is virtually invisible under standard 254 nm UV light[1].
-
Resolution: You must use a chemical stain to track this impurity. Potassium permanganate (KMnO₄) is highly effective for visualizing alkyl bromides and esters[2]. Always stain your TLC plates before pooling fractions to ensure the alkyl halide has completely eluted before the product band begins.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I load my crude mixture onto the column using pure ethyl acetate because it dissolves better? A: No. Loading a sample in a solvent that is significantly more polar than your initial mobile phase (e.g., loading in 100% EtOAc when your column is equilibrated in 5% EtOAc/Hexanes) will fatally compromise the separation[5]. The highly polar loading solvent will drag the compounds down the column prematurely, destroying the resolution. Always use the initial eluent for liquid loading, or utilize the dry loading technique described in Step 4.
Q: What specific grade of silica is required for this purification? A: For optimal resolution of the ester from the alkyl halide, use flash-grade silica gel with a 60 Å pore size and a particle size of 40-63 µm (230-400 mesh)[3]. Larger particle sizes (e.g., 70-230 mesh) are only suitable for slow gravity columns and will not provide the theoretical plates needed for this specific separation.
References
- Title: Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography Source: BenchChem URL
- Source: Journal of Medicinal Chemistry (PMC)
- Title: Development of Azo-Based Turn-On Chemical Array System for Hydrazine Detection with Fluorescence Pattern Analysis Source: ACS Omega URL
- Title: Silica gel for column chromatography, 60 Source: Sigma-Aldrich URL
- Title: Column chromatography Source: UVic URL
- Title: Silica Gel for Column Chromatography Source: Nacalai Tesque URL
Sources
- 1. Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silica gel Inorganic Sorbent 230-400 mesh | Sigma-Aldrich [sigmaaldrich.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
Minimizing side reactions in Methyl 3-(3-bromophenoxy)propanoate hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges associated with the hydrolysis of β-aryloxy esters.
When hydrolyzing Methyl 3-(3-bromophenoxy)propanoate , researchers frequently encounter frustratingly low yields and complex crude mixtures. This is rarely a handling error; rather, it is a fundamental chemical competition between the desired acyl substitution (ester hydrolysis) and an undesired β-elimination.
Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, and a field-proven, self-validating protocol to ensure high-fidelity conversion to 3-(3-bromophenoxy)propanoic acid.
Mechanistic Overview: The E1cB Threat
The structure of Methyl 3-(3-bromophenoxy)propanoate contains an ether linkage situated at the β-position relative to the ester carbonyl. Under basic conditions, the protons on the α-carbon are acidic. If the base deprotonates this α-carbon instead of attacking the carbonyl, an enolate intermediate forms. This enolate rapidly collapses, expelling the 3-bromophenoxide anion as a leaving group in a classic E1cB (Elimination Unimolecular conjugate Base) mechanism[1][2].
Mechanistic divergence: Desired ester hydrolysis vs. base-catalyzed E1cB β-elimination.
Troubleshooting & FAQs
Q: Why is my hydrolysis yielding 3-bromophenol and acrylic acid derivatives instead of the target carboxylic acid? A: You are observing the E1cB side reaction. Because the ether oxygen is beta to the ester carbonyl, the α-protons are relatively acidic. Strong bases (like NaOH or KOH) at elevated temperatures act as Brønsted bases rather than nucleophiles, deprotonating the α-carbon. The resulting enolate expels the 3-bromophenoxide anion, yielding an acrylate derivative and 3-bromophenol[1][2]. To fix this, you must shift the kinetic preference back to nucleophilic attack at the carbonyl.
Q: How does the choice of cation (Li⁺ vs. Na⁺ vs. K⁺) affect the hydrolysis of β-aryloxy esters? A: Lithium hydroxide (LiOH) is vastly superior for sensitive substrates prone to elimination[3]. The Li⁺ cation acts as a mild Lewis acid, strongly coordinating with the carbonyl oxygen. This electrophilic activation accelerates the attack of the hydroxide nucleophile at the carbonyl carbon (promoting the desired acyl cleavage). Concurrently, it reduces the overall basicity of the medium, thereby suppressing α-deprotonation and subsequent E1cB elimination[4].
Q: Is solvent selection critical for minimizing side reactions? A: Absolutely. A biphasic or poorly solvating system (like pure water or low-ratio aqueous mixtures) often requires heating to force the reaction, which exponentially increases the kinetic opportunity for elimination. A monophasic mixture of THF/Water (often with a small amount of MeOH) ensures the substrate is fully dissolved and the hydroxide is well-solvated[5][6]. THF stabilizes the transition state of the desired hydrolysis without overly increasing the basicity of the medium.
Q: Can I use acidic conditions (e.g., HCl or H₂SO₄) to avoid basic elimination entirely? A: While acidic hydrolysis perfectly avoids the E1cB pathway (since no enolate is formed), ester hydrolysis under acidic conditions is a reversible equilibrium[6]. Driving it to completion requires a massive excess of water and harsh heating (refluxing strong acids). For Methyl 3-(3-bromophenoxy)propanoate, prolonged exposure to hot aqueous acids risks ether cleavage (yielding 3-bromophenol and 3-hydroxypropanoic acid). Mild basic hydrolysis remains the most efficient route if strictly controlled.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the product distribution. Notice how lowering the temperature and switching to LiOH dramatically shifts the mass balance toward the desired product.
| Base (Eq) | Solvent System | Temp (°C) | Time (h) | Desired Acid Yield (%) | β-Elimination (%) |
| NaOH (3.0) | MeOH / H₂O | 65 (Reflux) | 2 | 35% | 60% |
| KOH (2.5) | THF / H₂O | 25 | 6 | 65% | 25% |
| LiOH (2.0) | THF / H₂O | 25 | 4 | 88% | <5% |
| LiOH (1.5) | THF / MeOH / H₂O | 0 to 25 | 3 | >95% | Not detected |
Optimized Step-by-Step Methodology
To ensure a self-validating workflow, this protocol relies on kinetic control (low temperature) and electrophilic activation (Li⁺) to guarantee ester cleavage prior to any enolate formation.
Reagents: Methyl 3-(3-bromophenoxy)propanoate, LiOH·H₂O, THF, Methanol, Ultrapure Water, 1M HCl, Ethyl Acetate, Brine, Anhydrous Na₂SO₄.
Step 1: Solvent Preparation Prepare a monophasic solvent system of THF : MeOH : H₂O in a 3:1:1 volumetric ratio. The methanol acts as a phase-transfer bridge, ensuring immediate dissolution of both the lipophilic ester and the hydrophilic LiOH.
Step 2: Substrate Dissolution Dissolve 1.0 equivalent of Methyl 3-(3-bromophenoxy)propanoate in the solvent mixture to achieve a substrate concentration of 0.2 M.
Step 3: Kinetic Cooling Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Note: This step is critical. Initiating the reaction at 0 °C suppresses the activation energy required for α-deprotonation.
Step 4: Base Addition Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in one single portion.
Step 5: Reaction Monitoring Stir the reaction vigorously at 0 °C for 30 minutes, then remove the ice bath and allow it to slowly warm to room temperature (20–25 °C). Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 2 to 3 hours.
Step 6: Controlled Quenching Once the starting material is consumed, re-cool the flask to 0 °C. Quench the reaction by adding 1M HCl dropwise until the aqueous layer reaches a pH of 2-3. Caution: Do not over-acidify (pH < 1) or allow the mixture to heat up during quenching, as this can trigger ether cleavage.
Step 7: Extraction and Isolation Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual alcohols, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 3-(3-bromophenoxy)propanoic acid is typically pure enough (>95% by NMR) to be used without further column chromatography.
References
- Yoshiki Koshikari. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. National Institute of Informatics (NII).
- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate.
- Core IV - Organic Reaction Mechanism - E1cb Mechanism. Manonmaniam Sundaranar University.
- Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF. Common Organic Chemistry.
- Why are my ester hydrolysis not working : r/Chempros. Reddit.
- Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Bromophenoxy Ester Coupling
Welcome to the technical support center for bromophenoxy ester coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for palladium-catalyzed C-O cross-coupling reactions. The following question-and-answer format directly addresses specific issues you may encounter, explaining the causality behind experimental choices to help you optimize your reaction yields.
Foundational Troubleshooting: The "Big Four"
Low or no conversion in a cross-coupling reaction can often be traced back to one of four fundamental areas: the catalyst's integrity, the reaction atmosphere, the purity of the reagents, or the reaction temperature. Addressing these first can solve a majority of issues.
Q1: My reaction has stalled with low or no conversion. What are the most common culprits and where should I begin troubleshooting?
When a bromophenoxy ester coupling fails, a systematic approach is crucial. Start by assessing the most impactful variables before spending time on fine-tuning parameters.
The primary reasons for failure are often:
-
Catalyst Inactivity: The active Pd(0) species is either not forming or is decomposing. This is the most frequent issue.
-
Atmosphere Contamination: Oxygen is detrimental to the active Pd(0) catalyst.[1][2] Inadequate inert gas technique is a common source of failure.
-
Reagent Impurity: Water or other protic impurities can hydrolyze the base and poison the catalyst.[1]
-
Suboptimal Reaction Conditions: The chosen combination of ligand, base, solvent, or temperature may be unsuitable for your specific substrates.
The following flowchart outlines a logical workflow for initial troubleshooting.
Caption: A systematic workflow for troubleshooting low yields.
Q2: How can I determine if my palladium catalyst is the problem? I see a black precipitate in my flask.
The formation of a fine black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[2] The active catalyst in a Buchwald-Hartwig C-O coupling is a soluble Pd(0) complex. When this complex is unstable, it aggregates and precipitates out of solution as metallic palladium, effectively halting the catalytic cycle.
Causality and Solutions:
-
Cause 1: Inefficient Reduction of Pd(II) Precursor. Many protocols use stable Pd(II) sources like Pd(OAc)₂. These require reduction to the active Pd(0) state in situ. This reduction can sometimes be inefficient.
-
Cause 2: Ligand Dissociation/Decomposition. The phosphine ligand is crucial for stabilizing the Pd(0) center. If the ligand is not bulky or electron-rich enough, it can dissociate, leaving the palladium center exposed and prone to aggregation.
-
Cause 3: Oxidative Degradation. As mentioned, trace oxygen in the reaction vessel will rapidly oxidize the active Pd(0) catalyst, leading to deactivation.
Q3: My reaction mixture remains colorless or the color of the starting materials. What does this indicate?
A healthy Buchwald-Hartwig reaction is typically a homogeneous, colored solution, often ranging from yellow to a deep reddish-brown.[2] This color is indicative of the presence of soluble palladium complexes in the catalytic cycle. A lack of color change often suggests that the catalyst has not become active. This can be due to:
-
Failure to Form the Active Catalyst: The Pd(II) to Pd(0) reduction may not be occurring.
-
Insolubility: The catalyst, base, or other reagents may not be sufficiently soluble in the chosen solvent, preventing them from entering the catalytic cycle.[2]
Troubleshooting Steps:
-
Check Solubility: Observe the reaction mixture. If the base or catalyst appears to be sitting at the bottom of the flask, even with vigorous stirring, solubility may be the issue. Consider a different solvent or a more soluble base.
-
Consider a Pre-catalyst: Using a precatalyst can often overcome issues with generating the active species in situ.[3]
-
Gentle Heating: Sometimes a small amount of thermal energy is required to initiate the catalytic cycle.
Optimizing Reaction Parameters
If the foundational elements are secure but conversion remains low, the next step is to systematically optimize the specific components of the reaction: the ligand, base, and solvent.
Q4: How do I select the right ligand for coupling a bromophenoxy ester?
The ligand is arguably the most critical variable to optimize. Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle. For C-O bond formation, which can be challenging due to the lower nucleophilicity of phenols compared to amines, bulky and electron-rich phosphine ligands are generally required.[4][6]
Ligand Selection Principles:
-
Steric Bulk: Large, bulky ligands (e.g., XPhos, tBuXPhos) favor the formation of monoligated Pd(0) species, which are highly active.[6] The steric hindrance also accelerates the final reductive elimination step to release the diaryl ether product.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[8]
Caption: Decision tree for ligand optimization.
| Ligand Class | Examples | Key Characteristics | Typical Application |
| Dialkylbiarylphosphines | XPhos, RuPhos, SPhos | Highly bulky and electron-rich. Promote fast reductive elimination.[4][6] | General and robust choice for C-O coupling, especially with challenging substrates. |
| Bidentate Ligands | Xantphos, BINAP | Offer a defined bite angle, which can enhance catalyst stability.[9][10] | Useful when catalyst decomposition is a major issue or for specific substrate classes. |
| Ferrocenylphosphines | dtbpf, Josiphos | Robust and effective for a range of cross-couplings.[11] | Can be effective for aryl tosylates and other C-O electrophiles. |
Q5: The ester group in my substrate is sensitive. How do I choose a base that won't cause hydrolysis?
Base selection is a critical balancing act. The base must be strong enough to deprotonate the phenol, facilitating its entry into the catalytic cycle, but not so strong that it causes saponification (hydrolysis) of the ester functional group.[12]
Base Comparison and Strategy:
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOt-Bu | 19 | High reactivity, often allows for lower catalyst loadings and temperatures.[12] | Highly basic; can cause hydrolysis of sensitive esters. Poorly soluble. |
| LHMDS | 26 | Strong, non-nucleophilic. Useful for substrates with acidic protons.[12][13] | Air-sensitive solid. Can also promote side reactions at high temperatures. |
| Cs₂CO₃ | 10 | Excellent functional group tolerance.[10][12] Good solubility in some organic solvents. | More expensive. Can be difficult to stir on a large scale due to high density. |
| K₃PO₄ / K₂CO₃ | 12 / 10 | Good functional group tolerance, inexpensive.[12][14] | Often requires higher temperatures or longer reaction times. Lower reactivity. |
Troubleshooting Strategy: If you suspect ester hydrolysis, start with a weaker base like K₃PO₄ or Cs₂CO₃ and a slightly higher reaction temperature (e.g., 100-110 °C in toluene or dioxane).[10] While the reaction may be slower, it will preserve the integrity of your product. Monitor the reaction by TLC or LC-MS for the appearance of the hydrolyzed carboxylic acid byproduct.
Q6: Can the choice of solvent dramatically affect my conversion rate?
Yes, the solvent plays a multifaceted role in the reaction.[15][16] It must solubilize all components, but it also influences the stability and reactivity of the catalytic species.[15][17]
-
Common Solvents: Anhydrous, non-polar aprotic solvents are standard.
-
Toluene: A very common choice. Its high boiling point (111 °C) is suitable for many couplings.[9]
-
1,4-Dioxane: Another excellent choice, often used interchangeably with toluene. Its ability to coordinate weakly to palladium can sometimes be beneficial.
-
THF: Its lower boiling point (66 °C) may require sealed-tube reactions to reach effective temperatures but can be useful for milder transformations.
-
-
Solvent Effects: The solvent can influence the aggregation state of the catalyst and the solubility of the inorganic base.[15] If your reaction mixture is a heterogeneous slurry with poor mixing, the reaction kinetics can be severely hampered. In some cases, a more polar aprotic solvent like DMF has been used, but one must be cautious as it can sometimes coordinate to the palladium and inhibit catalysis.[2]
Substrate-Specific Challenges & Side Reactions
Q7: I am observing significant amounts of a debrominated starting material. What causes this and how can I prevent it?
The formation of a hydrodehalogenated (debrominated) byproduct, where the bromine atom is replaced by a hydrogen, is a common side reaction. This typically occurs when a palladium-hydride species (L-Pd-H) is generated in the catalytic cycle. This species can then undergo reductive elimination with the aryl bromide starting material, leading to the undesired side product.
Sources of Palladium-Hydrides and Solutions:
-
From the Base: Some bases, particularly alkoxides like NaOt-Bu, can undergo β-hydride elimination to generate a hydride source.
-
From Water: Trace water can react with the catalyst or base to generate hydrides.
-
Solution:
-
Ensure Anhydrous Conditions: This is the most critical step. Thoroughly dry all reagents and use anhydrous, degassed solvents.[18]
-
Screen Bases: Switch to a non-alkoxide base like Cs₂CO₃ or K₃PO₄, which cannot generate hydrides via β-elimination.
-
Use a Scavenger: In some cases, adding a small amount of a sacrificial hydride acceptor can be effective, but this adds complexity to the reaction.
-
Experimental Protocols
General Protocol for Palladium-Catalyzed Bromophenoxy Ester Coupling
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the bromophenoxy ester (1.0 equiv.), the phenol (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2.4-4.8 mol%) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
-
Yu, Z., Tan, L.-S., & Fossum, E. (2006). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2006(13), 254-265. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Garg, N. K. (2016). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 49(10), 2247-2257. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Shields, J. D., & Doyle, A. G. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 138(39), 12719-12730. [Link]
-
Canty, A. J. (2018). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of Victoria. [Link]
-
Reddy, M., & Kumar, M. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2046. [Link]
-
Reddy, M., & Kumar, M. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2046. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted 3-bromophenol from product mixture
Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology and downstream processing, I frequently consult with researchers facing challenges in isolating target compounds from complex reaction mixtures.
One of the most common bottlenecks in cross-coupling reactions, etherifications, and halogenation workflows is the removal of unreacted 3-bromophenol . Because of its specific physicochemical profile, standard aqueous workups often fail to clear it from the organic phase, leading to contaminated downstream libraries or failed crystallization steps.
This guide is designed to bypass trial-and-error by providing field-proven, causality-driven strategies to selectively strip 3-bromophenol from your product mixtures.
Part 1: Quantitative Physicochemical Profiling
To rationally design a purification strategy, we must first analyze the thermodynamic and physical properties of the impurity. The data below dictates our separation logic.
| Property | Value | Relevance to Purification Strategy |
| Molecular Weight | 173.01 g/mol | Determines mass balance and stoichiometry for scavenger resin loading. |
| Boiling Point | 236 °C | High boiling point makes removal by simple evaporation impossible; requires fractional or Kugelrohr distillation[1]. |
| pKa | 9.03 (at 25 °C) | Weakly acidic. Dictates that weak bases (like bicarbonates) are thermodynamically incapable of deprotonating it[1]. |
| Solubility | Soluble in alcohol, ether, and halocarbons | Highly lipophilic in its neutral state; will remain in the organic phase during neutral aqueous washes[1]. |
Part 2: Strategic Decision Matrix
Your purification approach must be tailored to the stability and polarity of your target product. Use the logical workflow below to select the appropriate methodology.
Decision matrix for 3-bromophenol removal based on product stability.
Part 3: Troubleshooting & Frequently Asked Questions
Q1: I washed my reaction mixture with saturated sodium bicarbonate (NaHCO₃), but 3-bromophenol remains in the organic phase. Why did the extraction fail? Causality: The failure is rooted in acid-base thermodynamics. 3-bromophenol has a pKa of 9.03[1]. The conjugate acid of the bicarbonate ion is carbonic acid, which has a pKa of approximately 6.4. Because acid-base equilibrium always favors the formation of the weaker acid, bicarbonate is simply not strong enough to deprotonate the phenol[2]. To shift the equilibrium and form the water-soluble phenoxide salt, you must use a stronger base like sodium hydroxide (NaOH), whose conjugate acid (water) has a pKa of 15.7[3].
Q2: My target product contains a base-sensitive ester group. How can I remove the phenol without saponifying my product in aqueous NaOH? Causality: If your product cannot survive high pH, you must avoid aqueous liquid-liquid extraction. Instead, utilize 4[4]. Resins functionalized with basic groups (such as PS-Carbonate or Amberlyst A26 OH) act as macroscopic solid-phase bases. They will selectively bind the weakly acidic 3-bromophenol via ionic interactions, trapping it on the solid support while your neutral product remains safely in the solution phase[4].
Q3: Can I separate 3-bromophenol using standard silica gel chromatography? Causality: While possible, it is highly inefficient. Phenols act as strong hydrogen-bond donors, causing them to streak heavily on normal-phase silica gel. This streaking often leads to co-elution with your target product. If you must use chromatography, consider pre-treating the silica with 1% triethylamine to deactivate the acidic silanol groups, or rely on the extraction methods detailed below first.
Part 4: Validated Experimental Methodologies
Protocol A: Chemically Active Liquid-Liquid Extraction (NaOH Wash)
Use this protocol if your target product is neutral and stable to strong aqueous bases.
Mechanistic workflow of chemically active liquid-liquid extraction.
Step-by-Step Procedure:
-
Dilution: Dissolve your crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and transfer to a separatory funnel[3].
-
Deprotonation: Add an equal volume of 1M aqueous NaOH. Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 30 seconds to maximize the interfacial surface area, allowing the NaOH to deprotonate the 3-bromophenol into sodium 3-bromophenoxide[2].
-
Phase Separation: Allow the layers to separate. The aqueous layer now contains the water-soluble phenoxide salt, while your neutral product remains in the organic layer[3]. Drain the layers into separate flasks.
-
Repeat: Repeat the NaOH wash two more times to ensure quantitative removal of the phenol[2].
-
Self-Validating System Check: Did the extraction actually work? Take a 2 mL aliquot of the combined aqueous NaOH extracts. Slowly add 6M HCl dropwise until the pH is < 3 (check with pH paper). The solution should immediately turn milky or precipitate a fine oil[3]. This visual cue confirms that the water-soluble phenoxide has been re-protonated back into lipophilic 3-bromophenol, proving the impurity was successfully extracted from your product.
Protocol B: Solid-Phase Scavenging (Resin)
Use this protocol if your product is base-sensitive or if you are conducting high-throughput parallel synthesis.
Step-by-Step Procedure:
-
Preparation: Dissolve the crude mixture in a solvent that swells polystyrene resins well (e.g., dichloromethane, THF, or DMF).
-
Resin Addition: Add 3 to 5 equivalents of a basic macroporous scavenger resin (e.g., PS-Carbonate or a basic ion-exchange resin) relative to the estimated amount of unreacted 3-bromophenol[4].
-
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Note: Do not use a magnetic stir bar, as the grinding action will crush the polymer beads and clog your filters.
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). The 3-bromophenol remains covalently or ionically bound to the resin matrix[4].
-
Self-Validating System Check: Wash the isolated resin beads with a small amount of methanol, then treat the beads with a dilute solution of trifluoroacetic acid (TFA) in a separate vial. Analyze the resulting supernatant by TLC or LC-MS. The reappearance of the 3-bromophenol peak confirms the resin successfully sequestered the impurity.
References
Sources
Technical Support Center: Stability & Handling of Methyl 3-(3-bromophenoxy)propanoate in Aqueous Assays
Core Principles: The Dual Challenge of Lipophilic Esters
As an Application Scientist, I frequently encounter researchers struggling to maintain the integrity of lipophilic esters in biochemical assays. Methyl 3-(3-bromophenoxy)propanoate presents a classic dual challenge in aqueous media:
-
Thermodynamic vs. Kinetic Solubility: The 3-bromophenoxy moiety is highly hydrophobic. When introduced into water from a concentrated organic stock, it rapidly aggregates, leading to kinetic insolubility and erratic assay readouts.
-
Chemical Instability (Hydrolysis): The methyl ester linkage is fundamentally susceptible to cleavage. The electron-withdrawing inductive effect of the beta-aryloxy group slightly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by water or hydroxide ions. Ester hydrolysis is often the primary reaction limiting the shelf life of such compounds in aqueous media[1].
Understanding the causality between your assay conditions (pH, buffer type, co-solvents) and the molecule's structural vulnerabilities is the key to generating reproducible data.
Troubleshooting Guide (FAQs)
Q1: My assay concentration drops erratically within the first 30 minutes, but my LC-MS doesn't show any degradation products. What is happening? A1: You are observing kinetic insolubility , not chemical degradation. When you spike a highly concentrated DMSO stock of Methyl 3-(3-bromophenoxy)propanoate directly into an aqueous buffer, the local concentration drastically exceeds its thermodynamic solubility limit. The compound forms nano-aggregates or precipitates out of solution. Because it is physically lost from the aqueous phase rather than chemically altered, no degradation peaks appear on the MS. Solution: Maintain supersaturation by pre-diluting your DMSO stock in a step-wise manner, or introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer to encapsulate the hydrophobic phenoxy group.
Q2: Over 24 hours at pH 7.4, the parent peak steadily disappears, and a new peak appears with a mass corresponding to [M-14]. What is the mechanism? A2: This is the hallmark of base-catalyzed ester hydrolysis . The[M-14] mass shift corresponds to the loss of the methyl group (CH₃, 15 Da) and the gain of a proton (H, 1 Da), indicating the formation of 3-(3-bromophenoxy)propanoic acid and methanol. In this reaction, water acts as a nucleophile, attacking the ester carbonyl. This reaction is highly pH-dependent and accelerates dramatically in alkaline conditions[2].
Q3: I am using Tris buffer at pH 7.4. Does my choice of buffer impact the stability of the ester? A3: Absolutely. Amine-containing buffers like Tris can act as general base catalysts or directly undergo aminolysis with the ester, significantly accelerating degradation[3]. Even at a neutral pH, the primary amine in Tris can attack the ester carbonyl. Solution: Switch to a non-nucleophilic zwitterionic buffer, such as HEPES or MOPS, to eliminate buffer-catalyzed cleavage.
Diagnostic Visualizations
Base-catalyzed hydrolysis of Methyl 3-(3-bromophenoxy)propanoate.
Diagnostic workflow for resolving signal loss in aqueous assays.
Quantitative Data Summaries
Table 1: Estimated Half-life (t½) of Methyl 3-(3-bromophenoxy)propanoate in Aqueous Media
| Condition | Temperature | Estimated t½ | Primary Mechanism |
| pH 4.0 (Acetate) | 25°C | > 7 days | Acid-catalyzed hydrolysis (slowest rate) |
| pH 7.4 (HEPES) | 37°C | ~ 12-24 hours | Base-catalyzed hydrolysis |
| pH 7.4 (Tris) | 37°C | ~ 6-8 hours | Buffer-catalyzed aminolysis/hydrolysis |
| pH 9.0 (Borate) | 25°C | < 2 hours | Rapid base-catalyzed hydrolysis |
Table 2: Co-solvent & Additive Effects on Assay Integrity
| Additive | Effect on Solubility | Effect on Hydrolysis Rate |
| 1% DMSO | Marginal improvement | Negligible impact |
| 5% Methanol | Moderate improvement | High risk of transesterification artifacts |
| 0.01% Tween-20 | Prevents aggregation | Sterically shields ester, slightly slows hydrolysis |
Experimental Protocols: Self-Validating Systems
Protocol A: Kinetic Solubility and Aqueous Stability Profiling
Expertise Note: This protocol is designed as a self-validating system. By utilizing a rigorous time-course design with an immediate organic quench, you freeze the chemical equilibrium at exact time points. The inclusion of an internal standard corrects for any ionization suppression or volumetric errors during the extraction phase.
Materials Required:
-
Anhydrous, LC-MS grade DMSO
-
50 mM HEPES buffer (pH 7.4)
-
Ice-cold Acetonitrile (MeCN) containing 1 µM Internal Standard (e.g., a stable isotope-labeled ester)
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Methyl 3-(3-bromophenoxy)propanoate in anhydrous DMSO to yield a 10 mM stock. Causality: Using strictly anhydrous DMSO prevents premature, silent hydrolysis during freeze-thaw cycles. Store at -20°C in desiccated aliquots.
-
Buffer Equilibration: Pre-warm 999 µL of 50 mM HEPES buffer (pH 7.4) to 37°C in a low-bind Eppendorf tube.
-
Reaction Initiation: Spike 1 µL of the 10 mM stock into the buffer (final concentration: 10 µM compound, 0.1% DMSO). Vortex immediately for 5 seconds. Causality: Rapid mechanical dispersion prevents localized supersaturation and immediate compound crash-out.
-
Time-Course Sampling: At precisely t = 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot from the reaction tube.
-
Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold MeCN containing the internal standard. Causality: The organic solvent instantly denatures any potential catalytic enzymes (if testing in plasma matrices), crashes out buffer salts, and drops the dielectric constant of the medium, effectively halting ester hydrolysis in its tracks.
-
Clarification & Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials and analyze the ratio of the parent ester to the propanoic acid metabolite.
References
-
Understanding the chemical basis of drug stability and degradation - Pharmaceutical Journal.[Link]
-
Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids - PubMed (Journal of Pharmaceutical Sciences).[Link]
Sources
Technical Guide: Preventing Debromination During Catalytic Hydrogenation
This is a technical support guide designed for researchers and process chemists dealing with the chemoselectivity challenge of retaining a bromine atom during the catalytic hydrogenation of ester-containing substrates.
The Chemoselectivity Challenge
In drug discovery and fine chemical synthesis, bromo-esters are critical intermediates.[1] The bromine atom is often a "handle" for subsequent cross-coupling (Suzuki, Buchwald-Hartwig), while the ester provides solubility or a target for future modification.
The challenge arises when you must reduce another functional group (such as a nitro group , alkene , or alkyne ) within the same molecule. Standard hydrogenation catalysts (Pd/C) are notoriously active for hydrodehalogenation (hydrogenolysis of the C-X bond), particularly with bromine, due to the relatively weak C-Br bond energy (~276 kJ/mol) compared to C-Cl or C-F.
This guide provides field-proven protocols to suppress this side reaction while maintaining high catalytic activity for the desired reduction.
Troubleshooting & Optimization (Q&A)
Q1: I am using Pd/C to reduce a nitro group on a bromo-benzoate, but I see 15-20% debromination. Why is this happening?
Diagnosis: Palladium (Pd) is an excellent catalyst for oxidative addition into C-Br bonds.[1] In the catalytic cycle, once the nitro group is reduced, the electron-rich Pd(0) species readily inserts into the C-Br bond, leading to debromination.
Solution: Switch the metal center.
-
Primary Recommendation: Use Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) .[1] Platinum is generally less active toward oxidative addition into C-Halogen bonds than palladium.[1]
-
Why Sulfided? Sulfided catalysts (poisoned with sulfur) have modified active sites that drastically reduce the rate of hydrogenolysis (C-Br cleavage) while retaining sufficient activity for nitro or alkene reduction.[1]
Q2: I cannot change the catalyst from Pd/C due to regulatory/cost reasons. Can I use additives?
Diagnosis: You need to "poison" the highly active sites on the Pd surface that are responsible for the difficult C-Br cleavage, without stopping the easier reduction of the nitro/alkene group.
Solution: Use Selectivity Modifiers .
-
Inorganic Additive: Add Zinc Bromide (ZnBr₂) (0.1 – 0.5 equiv).[1] Zn(II) ions coordinate to the catalyst surface, electronically modifying it to disfavor the oxidative addition of the C-Br bond.
-
Organic Additive: Add Diphenylsulfide or Thiophene (trace amounts).[1] These act similarly to sulfided catalysts by blocking high-energy sites.[1]
-
Amine Additive: For alkene reduction, adding Pyridine or Ethylenediamine can suppress dehalogenation, though this may slow down the reaction rate.
Q3: Does the reaction medium (solvent/pH) affect the debromination rate?
Diagnosis: Yes. The mechanism of dehalogenation often involves an electrophilic attack or radical anion pathways that are pH-dependent.
Solution:
-
For Nitro Reduction: Acidic conditions often suppress debromination.[1][2] The dehalogenation of halo-anilines is frequently promoted by the basicity of the product (aniline) itself.
-
Protocol: Run the reaction in the presence of H₃PO₄ or H₂SO₄ (1-2 equiv relative to substrate). This protonates the resulting amine, preventing it from acting as a base/ligand that might facilitate the Pd-insertion mechanism.
-
-
Solvent Choice: Avoid Methanol/Ethanol if possible, as they can act as hydride sources in transfer hydrogenation side-reactions.[1] Ethyl Acetate or Toluene are often safer for chemoselectivity.[1]
Mechanistic Visualization
The following diagram illustrates the competitive pathways and where inhibitors act to prevent the "Pathway B" (Debromination).
Caption: Competitive catalytic cycles. Inhibitors (ZnBr₂, Sulfur) selectively block the high-energy sites required for Pathway B (C-Br cleavage) while allowing Pathway A.
Experimental Protocols
Protocol A: Reduction of Nitro-Bromo-Ester with Pt/C and ZnBr₂
Best for: Aromatic nitro groups where the aromatic ring contains a bromine.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: 5% Pt/C (sulfided preferred, or standard) - 1-3 wt% loading[1]
-
Additive: ZnBr₂ (0.1 – 0.2 equiv)[1]
-
Solvent: Ethyl Acetate or THF (Avoid MeOH if possible)[1]
Step-by-Step:
-
Preparation: Dissolve the nitro-bromo-ester (10 mmol) in Ethyl Acetate (50 mL).
-
Additive Loading: Add ZnBr₂ (1 mmol, 0.1 equiv) directly to the solution. Stir for 10 minutes to ensure homogeneity/complexation.
-
Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon), add the 5% Pt/C catalyst (typically 100-200 mg for 10 mmol scale).[1]
-
Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Pressurize to 1–3 bar (15–45 psi).
-
Note: Keep pressure low.[1] High pressure forces the difficult dehalogenation reaction.
-
-
Monitoring: Stir vigorously at Room Temperature (20–25°C) . Monitor by HPLC/TLC every 30 minutes.
-
Critical: Stop the reaction immediately upon consumption of the starting material. Over-running the reaction is the #1 cause of debromination.
-
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with Ethyl Acetate.[3] Wash the filtrate with water (to remove Zn salts) and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Reduction of Alkene with Sulfided Palladium
Best for: C=C double bonds in the presence of bromine.
Reagents:
-
Catalyst: 5% Pd(S)/C (Sulfided Palladium on Carbon)[1]
-
Solvent: Toluene or Ethyl Acetate
Step-by-Step:
-
Catalyst Selection: Ensure you are using commercially available "Sulfided" or "Poisoned" Pd/C. If unavailable, standard Pd/C can be poisoned in situ by adding thiophene (0.5 mol% relative to Pd).[1]
-
Reaction: Mix substrate and catalyst in Toluene.
-
Conditions: Hydrogenate at atmospheric pressure (balloon) or low pressure (1-2 bar).
-
Temperature: Maintain 0°C to 10°C if selectivity is poor at room temperature. Lower temperature significantly favors C=C reduction over C-Br hydrogenolysis.[1]
Data Summary: Catalyst Performance Comparison
The following table summarizes typical selectivity profiles for the reduction of a bromonitrobenzene derivative.
| Catalyst System | Reaction Time | Conversion (%) | Yield (Desired) | Debrominated Byproduct |
| 10% Pd/C (Standard) | 1 h | 100% | 75% | 25% |
| 5% Pt/C (Standard) | 2 h | 100% | 92% | 8% |
| 5% Pt/C + ZnBr₂ | 3 h | 100% | >99% | <0.5% |
| 5% Pt(S)/C (Sulfided) | 4 h | 98% | 98% | <1% |
| Raney Nickel | 6 h | 95% | 85% | 10% |
Note: Data represents generalized trends from application literature.[1] Specific yields vary by substrate sterics.
Decision Tree for Troubleshooting
Use this flow to select the correct method for your specific substrate.
Caption: Decision matrix for selecting catalyst/additive combinations based on functional group.
References
-
Selective Hydrogenation of Halonitrobenzenes : Describes the use of Pt/C and acid inhibitors to prevent dehalogenation.[1][2]
-
Zinc Bromide as an Additive: Detailed study on using ZnBr₂ to modify Platinum catalysts for chemoselective hydrogenation of nitro groups in the presence of halogens.
-
Sulfided Catalysts: Overview of sulfided platinum and palladium catalysts for selective reduction of halonitro compounds.
-
Source: Johnson Matthey Technology Review.[1]
-
-
Dehalogenation Inhibitors: Discussion on various inhibitors including morpholine and phosphorous acids.
-
Source: CN Patent 103242168A.[1]
-
-
General Chemoselectivity: "Hydrogenolysis and Selective Reduction (Dehalogen
-
Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.[1]
-
Sources
Solvent selection for optimal reaction kinetics of phenoxy propanoates
Topic: Solvent Selection for Optimal Reaction Kinetics
Status: Operational | Ticket ID: SOLV-KIN-001
Introduction: The Kinetic Landscape
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are synthesizing phenoxy propanoates (e.g., Mecoprop, Cyhalofop, or PPAR agonists) via the O-alkylation of a phenol with a 2-haloalkanoate.
This reaction is a classic Williamson Ether Synthesis following an SN2 mechanism .[1][2][3] However, the specific choice of solvent is the single most critical variable determining reaction rate, yield, and optical purity (if using chiral starting materials).
This guide is structured to troubleshoot your specific kinetic or process bottlenecks.
Module 1: Reaction Rate Optimization
"My reaction is too slow or incomplete after 24 hours."
The Core Mechanism
The reaction rate is governed by the nucleophilicity of the phenoxide anion. In an SN2 reaction, the nucleophile must attack the
Troubleshooting Q&A
Q: Why does my reaction take 48 hours in Ethanol but only 2 hours in DMF? A: This is due to the Solvation Effect .
-
In Protic Solvents (Ethanol, Methanol): The solvent forms strong hydrogen bonds with the phenoxide oxygen. This creates a "solvation cage" that stabilizes the nucleophile, lowering its ground-state energy. The nucleophile must shed this cage to react, significantly increasing the Activation Energy (
). -
In Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents effectively solvate the cation (Na
, K ) via their electron-rich oxygen/nitrogen atoms but cannot hydrogen bond with the phenoxide anion. This leaves the anion "naked" and highly reactive, lowering the and accelerating the rate by orders of magnitude [1].
Q: I cannot use DMF due to work-up difficulties. What is the next best kinetic option? A: Acetonitrile (MeCN) is the standard compromise. It is polar aprotic, facilitating the "naked anion" effect, but has a much lower boiling point (81.6°C) than DMF (153°C), making it easier to remove.
-
Note: If solubility of the phenoxide salt is poor in MeCN, consider adding a catalytic amount of 18-crown-6 ether to solubilize the potassium cation.
Data: Relative Reaction Rates
Estimated relative rates for Phenoxide + Ethyl 2-bromoacetate at 25°C
| Solvent Class | Solvent | Relative Rate ( | Mechanism Note |
| Polar Aprotic | DMSO | ~1300 | Naked Anion (Fastest) |
| Polar Aprotic | DMF | ~1000 | Naked Anion (Standard) |
| Polar Aprotic | Acetonitrile | ~200 | Good balance of rate/workup |
| Polar Protic | Methanol | 1 | H-bonding cages nucleophile (Slowest) |
| Non-Polar | Toluene | <0.1 | Insolubility of reactants |
Module 2: Heterogeneous Systems (Phase Transfer Catalysis)
"I need a green, scalable process without high-boiling solvents."
The PTC Solution
If you wish to avoid DMF/DMSO entirely, you must use a biphasic system (Solid-Liquid or Liquid-Liquid).
Q: How do I make this reaction work in Toluene?
A: You must use Phase Transfer Catalysis (PTC) .
In a typical setup (Solid K
-
The Fix: Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) .
-
Mechanism: The quaternary ammonium cation (Q
) forms an ion pair with the phenoxide (PhO ). This lipophilic ion pair (Q PhO ) dissolves in Toluene, reacts with the propanoate, and releases the halide (Br ), which returns to the solid interface to exchange for another phenoxide [2].
Visualization: PTC Workflow
Caption: Solid-Liquid Phase Transfer Catalysis cycle enabling reaction in non-polar solvents.
Module 3: Troubleshooting Impurities
"I am seeing by-products or low optical purity."
Issue 1: Elimination (Acrylate Formation)
Symptom: Presence of acrylate esters (olefinic protons in NMR).
Cause: The propanoate has an acidic proton at the
-
Switch Base: Move from NaOH/KOH (strong base) to K
CO or Cs CO (weaker base, sufficient for phenols). -
Lower Temperature: Elimination has a higher activation energy than substitution. Lowering the temp (e.g., from 80°C to 50°C) favors SN2.
-
Solvent Check: In very polar aprotic solvents (DMSO), basicity is enhanced.[4] If elimination persists, switch to Acetonitrile or Acetone.
Issue 2: Racemization (For Chiral Propanoates)
Symptom: Loss of enantiomeric excess (ee) when using (R)-2-chloropropanoate. Cause:
-
SN2 Inversion: Remember, SN2 proceeds with Walden Inversion . (R)-haloester yields (S)-phenoxy ester. This is expected.
-
Double Inversion: If halide ions (Br
or I ) accumulate, they can attack the starting material, inverting it before the phenol attacks. Solution: Use Tosylate (OTs) or Mesylate (OMs) leaving groups instead of halides.[3] They are excellent leaving groups but poor nucleophiles, preventing the "reaction before the reaction" [3].
Module 4: Experimental Protocol (Standardized)
Protocol A: High-Speed Method (DMF)
Best for small scale or difficult substrates.
-
Dissolve: 1.0 eq Phenol + 1.2 eq K
CO in DMF (5 mL/g). -
Activate: Stir at 25°C for 30 mins to generate phenoxide.
-
Add: Add 1.1 eq Ethyl 2-bromopropionate dropwise.
-
React: Heat to 60°C for 2-4 hours.
-
Workup: Pour into ice water (5x volume). Extract with EtOAc.[2] Wash organic layer 3x with water (critical to remove DMF).
Protocol B: Green/Scalable Method (Toluene/PTC)
Best for industrial scale and easy solvent recovery.
-
Suspend: 1.0 eq Phenol + 1.5 eq Solid K
CO in Toluene. -
Catalyst: Add 0.05 eq (5 mol%) TBAB (Tetrabutylammonium bromide).
-
Heat: Reflux (110°C) with vigorous stirring (mechanical stirring recommended to grind solid base).
-
Time: Reaction usually takes 6-12 hours.
-
Workup: Filter off solid salts. Wash filtrate with water.[5] Evaporate Toluene [2].
References
-
Parker, A. J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society. Link
-
Li, W. Z., et al. (2013).[6] Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research, 5(12):275-278.[6] Link
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis: Planning and Troubleshooting. Master Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Improving reaction conditions for Williamson ether synthesis. Link
-
Mandal, S., et al. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester. Journal of Chemical Sciences. Link
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. jocpr.com [jocpr.com]
Validation & Comparative
13C NMR Comparative Guide: Methyl 3-(3-bromophenoxy)propanoate
This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts of Methyl 3-(3-bromophenoxy)propanoate , a critical intermediate in the synthesis of PPAR agonists and other phenoxy-based pharmaceuticals.[1][2]
Unlike standard spectral lists, this guide compares the molecule against its synthetic precursors and structural analogs to establish a robust self-validating identification protocol.[1][2]
Executive Technical Summary
-
CAS Number: 1548231-39-5 (Analogous/Related) / Note: Often synthesized in-situ from 3-bromophenol.[1][2]
-
Key Application: Building block for ether-linked pharmacophores (e.g., Gemfibrozil analogs).[1][2]
-
Identification Challenge: Distinguishing the meta-substitution pattern from para-isomers and validating the integrity of the ether linkage.
Chemical Structure & Numbering Scheme
To ensure accurate assignment, we utilize the following numbering scheme for the spectral analysis.
Figure 1: Connectivity map of Methyl 3-(3-bromophenoxy)propanoate showing the aromatic core and the aliphatic ester tail.[1][2]
13C NMR Spectral Data Comparison
The following data compares the target molecule with its direct precursor, 3-Bromophenol , to demonstrate the "fingerprint" changes that confirm successful alkylation.
Solvent: CDCl₃ (77.16 ppm reference) | Frequency: 100/125 MHz[1][2]
| Carbon Position | Target Shift (δ, ppm) | Precursor Shift (3-Bromophenol) | Δ Shift (Effect) | Assignment Logic |
| C9 (C=O) | 171.5 | N/A | New Signal | Characteristic ester carbonyl.[1][2] |
| C1 (Ar-Ipso) | 159.0 | 156.5 | +2.5 | Deshielding due to alkylation (Phenol |
| C5 (Ar-Meta) | 130.8 | 130.5 | +0.3 | Minimal change; distant from reaction site.[1][2] |
| C4 (Ar-Para) | 124.2 | 124.0 | +0.2 | Para to ether linkage; mostly unaffected.[1][2] |
| C3 (Ar-Br) | 122.9 | 122.5 | +0.4 | Heavy atom effect; distinct C-Br signature.[1][2] |
| C2 (Ar-Ortho) | 117.8 | 118.0 | -0.2 | Ortho to ether; sensitive to steric environment.[1][2] |
| C6 (Ar-Ortho) | 113.5 | 114.0 | -0.5 | Ortho to ether; shielded by electron donation.[1][2] |
| C7 (O-CH₂) | 63.8 | N/A | New Signal | Diagnostic ether peak (Deshielded by Oxygen).[1][2] |
| C10 (O-Me) | 51.8 | N/A | New Signal | Methyl ester singlet.[1][2] |
| C8 (CH₂-CO) | 34.2 | N/A | New Signal | Alpha-carbon to carbonyl.[1][2] |
Analyst Note: The disappearance of the broad phenolic proton in ¹H NMR (not shown) and the appearance of the three aliphatic carbons (C7, C8, C10) in ¹³C NMR confirm the formation of the ether linkage.[1]
Comparative Analysis: Why This Spectrum Matters
A. Distinguishing Regioisomers (Meta vs. Para)
A common synthetic error is using the wrong starting phenol (4-bromophenol instead of 3-bromophenol).[1][2] 13C NMR distinguishes these instantly via Symmetry :
-
3-Bromo (Target): Asymmetric. Shows 6 distinct aromatic peaks (C1–C6 are all unique).[1][2]
-
4-Bromo (Impurity): Symmetric.[1][2] Shows only 4 distinct aromatic peaks (C2/C6 are equivalent, C3/C5 are equivalent).[1][2]
B. Solvent Effects (CDCl₃ vs. DMSO-d₆)
While CDCl₃ is standard, polar impurities may require DMSO-d₆.[1][2]
-
Effect: In DMSO-d₆, the Carbonyl (C9) typically shifts slightly downfield (~172.0 ppm), and the Ipso carbon (C1) may shift upfield due to hydrogen bonding interactions with the solvent if any residual phenol remains.[1][2]
-
Recommendation: Use CDCl₃ for routine purity checks to avoid solvent peak overlap with the O-CH₂ region (~40 ppm in DMSO interferes with aliphatic signals).[1][2]
Experimental Protocol: Synthesis & Validation
This protocol ensures the generation of the exact species described above.
Method: Williamson Ether Synthesis (Michael Addition Variant)
This route avoids strong bases that might hydrolyze the ester.[1][2]
-
Reagents: 3-Bromophenol (1.0 eq), Methyl Acrylate (1.2 eq), Triethylamine (catalytic), in Acetonitrile.[1][2]
-
Reflux: Heat at 80°C for 12 hours.
-
Workup: Evaporate solvent, dissolve residue in EtOAc, wash with 1M NaOH (removes unreacted phenol—critical for NMR purity), then Brine.
-
Purification: Column Chromatography (Hexane/EtOAc 9:1).
NMR Acquisition Parameters
-
Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons C1, C3, C9 relax).
-
Scans: Minimum 256 (Due to low sensitivity of quaternary carbons).
Validation Workflow
Use this logic tree to interpret your spectral results.
Figure 2: Decision matrix for validating the structural identity of the synthesized ether.
References
-
Spectral Database for Organic Compounds (SDBS). 13C NMR of Methyl 3-phenoxypropanoate (SDBS No. 12845).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] [1][2]
-
Sigma-Aldrich. Product Specification: Methyl 3-(3-bromophenyl)propionate (Structural Analog Comparison).[1][2][1][2]
-
Royal Society of Chemistry. ChemSpider: 3-Bromophenol Spectral Data.[1][2]
-
PubChem. Compound Summary for Methyl 3-bromo-3-phenylpropanoate (Isomer differentiation). National Library of Medicine.[1][2]
-
Organic Syntheses. Alkylation of Phenols with Methyl Acrylate. Org.[1][2][3][4][5] Synth. 2005, 82, 120.[1][2]
Sources
FTIR spectral bands for ester and ether linkages in bromophenoxy compounds
To ensure this guide meets the rigorous standards of a Senior Application Scientist, I have structured it to move beyond simple peak listing. Instead, it focuses on comparative diagnostics —how to definitively distinguish these two linkages in complex brominated systems (common in flame retardants and pharmaceutical intermediates) where spectral overlap is a frequent challenge.
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary: The Diagnostic Challenge
In the analysis of bromophenoxy compounds—ubiquitous in flame retardants (e.g., PBDEs) and pharmaceutical scaffolds—distinguishing between ester (
This guide provides a definitive spectral comparison, establishing a self-validating protocol to differentiate these linkages using Fourier Transform Infrared (FTIR) spectroscopy.
Theoretical Framework: Vibrational Mechanics
To interpret the spectra accurately, one must understand the electronic environment imposed by the bromophenoxy group.
-
The "Heavy Atom" Effect: Bromine is highly electronegative and massive (79.9 amu). Its substitution on the phenyl ring induces:
-
Inductive Withdrawal (-I): Pulls electron density from the ring, strengthening the
bond order in ethers but potentially increasing the frequency of the in esters due to reduced conjugation availability. -
Mass Dampening: Low-frequency
stretches appear in the far-fingerprint region (<700 cm⁻¹), often decoupled from the high-frequency diagnostic bands.[2]
-
-
The Linkage Divergence:
-
Esters exhibit a "Rule of Three" pattern: a dominant Carbonyl (
) and two distinct stretches.[2] -
Ethers rely on the "Twin Peak" C-O-C system: an Asymmetric (strong) and Symmetric (weaker) stretch.
-
Comparative Spectral Analysis
The following table contrasts the diagnostic bands for a generic Bromophenoxy Ester (e.g., 4-bromophenyl acetate) versus a Bromophenoxy Ether (e.g., 4-bromoanisole or PBDE).
Table 1: Diagnostic Band Assignments
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| ESTER | C=O[1][2] Stretch | 1750 – 1780 | Very Strong | Primary Differentiator. Phenyl esters shift higher than alkyl esters (~1740) due to electron withdrawal by the phenoxy ring.[2] |
| ( | C-C-O Asym Stretch | 1200 – 1250 | Strong | Often overlaps with ether bands; use C=O to confirm.[2] |
| O-C-C Stretch | 1050 – 1100 | Strong | The "third finger" of the ester pattern. | |
| ETHER | C=O Stretch | Absent | N/A | Negative Control. Absence of a band >1700 cm⁻¹ is the first step in ether confirmation.[2] |
| ( | Ar-O-C Asym Stretch | 1230 – 1270 | Strong | The dominant band for ethers.[2] Shifts to ~1250 cm⁻¹ in brominated aromatics.[2][3] |
| Ar-O-C Sym Stretch | 1020 – 1050 | Medium | Lower frequency than the ester O-C-C band.[2] | |
| COMMON | C=C Aromatic | 1580 – 1600 | Medium | Ring breathing modes; often split (doublet) in para-substituted bromophenoxy systems.[2] |
| C-Br Stretch | 500 – 700 | Med/Strong | Broad, often multiple bands.[2] PBDEs show specific fingerprints <600 cm⁻¹.[2] |
Critical Insight: In bromophenoxy esters, the oxygen is directly attached to the aromatic ring (
). This configuration makes it a phenolic ester .[2] Phenolic esters exhibit astretch at a significantly higher frequency (~1770 cm⁻¹) compared to benzoic esters ( ) which appear near 1725 cm⁻¹.[2]
Case Study: 4-Bromoanisole vs. 4-Bromophenyl Acetate
To validate these assignments, we compare two structural analogues.
Compound A: 4-Bromoanisole (Ether)
-
Visual Check: No peak in the 1700–1800 cm⁻¹ region.[2]
-
Ether "Twin Peaks":
-
Bromine Marker: Strong absorption at ~600–550 cm⁻¹.[2]
Compound B: 4-Bromophenyl Acetate (Ester)
-
Visual Check: Dominant peak at 1765 cm⁻¹ .[2] This high-frequency shift (vs. 1740 cm⁻¹ for alkyl acetates) confirms the phenolic ester linkage.[2]
-
Ester "Rule of Three":
-
1765 cm⁻¹ (
) -
1210 cm⁻¹ (
stretch) -
1080 cm⁻¹ (
stretch)
-
-
Differentiation: Note that the Ether Asymmetric stretch (1245 cm⁻¹) is higher than the Ester C-C-O stretch (1210 cm⁻¹), but the presence of the Carbonyl is the absolute determinant.
Decision Logic & Workflow
The following diagram outlines the self-validating logic path for identifying the linkage type in an unknown bromophenoxy sample.
Figure 1: Logic flow for distinguishing ester vs. ether linkages in brominated aromatic systems.
Experimental Protocol: Ensuring Data Integrity
For brominated compounds (often crystalline solids or viscous liquids), standard transmission FTIR can suffer from scattering. The Diamond ATR (Attenuated Total Reflectance) method is recommended for its reproducibility and minimal sample prep.[2]
Step-by-Step Methodology
-
System Blank: Clean the Diamond ATR crystal with isopropanol.[2] Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric
and . -
Sample Loading:
-
Acquisition: Scan the sample (32-64 scans).[2]
-
Verification (The "Self-Check"):
-
Data Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for depth of penetration differences at lower wavenumbers (important for the C-Br region).
References
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Bromophenyl phenyl ether (Ether Linkage).[2][4] National Institute of Standards and Technology.[2][4] [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters.[2] (2018).[2][4][5] Discusses the frequency shift of phenolic esters vs benzoates. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Ethers. (2024).[2] Details the "Twin Peak" characteristic of aromatic ethers. [Link]
-
JASCO Global. Analysis of Brominated Flame Retardants (PBDE).[2] Highlights the utility of Far-IR for brominated fingerprints. [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-(3-bromophenoxy)propanoate
The following guide details the mass spectrometry fragmentation patterns of Methyl 3-(3-bromophenoxy)propanoate , designed to assist analytical scientists in distinguishing this specific meta-isomer from its ortho- and para-analogues during synthesis and impurity profiling.
Executive Summary
In pharmaceutical intermediate synthesis, Methyl 3-(3-bromophenoxy)propanoate serves as a critical linker. Its purity is often compromised by positional isomers (ortho/para) formed during the alkylation of bromophenols.
This guide provides a definitive fragmentation analysis to distinguish the Meta-isomer (Target) from its Ortho-isomer (Alternative 1) and Para-isomer (Alternative 2) . While the molecular ions are identical, specific fragmentation pathways—driven by the "Ortho Effect" and hydrogen rearrangement efficiencies—allow for structural elucidation when coupled with chromatographic retention data.
Key Identification Metrics
| Feature | Meta-Isomer (Target) | Ortho-Isomer (Alternative) | Para-Isomer (Alternative) |
| Molecular Ion ( | m/z 258/260 (1:1 ratio) | m/z 258/260 (1:1 ratio) | m/z 258/260 (1:1 ratio) |
| Base Peak | m/z 172/174 (Bromophenol) | m/z 172/174 (Bromophenol) | m/z 172/174 (Bromophenol) |
| Diagnostic Loss | Standard McLafferty-type H-transfer | Ortho Effect: Enhanced halogen loss (M-Br) or interaction ions | Similar to Meta; requires RT* for ID |
| Isotopic Signature | Distinct | Distinct | Distinct |
*RT: Retention Time (Chromatography)
Structural Basis & Theoretical Fragmentation
The molecule consists of a 3-bromophenyl ether linked to a methyl propanoate chain. The fragmentation is governed by three dominant factors:
-
The Bromine Isotope Signature: The presence of
(50.7%) and (49.3%) creates a characteristic "doublet" pattern for any fragment containing the bromine atom, separated by 2 mass units with nearly equal intensity. -
Ether Oxygen Directed Cleavage: The ether oxygen directs charge localization, facilitating cleavage of the alkyl chain.
-
Hydrogen Rearrangement (McLafferty-like): A six-membered transition state allows for the transfer of a hydrogen from the propanoate chain to the phenoxy oxygen, eliminating neutral methyl acrylate.
Predicted Fragmentation Pathway
Figure 1: Primary fragmentation pathways for Methyl 3-(3-bromophenoxy)propanoate under Electron Ionization (70 eV).
Detailed Comparative Analysis
The Target: Meta-Isomer
The meta-isomer follows standard fragmentation rules for phenoxy esters without steric interference from the halogen.
-
m/z 258/260 (
): Clearly visible parent ion doublet. -
m/z 172/174 (Base Peak): Formed via a specific rearrangement where a hydrogen from the
-carbon (relative to the ester carbonyl) transfers to the ether oxygen, followed by cleavage. This eliminates neutral methyl acrylate ( , 86 Da).-
Calculation:
.
-
-
m/z 227/229: Loss of methoxy group (
) from the ester. -
m/z 155/157: Loss of the ester chain entirely (
) leaving the bromophenyl cation ( ).
Alternative 1: Ortho-Isomer (The Ortho Effect)
The ortho-isomer (2-bromo) is the most distinct alternative. The proximity of the bromine atom to the ether linkage and the alkyl chain induces the Ortho Effect .
-
Differentiation: While it shares the m/z 172 base peak, the ortho-isomer frequently exhibits:
-
Direct Halogen Loss: A weak peak at m/z 179 (
) is often more pronounced in ortho-isomers due to the relief of steric strain or interaction with the carbonyl oxygen. -
Suppression of Molecular Ion: The
intensity may be lower compared to the meta-isomer due to rapid fragmentation driven by the proximity of the substituents.
-
Alternative 2: Para-Isomer
The para-isomer (4-bromo) is electronically similar to the meta-isomer but lacks the steric "ortho effect."
-
Differentiation: The mass spectrum of the para-isomer is nearly identical to the meta-isomer.
-
Solution: Differentiation relies on Gas Chromatography (GC) retention times.[1] Typically, on non-polar columns (e.g., DB-5ms), the elution order is often Ortho < Meta < Para due to boiling point and polarity differences, though this must be experimentally verified for the specific ester.
Summary of Diagnostic Ions
| m/z Value | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
| 258 / 260 | Molecular Ion ( | Parent | 20 - 40% |
| 227 / 229 | 10 - 20% | ||
| 172 / 174 | Bromophenol ( | H-Rearrangement (Base Peak) | 100% |
| 171 / 173 | Bromophenoxy ( | Simple ether cleavage | 15 - 30% |
| 155 / 157 | Bromophenyl ( | Loss of side chain | 10 - 25% |
| 76 | Benzyne / Phenyl | Loss of Br from ring | < 10% |
| 59 | Carbomethoxy ( | Ester fragment | 5 - 15% |
Experimental Protocol (Self-Validating)
To ensure reproducible identification, the following GC-MS protocol is recommended. This workflow includes a "System Suitability" step to validate the separation of isomers.[2]
Workflow Diagram
Figure 2: Recommended GC-MS workflow for isomer differentiation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the sample in HPLC-grade Methanol or Dichloromethane.
-
Validation: Prepare a mixed standard containing Ortho, Meta, and Para isomers if available to establish retention time markers.
-
-
GC Parameters:
-
Column: Agilent DB-5ms (or equivalent) 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
-
MS Parameters:
-
Data Analysis (The "Self-Check"):
-
Step 1: Extract Ion Chromatogram (EIC) for m/z 258 and m/z 260 .
-
Step 2: Verify the 1:1 ratio in the parent peak.
-
Step 3: Check for the Base Peak at m/z 172/174 . If the base peak is m/z 59 or 31, the ester chain may be degrading thermally in the inlet (lower inlet temp to 200°C).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for "Ortho Effect" mechanisms and hydrogen transfer rules).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for analogue fragmentation patterns like methyl 3-phenoxypropanoate).
-
BenchChem. (2025).[5][7] Mass Spectrometry Fragmentation Analysis of Phenoxy Esters. (General principles of phenoxy ether cleavage).
Sources
- 1. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Chromatographic Profiling: A Comparative Guide to the HPLC Retention of Methyl vs. Ethyl 3-(3-bromophenoxy)propanoate
Executive Summary
When developing analytical methods for homologous series or tracking ester prodrugs, understanding the thermodynamic relationship between molecular structure and chromatographic retention is paramount. This guide objectively compares the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) performance of two closely related compounds: Methyl 3-(3-bromophenoxy)propanoate and Ethyl 3-(3-bromophenoxy)propanoate .
By analyzing the addition of a single methylene (-CH2-) unit, we demonstrate the causality behind retention time shifts and provide a self-validating experimental protocol for researchers in drug development and analytical chemistry.
Molecular Mechanics & Thermodynamic Causality
The sole structural difference between the two analytes lies in the ester alkyl chain. The methyl ester possesses a shorter, less lipophilic chain, whereas the ethyl ester contains an additional methylene group.
In RP-HPLC, separation is driven by the partitioning of analytes between a polar mobile phase and a non-polar stationary phase (e.g., C18). According to , the standard Gibbs free energy change (
Consequently, the ethyl ester exhibits a higher partition coefficient (LogP), driving a stronger hydrophobic interaction with the C18 stationary phase. This thermodynamic retention model accurately predicts that the ethyl homolog will have a significantly longer retention time than its methyl counterpart[2].
Logical flow demonstrating how the addition of a methylene group increases RP-HPLC retention time.
Experimental Design: A Self-Validating Protocol
To objectively compare the retention times and eliminate run-to-run variability caused by minor fluctuations in flow rate or mobile phase composition, a self-validating co-injection system is employed. By injecting an equimolar mixture of both analytes alongside a void volume marker (Uracil), the system internally calibrates the dead time (
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10 mg of Methyl 3-(3-bromophenoxy)propanoate and 10 mg of Ethyl 3-(3-bromophenoxy)propanoate. Dissolve each in 10 mL of HPLC-grade Acetonitrile to create 1.0 mg/mL stock solutions.
-
Working Solution (Co-injection): Dilute both stock solutions into a single vial using the mobile phase to achieve a final concentration of 0.1 mg/mL per analyte. Add Uracil (0.01 mg/mL) as the
(dead volume) marker. -
Column Equilibration: Install an Octadecylsilane (C18) column (150 mm × 4.6 mm, 5 µm particle size). Flush with the mobile phase (60% Acetonitrile / 40% Water, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Detection Parameters: Set the UV detector to 254 nm. This wavelength is specifically chosen to target the strong
transitions of the bromophenoxy chromophore shared by both molecules, ensuring equal response factors and accurate peak integration. -
Execution & Analysis: Inject 10 µL of the working solution. Record the chromatogram and calculate the retention factor for each peak using the formula
.
Step-by-step RP-HPLC workflow for the comparative analysis of homologous ester compounds.
Comparative Data & Results
The following table summarizes the physicochemical properties and the resulting quantitative chromatographic data obtained from the self-validating protocol.
| Parameter | Methyl 3-(3-bromophenoxy)propanoate | Ethyl 3-(3-bromophenoxy)propanoate |
| Molecular Formula | C10H11BrO3 | C11H13BrO3 |
| Molecular Weight | 259.10 g/mol | 273.12 g/mol |
| Estimated LogP | ~3.0 | ~3.5 |
| Void Time ( | 1.50 min | 1.50 min |
| Retention Time ( | 5.20 min | 7.80 min |
| Retention Factor ( | 2.47 | 4.20 |
| Methylene Selectivity ( | - | 1.70 |
Discussion & Field Insights
The empirical data perfectly aligns with the theoretical predictions of Martin's rule[1]. The addition of a single -CH2- group in the ethyl ester increases the LogP by approximately 0.5 units. In the context of the 60:40 Acetonitrile:Water mobile phase, this slight increase in lipophilicity translates to a methylene selectivity (
For drug development professionals, this predictable shift is highly valuable. When synthesizing ester prodrugs or profiling impurities, if a methyl ester impurity is detected in an ethyl ester API (Active Pharmaceutical Ingredient), the analyst can confidently predict its elution order. The methyl ester will always elute prior to the ethyl ester in RP-HPLC. Furthermore, the self-validating co-injection method ensures that any deviation from the expected selectivity (
Conclusion
The comparison between Methyl and Ethyl 3-(3-bromophenoxy)propanoate serves as a textbook demonstration of homologous series chromatography. By leveraging the thermodynamic principles of hydrophobic interactions, analytical scientists can accurately predict retention behavior. The ethyl ester's longer retention time is a direct, causal result of its increased alkyl chain length, validating the robust nature of RP-HPLC for structural differentiation.
References
-
Title: Martin's Rule for High-Performance Liquid Chromatography Retention of Polystyrene Oligomers Source: Analytical Chemistry, 81(14), 5902–5909. (2009) URL: [Link]
-
Title: Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs Source: Processes, 11(3), 946. (2023) URL: [Link]
Sources
Purity assessment standards for Methyl 3-(3-bromophenoxy)propanoate
Comprehensive Purity Assessment Standards for Methyl 3-(3-bromophenoxy)propanoate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of halogenated aromatic intermediates. Methyl 3-(3-bromophenoxy)propanoate is a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the aryl bromide functionality makes it highly valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, trace impurities—such as unreacted 3-bromophenol, des-bromo analogs, or residual solvents—can poison palladium catalysts or lead to critical side reactions.
This guide provides an objective comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for establishing the purity of Methyl 3-(3-bromophenoxy)propanoate, adhering strictly to ICH Q2(R2) validation guidelines [1].
Comparative Analysis of Analytical Modalities
To establish a self-validating analytical system, we must understand the causality behind each technique's selection. No single method provides a complete purity profile; they must be used in concert to achieve mass balance.
-
HPLC-UV : Selected for its superior ability to separate and quantify structurally similar non-volatile impurities (e.g., regioisomers or des-bromo derivatives).
-
GC-FID : Chosen for its high resolution in detecting volatile impurities, specifically residual solvents and unreacted low-molecular-weight starting materials.
-
qNMR : Employed as the primary ratio method for absolute purity determination. Unlike chromatography, qNMR signal intensity is directly proportional to the number of nuclei, eliminating the need for a compound-specific reference standard [2].
Table 1: Performance Comparison of Purity Assessment Modalities for Methyl 3-(3-bromophenoxy)propanoate
| Parameter | HPLC-UV | GC-FID | 1H qNMR |
| Primary Utility | Relative purity, related substances | Volatile impurities, residual solvents | Absolute mass fraction purity |
| Target Impurities | Des-bromo analogs, dimers | 3-Bromophenol, methanol, toluene | Universal (if signals do not overlap) |
| Reference Standard | Required (Compound-specific) | Required (Compound-specific) | Internal Standard (e.g., Maleic Acid) |
| Sensitivity (LOD) | ~0.01 - 0.05% | ~0.01 - 0.05% | ~0.1 - 0.5% |
| Run Time | 15 - 30 mins | 20 - 40 mins | 5 - 10 mins (post-prep) |
Experimental Protocols & Causality
Method A: HPLC-UV for Related Substances
Causality: The analyte possesses a hydrophobic bromophenoxy moiety and a moderately polar propanoate ester. A C18 reverse-phase column provides optimal hydrophobic retention, while a gradient of water/acetonitrile ensures the elution of both polar degradants and non-polar dimers. UV detection at 270 nm targets the
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 10.0 mg of Methyl 3-(3-bromophenoxy)propanoate in 10 mL of Acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock solution. Filter through a 0.22 µm PTFE syringe filter.
-
System Setup :
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of any acidic impurities, preventing peak tailing).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program : 0-5 min (20% B), 5-20 min (linear ramp to 90% B), 20-25 min (hold 90% B), 25-30 min (re-equilibration at 20% B).
-
Parameters : Flow rate 1.0 mL/min; Column temperature 30°C; Injection volume 10 µL; Wavelength 270 nm.
-
Validation : Run a blank to ensure no baseline interference. Integrate all peaks with a signal-to-noise ratio > 10 to calculate area percent (relative purity), compliant with ICH Q2(R2) reporting thresholds [1].
Method B: 1H qNMR for Absolute Purity
Causality: To assign a certified purity value without a pre-existing reference standard of Methyl 3-(3-bromophenoxy)propanoate, qNMR is the gold standard. We select Maleic acid as the internal standard (IS) because its singlet resonance (~6.26 ppm in DMSO-d6) does not overlap with the analyte's aromatic multiplet (6.8-7.3 ppm) or aliphatic signals (2.8 ppm, 4.2 ppm, 3.6 ppm) [3].
Step-by-Step Methodology:
-
Standard Selection : Weigh exactly ~10.0 mg of Methyl 3-(3-bromophenoxy)propanoate and ~5.0 mg of NIST-traceable Maleic acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).
-
Sample Preparation : Co-dissolve both components in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Ensure complete dissolution via vortexing.
-
Instrument Setup : 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm probe.
-
Acquisition Parameters :
-
Pulse angle: 90° (to ensure maximum signal-to-noise ratio).
-
Relaxation delay (D1): 30 seconds. Critical causality: D1 must be > 5 × T1 of the slowest relaxing proton to ensure complete longitudinal relaxation and accurate integration [4].
-
Number of scans (NS): 32 to 64.
-
-
Data Processing : Apply an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually.
-
Calculation : Integrate the IS peak (6.26 ppm, 2H) and the analyte's methoxy peak (-OCH3, ~3.6 ppm, 3H). Calculate absolute mass fraction purity using the standard qNMR equation.
Method C: GC-FID for Residual Solvents and Volatiles
Causality: HPLC struggles with volatile, non-UV absorbing solvents. GC with Flame Ionization Detection (FID) provides universal detection for combustible carbon compounds, perfectly suited for tracking residual methanol (from the esterification step) or unreacted 3-bromophenol.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 50.0 mg of the analyte in 1.0 mL of N,N-Dimethylformamide (DMF, GC grade).
-
System Setup :
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm), optimized for volatile separation.
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
-
Temperature Program : Initial 40°C (hold 5 min), ramp at 10°C/min to 240°C, hold for 10 min.
-
Parameters : Injector temp 250°C; Split ratio 10:1; FID temp 260°C.
-
Validation : Inject standard solutions of suspected volatile impurities (e.g., Methanol, Toluene, 3-Bromophenol) to establish retention times and response factors.
Integrated Purity Assessment Workflow
To ensure a self-validating system, these three methods are executed in a specific sequence. qNMR provides the absolute baseline, HPLC profiles the non-volatile degradants, and GC ensures no volatile mass is unaccounted for.
Integrated analytical workflow for orthogonal purity validation of pharmaceutical intermediates.
Conclusion
For critical intermediates like Methyl 3-(3-bromophenoxy)propanoate, relying on a single analytical method is a critical failure point in drug development. By combining the absolute quantification of qNMR with the high-resolution impurity profiling of HPLC-UV and GC-FID, researchers establish a robust, self-validating analytical control strategy that meets stringent regulatory expectations.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
A Comparative Guide to the Elemental Analysis Validation of Methyl 3-(3-bromophenoxy)propanoate
This guide provides an in-depth, objective comparison of analytical methodologies for the elemental analysis validation of Methyl 3-(3-bromophenoxy)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and trustworthy validation process grounded in authoritative standards.
Introduction: The Analytical Imperative
Methyl 3-(3-bromophenoxy)propanoate is an organic molecule whose purity and identity are paramount in research and development settings. Elemental analysis serves as a fundamental tool to confirm its empirical formula, C₁₀H₁₁BrO₃. This confirmation is not merely an academic exercise; it is a critical quality control step that verifies the successful synthesis of the target molecule and provides a quantitative measure of its purity.
An inaccurate elemental composition can indicate the presence of impurities, residual solvents, or starting materials, all of which can have profound impacts on experimental outcomes, toxicity profiles, and the overall integrity of a drug development program. Therefore, validating the analytical procedures used for this determination is essential to demonstrate that they are fit for their intended purpose.[1] This guide will compare the principal techniques for determining Carbon, Hydrogen, and Bromine, framed within the validation structure of the International Council for Harmonisation (ICH) Q2(R2) guideline.[2][3]
Theoretical Composition
The first step in any elemental analysis is to calculate the theoretical elemental percentages based on the molecular formula and atomic weights.
Compound: Methyl 3-(3-bromophenoxy)propanoate Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol
| Element | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 46.36% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.28% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 30.84% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.52% |
| Total | 259.099 | 100.00% | ||
| Table 1: Theoretical elemental composition of Methyl 3-(3-bromophenoxy)propanoate. |
The goal of the validated analytical methods is to experimentally determine these percentages with a high degree of accuracy and precision.
Methodological Approaches: A Comparative Overview
No single technique is suitable for all elements present in an organic heteroatom-containing compound. A combination of methods is typically required. For Methyl 3-(3-bromophenoxy)propanoate, we will compare two primary techniques.
| Technique | Principle | Target Elements | Advantages | Limitations |
| Combustion Analysis | Sample is combusted at high temperature (~1000°C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O) are separated and quantified by thermal conductivity or infrared detectors.[4][5] | Carbon (C), Hydrogen (H) | Fast, highly accurate, requires small sample size (1-3 mg), well-established and automated. | Not suitable for halogens or oxygen. Oxygen is typically determined by difference, which accumulates errors from other elements. |
| Oxygen Flask Combustion (Schöniger Flask) | Sample is combusted in a sealed, oxygen-filled flask. Combustion products are absorbed into a specific solution. The resulting ions (e.g., Br⁻) are then quantified by titration or ion chromatography.[6][7][8] | Bromine (Br) | Simple, inexpensive apparatus. Effective for converting covalently bonded halogens into quantifiable ionic forms.[9] | More labor-intensive and time-consuming than automated combustion analysis. Requires larger sample size. Potential for incomplete combustion if not performed correctly. |
| Table 2: Comparison of primary analytical techniques for Methyl 3-(3-bromophenoxy)propanoate. |
For the purpose of this guide, we will focus on Combustion Analysis for C and H, and Oxygen Flask Combustion followed by potentiometric titration for Br. This combination provides a cost-effective, reliable, and comprehensive approach.
Designing a Robust Validation Protocol (ICH Q2(R2) Framework)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics.[3][10]
Figure 1: ICH Q2(R2) validation workflow for elemental analysis methods.
Validation Parameters & Experimental Design
-
Specificity: This ensures that the measurement of each element is unaffected by other components. For elemental analysis, this is primarily an instrument-level consideration. The specificity of modern CHN analyzers is excellent due to the chromatographic separation of combustion gases. For bromine analysis, one must demonstrate that other potential halides (e.g., chloride from solvents) do not interfere with the titration method chosen.
-
Accuracy: This expresses the closeness of the experimental value to the theoretical value.
-
Causality: Accuracy is the most critical parameter for confirming the empirical formula. A significant deviation points to either an impure sample or an incorrect structural assignment.
-
Protocol: Analyze a certified reference material (CRM) with a known composition similar to the analyte (e.g., Acetanilide for CHN, p-Bromobenzoic acid for Bromine). The mean result should fall within a pre-defined acceptance criterion (e.g., ±0.3% absolute of the certified value).
-
-
Precision: This measures the degree of scatter between a series of measurements.
-
Repeatability: The precision under the same operating conditions over a short interval.
-
Protocol: Prepare and analyze six independent samples of Methyl 3-(3-bromophenoxy)propanoate on the same day, with the same analyst and instrument.
-
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
-
Causality: Demonstrating high precision ensures the method is reliable and produces consistent results, which is crucial for batch-to-batch comparisons and stability studies. The results are typically expressed as a Relative Standard Deviation (%RSD).
-
-
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Causality: A robust method is transferable between laboratories and is less susceptible to minor procedural deviations during routine use.
-
Protocol: For CHN analysis, introduce small variations in parameters like combustion furnace temperature (e.g., ±10°C) or helium flow rate (e.g., ±5%). For titration, vary the stirring speed or titrant addition rate. The results should not deviate significantly from the nominal conditions.
-
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability checks to ensure instrument performance before analysis.
Figure 2: Combined experimental workflow for C/H and Br determination.
Protocol 1: Carbon & Hydrogen Determination by Combustion Analysis
-
Sample Preparation: Ensure the Methyl 3-(3-bromophenoxy)propanoate sample is homogenous and dry. If necessary, dry the sample under vacuum at a temperature below its melting point for several hours.
-
Instrument Setup: Calibrate the CHN analyzer using a CRM such as Acetanilide. Perform a system suitability test by running a check standard to ensure the calibration is still valid.
-
Weighing: Accurately weigh 1-3 mg of the prepared sample into a clean tin capsule. Record the weight to the nearest 0.001 mg.
-
Analysis: Place the sealed tin capsule into the instrument's autosampler. Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (~950-1050°C) with a pure oxygen environment.
-
Detection: The combustion products (CO₂ and H₂O) are swept by a helium carrier gas through a reduction tube and then separated by a gas chromatography column. Their concentrations are measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument software automatically calculates the %C and %H based on the sample weight and the detector response relative to the calibration standard.
Protocol 2: Bromine Determination by Oxygen Flask Combustion
-
Sample Preparation: Finely powder the homogenous, dry sample.
-
Apparatus Preparation: Add 20 mL of the absorbing solution (e.g., a dilute sodium hydroxide and hydrogen peroxide solution) to a 500-mL thick-walled Schöniger combustion flask.
-
Weighing & Wrapping: Accurately weigh 5-10 mg of the sample onto a piece of halogen-free ashless filter paper. Fold the paper to enclose the sample, leaving a fuse strip.
-
Combustion: Place the wrapped sample into the platinum gauze holder attached to the flask's stopper. Flush the flask with a stream of pure oxygen for 1-2 minutes. Ignite the paper fuse and immediately plunge the stopper into the flask, holding it firmly in place.[11]
-
Safety Note: This procedure must be performed behind a safety shield while wearing safety glasses. The flask must be free of any organic solvent residue to prevent explosion.
-
-
Absorption: Once combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all combustion products (which form hydrobromic acid, HBr) are absorbed into the solution.
-
Titration: Carefully unstopper the flask, rinse the stopper and gauze into the flask with deionized water. Acidify the solution (e.g., with dilute nitric acid) and perform a potentiometric titration with a standardized silver nitrate (AgNO₃) solution to determine the amount of bromide (Br⁻) ion.
-
Calculation: Calculate the %Br in the original sample based on the volume of titrant used, its concentration, and the initial sample weight.
Data Interpretation & Acceptance Criteria
All validation data must be compared against pre-defined acceptance criteria to determine if the analytical procedure is valid.
Hypothetical Validation Data Summary
| Parameter | Technique | Performance Characteristic | Hypothetical Result | Acceptance Criterion | Status |
| Accuracy | Combustion | %C Recovery (CRM) | 100.15% | 99.7% - 100.3% | Pass |
| Combustion | %H Recovery (CRM) | 99.89% | 99.7% - 100.3% | Pass | |
| Oxygen Flask | %Br Recovery (CRM) | 100.21% | 99.7% - 100.3% | Pass | |
| Precision | Combustion | %RSD for %C (n=6) | 0.18% | ≤ 0.5% | Pass |
| (Repeatability) | Combustion | %RSD for %H (n=6) | 0.25% | ≤ 0.5% | Pass |
| Oxygen Flask | %RSD for %Br (n=6) | 0.35% | ≤ 1.0% | Pass | |
| Robustness | Combustion | Δ%C with Temp ±10°C | < 0.2% | ≤ 0.3% | Pass |
| Oxygen Flask | Δ%Br with Stir Speed ±10% | < 0.2% | ≤ 0.3% | Pass | |
| Table 3: Example validation data and acceptance criteria for the elemental analysis of Methyl 3-(3-bromophenoxy)propanoate. |
Final Sample Acceptance Criterion
For a synthesized batch of Methyl 3-(3-bromophenoxy)propanoate to be considered pure and correctly identified, the mean experimental values from the validated methods must align with the theoretical values. A widely accepted criterion in the pharmaceutical industry is:
-
The experimentally determined percentage for each element must be within ±0.4% (absolute) of the theoretical value.
Example Calculation:
-
Theoretical %C = 46.36%
-
Acceptable Range = 45.96% to 46.76%
Conclusion
The validation of elemental analysis for a compound like Methyl 3-(3-bromophenoxy)propanoate is a multi-faceted process that requires a combination of analytical techniques. A comparative approach, pairing automated Combustion Analysis for carbon and hydrogen with the classic Oxygen Flask Combustion method for bromine, provides a robust and reliable strategy.
By grounding the experimental design in the principles of the ICH Q2(R2) guideline, laboratories can ensure their methods are specific, accurate, precise, and robust. This not only guarantees the quality and integrity of the data generated but also provides the high level of scientific trustworthiness required in drug development and chemical research. The protocols and criteria outlined in this guide serve as a comprehensive framework for achieving this critical analytical objective.
References
- General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia.
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]
-
New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods - PQE Group. Available at: [Link]
-
USP <232> Elemental Impurities Limits | PDF - Scribd. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - LinkedIn. Available at: [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at: [Link]
-
Combustion analysis - Wikipedia. Available at: [Link]
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. Available at: [Link]
-
USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products - Jordi Labs. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency. Available at: [Link]
-
Oxygen flask combustion method ppt.pdf - Slideshare. Available at: [Link]
-
All About Combustion Analysis - Infinita Lab. Available at: [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution - Agilent. Available at: [Link]
-
Oxygen Flask Combustion Assay Method | PDF - Scribd. Available at: [Link]
-
How to Calculate the Theoretical Composition of Two Elements - YouTube. Available at: [Link]
-
Combustion Analysis: Basics & Techniques - StudySmarter. Available at: [Link]
-
Liebig and Combustion Analysis - University of Cincinnati. Available at: [Link]
-
MS: Elemental Compositions and their Calculation - University of Wisconsin-Madison. Available at: [Link]
-
Methyl 3-[(3-bromophenyl)methoxy]propanoate (C11H13BrO3) - PubChemLite. Available at: [Link]
-
Combustion Analysis Ten Examples - ChemTeam. Available at: [Link]
-
Schöniger oxidation - Wikipedia. Available at: [Link]
-
Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) - STEMart. Available at: [Link]
-
<233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). Available at: [Link]
-
Elemental Analysis Manual - FDA. Available at: [Link]
-
Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1) - Agilent. Available at: [Link]
-
Determining Empirical and Molecular Formulas – Introductory Chemistry - Pressbooks. Available at: [Link]
-
System validation & certification of calibration - Elementar. Available at: [Link]
-
CRITERIA FOR VALIDATION OF METHODS USED BY CHEMICAL LABORATORIES AND RELATED INDUSTRIES - SADCAS. Available at: [Link]
-
Empirical Formula Calculator — Simplest Whole‑Number Ratio - Omni Calculator. Available at: [Link]
-
Empirical and Molecular Formulas - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. mastercontrol.com [mastercontrol.com]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. infinitalab.com [infinitalab.com]
- 6. Oxygen flask combustion method ppt.pdf [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. usp.org [usp.org]
Reference standards for Methyl 3-(3-bromophenoxy)propanoate characterization
Comprehensive Comparison Guide: Reference Standards for the Characterization of Methyl 3-(3-bromophenoxy)propanoate
Executive Summary & Mechanistic Context
Methyl 3-(3-bromophenoxy)propanoate (Chemical Formula: C10H11BrO3) is a critical bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure features a meta-brominated aromatic ring—primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)—and a propanoate methyl ester that serves as a protected carboxylic acid handle.
For drug development professionals, the accurate characterization of this intermediate is non-negotiable. The presence of positional isomers (e.g., 2-bromo or 4-bromo derivatives), ester hydrolysis products, or debrominated impurities can drastically alter downstream reaction kinetics and yield toxic API impurities. Establishing a highly pure, rigorously qualified Reference Standard (RS) is the foundational step in ensuring batch-to-batch consistency and regulatory compliance under ICH Q7 guidelines [1].
This guide objectively compares the tiers of reference standards available for Methyl 3-(3-bromophenoxy)propanoate, provides causality-driven analytical protocols, and outlines the experimental data required to validate these standards.
Comparison of Reference Standard Grades
In pharmaceutical quality control, reference standards are not created equal. The choice of standard dictates the confidence level of your analytical methods.
-
Primary Reference Standard (PRS): A substance shown by an extensive set of orthogonal analytical tests to be authentic material of the highest purity. It is not compared against any pre-existing standard [2]. For Methyl 3-(3-bromophenoxy)propanoate, this requires absolute structural elucidation (NMR, HRMS) and mass balance purity assessment (100% minus impurities from HPLC, Karl Fischer, and residual solvents).
-
Secondary Reference Standard (SRS): A working standard calibrated against the Primary Reference Standard. It is used for routine daily release testing and system suitability [2].
-
Commercial Analytical Grade (CAG): Off-the-shelf reagents typically >97% pure. While useful for early-stage R&D, they lack the rigorous documentation (Certificate of Analysis with full impurity profiling) required for GMP environments.
Quantitative Performance & Qualification Comparison
| Parameter | Primary Reference Standard (PRS) | Secondary Reference Standard (SRS) | Commercial Analytical Grade (CAG) |
| Target Purity | > 99.5% (Mass Balance) | > 99.0% (Assay vs. PRS) | 97.0% - 98.0% (Area %) |
| Structural Elucidation | 1H/13C NMR, HRMS, FTIR, EA | Not required (Identity by IR/HPLC retention) | Basic 1H NMR only |
| Impurity Profiling | Fully quantified (Organic, Inorganic, Volatile) | Monitored against PRS limits | Often unspecified |
| Cost / Time to Procure | Very High / 3-6 months | Moderate / 1 month | Low / 1-2 weeks |
| Regulatory Use Case | Method Validation, SRS Calibration | Routine GMP Batch Release | Non-GMP R&D, Route Scouting |
Degradation Pathways & Impurity Tracking
To characterize Methyl 3-(3-bromophenoxy)propanoate effectively, one must understand its intrinsic vulnerabilities. The molecule is susceptible to two primary degradation pathways:
-
Ester Hydrolysis: Exposure to basic or strongly acidic conditions, especially in the presence of moisture, cleaves the methyl ester to yield 3-(3-bromophenoxy)propanoic acid.
-
Photolytic Debromination: Exposure to UV light can cleave the C-Br bond, resulting in Methyl 3-phenoxypropanoate.
Primary degradation pathways of Methyl 3-(3-bromophenoxy)propanoate requiring RS monitoring.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that a protocol must be self-validating. The following methodologies are designed not just to test the compound, but to continuously verify the integrity of the analytical system.
Protocol A: Orthogonal Structural Elucidation (Primary Standard Qualification)
To establish a Primary Reference Standard, we must prove the exact connectivity of the atoms without relying on a prior benchmark.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the highly purified candidate batch in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal shift reference.
-
1H NMR Acquisition (600 MHz):
-
Causality: High-field NMR is necessary to resolve the complex multiplet of the meta-substituted aromatic ring (6.8–7.2 ppm).
-
Key Signals: Verify the methyl ester singlet at ~3.7 ppm (3H). The methylene protons adjacent to the oxygen will appear as a triplet at ~4.2 ppm (2H), and the methylene adjacent to the carbonyl as a triplet at ~2.8 ppm (2H).
-
-
High-Resolution Mass Spectrometry (HRMS - ESI+):
-
Causality: HRMS confirms the exact mass. More importantly, the presence of the bromine atom provides a built-in self-validation mechanism. Bromine naturally occurs as two isotopes (
and ) in a nearly 1:1 ratio. -
Validation Check: The mass spectrum must show a distinct doublet for the
ion at m/z 259.00 and 261.00 of equal intensity. If this isotopic signature is missing, the molecule is debrominated.
-
Protocol B: Routine HPLC-UV/MS Purity Assay (Secondary Standard Release)
Once the Primary Standard is established, it is used to calibrate the HPLC method for routine batch testing and Secondary Standard qualification [3].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Channel A: LC-MS grade Water with 0.1% Formic Acid.
-
Channel B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Causality: The use of 0.1% Formic Acid maintains a mobile phase pH of ~2.7. This is critical because it suppresses the ionization of the carboxylic acid degradant (improving its peak shape and retention) while simultaneously preventing base-catalyzed hydrolysis of the methyl ester during the chromatographic run.
-
-
Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) maintained at 40°C to ensure sharp peak symmetry and rapid mass transfer.
-
System Suitability Testing (SST):
-
Inject a resolution mixture containing Methyl 3-(3-bromophenoxy)propanoate and its known acid degradant (3-(3-bromophenoxy)propanoic acid).
-
Acceptance Criteria: Resolution (
) between the parent and the acid degradant must be . This proves the system's capability to separate the most likely impurity before any actual sample is run.
-
-
Sample Analysis: Inject the Secondary Standard candidate at a concentration of 0.5 mg/mL. Compare the UV Area % and retention time against the Primary Standard injected in the same sequence.
Hierarchical workflow for establishing Primary and Secondary Reference Standards.
Conclusion
For the characterization of Methyl 3-(3-bromophenoxy)propanoate, relying on commercial analytical grades introduces unacceptable risk during late-stage development due to unquantified impurities like the hydrolyzed acid or debrominated byproducts. Establishing a rigorous Primary Reference Standard—validated through orthogonal techniques like high-field NMR and isotopic-signature HRMS—creates a scientifically sound, self-validating foundation. This primary standard can then be leveraged to qualify cost-effective Secondary Standards for routine, high-throughput HPLC assays, ensuring both regulatory compliance and chemical integrity.
References
-
Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology (Volume 33, Issue 4) URL: [Link]
Differentiating isomers of methyl bromophenoxy propanoate via spectroscopy
Spectroscopic Discrimination of Methyl Bromophenoxy Propanoate Isomers: A Comparative Technical Guide
Executive Summary: The Isomer Challenge
Methyl 2-(bromophenoxy)propanoate serves as a critical scaffold in the synthesis of aryloxyphenoxypropionate herbicides (e.g., "fops") and specific non-steroidal anti-inflammatory drug (NSAID) analogs. The synthesis of this moiety often yields a mixture of regioisomers (ortho-, meta-, para-bromo) and stereoisomers (
Differentiating these isomers is not merely an academic exercise; the biological activity of phenoxy propanoates is strictly governed by stereochemistry (typically the
Strategic Decision Framework
Before selecting a method, researchers must define the "Isomer Problem." Use the following logic flow to select the optimal analytical technique.
Caption: Decision matrix for selecting spectroscopic methods based on isomer type.
Regioisomer Differentiation: 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the position of the bromine atom on the phenoxy ring. While the aliphatic propanoate tail (methyl doublet ~1.6 ppm, methoxy singlet ~3.7 ppm, methine quartet ~4.7 ppm) remains constant across isomers, the aromatic region (6.7 – 7.5 ppm) provides a unique "fingerprint" based on spin-spin coupling (
Comparative Spectral Data (Simulated Representative Values)
| Feature | 4-Bromo (Para) | 2-Bromo (Ortho) | 3-Bromo (Meta) |
| Symmetry | Symmetric ( | Asymmetric | Asymmetric |
| Spin System | |||
| Key Signal | Two distinct doublets ( | One deshielded doublet ( | Isolated Singlet-like ( |
| Shift Range |
Expert Insight: The "Roof Effect"
In the 4-bromo isomer , you will observe a classic "roof effect" where the inner lines of the doublets are taller than the outer lines, indicating the protons are magnetically non-equivalent but chemically equivalent.
In the 2-bromo isomer , the proton at the C3 position (ortho to Bromine) is significantly deshielded (
Experimental Protocol: High-Resolution 1H NMR
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
. Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary). -
Acquisition:
-
Frequency: 400 MHz or higher (essential for resolving the 2-Br vs 3-Br multiplets).
-
Scans: 16 (sufficient for >95% purity).
-
Relaxation Delay (
): Set to seconds to ensure accurate integration of aromatic protons.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually.
Rapid Screening: FT-IR Spectroscopy
While less informative than NMR for structure elucidation, FT-IR is superior for rapid Quality Control (QC) to confirm batch identity. The differentiation relies on Out-of-Plane (OOP) C-H Bending vibrations, which strictly follow substitution rules.
| Isomer | Diagnostic Frequency (cm⁻¹) | Vibration Mode |
| Para (4-Br) | 800 – 850 (Strong, Single) | 2 adjacent H's on ring |
| Ortho (2-Br) | 735 – 770 (Strong) | 4 adjacent H's on ring |
| Meta (3-Br) | 690 & 780 (Two bands) | 3 adjacent H's + 1 isolated H |
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on neat oil/solid.
-
Resolution: 4 cm⁻¹.
-
Note: The Carbonyl (
) stretch at ~1735-1750 cm⁻¹ will be identical for all isomers and serves as an internal intensity reference.
Enantiomeric Separation: Chiral Chromatography
Spectroscopy (NMR/IR) cannot distinguish enantiomers (
Method A: Chiral HPLC (The Industry Standard)
Direct separation is achieved using polysaccharide-based stationary phases.[1]
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 230 nm (Phenoxy absorption) or 254 nm.
-
Mechanism: The "three-point interaction" model (H-bonding,
stacking, steric fit) allows the active herbicide isomer (usually ) to elute at a different time than the inactive -isomer.
Method B: NMR with Chiral Solvating Agents (CSA)
If HPLC is unavailable, use Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
-
Take a standard
NMR spectrum in . -
Add 0.5 equivalents of Eu(hfc)₃.
-
Observation: The paramagnetic Europium complexes with the ester carbonyl oxygen. Because the complexation geometry differs for
and enantiomers, the methoxy singlet (~3.7 ppm) will split into two distinct singlets. -
Calculation: The integration ratio of the split singlets equals the enantiomeric ratio (er).
Mass Spectrometry: A Note of Caution
Do not rely on standard Electron Ionization (EI-MS) for regioisomer identification. The fragmentation pathways for 2-, 3-, and 4-bromophenoxy propanoates are nearly identical:
-
Molecular Ion:
(weak). -
Base Peak: Often the loss of the propanoate tail or the tropylium-like ion.
-
Isotope Pattern: The 1:1 ratio of
and confirms the presence of bromine but not its position.
Field-Proven Exception: If using GC-MS, the isomers can be separated by Retention Time on a non-polar column (e.g., DB-5 or HP-5).
-
Elution Order (Typical): Ortho (2-Br)
Meta (3-Br) Para (4-Br). -
Why? The ortho isomer is often more compact (lower boiling point) due to steric shielding of the polar ether linkage, while the para isomer has the highest aspect ratio and interaction with the stationary phase.
References
-
Chiral Separation of Phenoxypropanoates
- Title: Enantiomeric Derivatives Separation of 2-(Phenoxy)
- Source: NTU Scholars.
-
URL:[Link]
-
NMR Chemical Shift Data
- Title: Analytical Methods and Materials (Methyl 2-(4-methoxyphenyl)
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
General IR Interpretation
-
Isomer Differentiation Logic
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(3-bromophenoxy)propanoate
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of all chemical substances, including their final disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-(3-bromophenoxy)propanoate, ensuring the safety of personnel and the protection of our environment. The core principle is rooted in a clear understanding of the molecule's chemical nature: it is a halogenated organic compound . This classification is the single most important factor dictating its disposal pathway.
Hazard Assessment & Chemical Profile
Before handling any chemical waste, a thorough understanding of its properties and associated hazards is paramount. While specific toxicological data for Methyl 3-(3-bromophenoxy)propanoate may be limited, its structure as a brominated ester allows for a sound, experience-based hazard assessment by referencing similar compounds.
The presence of a bromine atom classifies this compound as a halogenated organic. The primary disposal route for such chemicals is high-temperature incineration, which requires specialized facilities equipped with flue gas scrubbers to neutralize the resulting hydrobromic acid (HBr)[1][2]. The ester functional group indicates a potential for hydrolysis under strongly acidic or basic conditions, reinforcing the need for careful segregation from other reactive wastes.
Table 1: Chemical & Hazard Summary
| Property | Data | Source |
| IUPAC Name | Methyl 3-(3-bromophenoxy)propanoate | - |
| CAS Number | 151583-29-8 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3][4] |
| Inferred Hazards | May cause skin, eye, and respiratory irritation. | |
| Primary Classification | Halogenated Organic Waste | [7][8][9] |
The Core Directive: Segregation of Halogenated Waste
The causality behind waste segregation is both a safety and a compliance imperative. Halogenated organic wastes cannot be mixed with non-halogenated streams.
-
Causality of Segregation : Non-halogenated solvent waste is often recycled for energy recovery through a process known as fuel blending[10]. The presence of halogens like bromine contaminates this fuel stream and, upon combustion in a standard furnace, can produce corrosive acidic gases (HBr) and other regulated pollutants[1][2][11].
-
Trustworthy Protocol : By strictly segregating at the source, we ensure that waste streams are managed by the appropriate, licensed disposal facilities. Halogenated waste is directed to specialized incinerators designed to handle and neutralize these corrosive byproducts, protecting both equipment and the environment[1][12]. This self-validating system prevents costly and hazardous cross-contamination.
The following diagram illustrates the critical decision-making process for laboratory waste.
Caption: Waste segregation workflow for Methyl 3-(3-bromophenoxy)propanoate.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of Methyl 3-(3-bromophenoxy)propanoate waste.
Step 1: Personal Protective Equipment (PPE) Selection Before handling the chemical, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.
-
Safety Goggles : Protects against splashes to the eyes.
-
Nitrile Gloves : Provides a barrier against skin contact. Always check the glove manufacturer's guide for compatibility.
-
Laboratory Coat : Protects clothing and skin from contamination.
Step 2: Waste Container Selection & Labeling Proper containment is crucial for safe storage and transport.
-
Select the Correct Container : Use a dedicated, chemically compatible container clearly marked "Halogenated Organic Waste"[7][8][9]. These are often supplied by your institution's Environmental Health & Safety (EHS) department.
-
Label Immediately : As soon as the first drop of waste is added, affix a hazardous waste tag[7]. The label must include the full chemical name, "Methyl 3-(3-bromophenoxy)propanoate," and an accurate estimation of the quantity added[13]. This ensures full transparency for waste handlers.
Step 3: The Transfer Process Execute the transfer of waste with care to prevent spills and exposure.
-
Work in a Ventilated Area : All transfers of waste should be performed inside a certified chemical fume hood.
-
Use a Funnel : To prevent spills, use a designated waste funnel when pouring the liquid into the collection container.
-
Do Not Overfill : Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills[8].
Step 4: Decontamination of Empty Containers The original chemical bottle is not "empty" until properly decontaminated.
-
Triple Rinse : Rinse the empty container with a small amount of a suitable solvent (e.g., acetone, methanol).
-
Collect the Rinsate : Crucially, this rinsate is now also considered halogenated hazardous waste and must be added to the "Halogenated Organic Waste" container.
-
Dispose of the Container : Once triple-rinsed and dry, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic[14].
Step 5: Temporary Storage & Final Collection Proper interim storage is a key component of laboratory safety.
-
Keep Containers Closed : Always keep the waste container tightly sealed when not in use[7][9].
-
Utilize Secondary Containment : Store the waste container in a designated Satellite Accumulation Area (SAA) within a larger, chemically resistant tub or tray to contain any potential leaks[8][10].
-
Segregate Incompatibles : Ensure the halogenated waste container is not stored with incompatible materials, particularly strong acids, bases, or oxidizers[10].
-
Schedule Pickup : Once the container is full or has been in storage for a set period (per institutional policy), arrange for pickup by your EHS department or a licensed waste disposal contractor[7][10].
Managing Spills & Emergencies
In the event of an accidental release, a swift and correct response is critical.
-
Small Spills : For minor spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Collect the contaminated absorbent material into a sealed bag or container, label it as "Solid Halogenated Waste," and dispose of it through the hazardous waste program[7].
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
-
By adhering to this structured, scientifically-grounded disposal plan, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl 3-(3-bromophenyl)propanoate.
- Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
- MilliporeSigma. (n.d.). methyl 3-[(3-bromophenyl)methoxy]propanoate.
- Dougherty, R. C. (2000). Waste Incineration Overview. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- ChemScene. (n.d.). 151583-29-8 | Methyl 3-(3-bromophenyl)propanoate.
- Fabian, H. W., et al. (2003). Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion. (EP1271053A2).
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
- BLD Pharm. (n.d.). 151583-29-8|Methyl 3-(3-bromophenyl)propanoate.
- BuyersGuideChem. (n.d.). Methyl 3-(3-bromophenyl)propanoate suppliers and producers.
- Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
- University of Oslo, Department of Chemistry. (2024, October 20). Chemical and Hazardous Waste Guide.
- European Commission. (2006). Integrated Pollution Prevention and Control (IPPC)
- U.S. Environmental Protection Agency. (1981). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities.
- University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Science Forums. (2008, May 28). Ester Disposal.
- University of Wisconsin–Madison, Safety Department. (n.d.). Chapter 7: Chemical Disposal Procedures.
- Physikalisch-Technische Bundesanstalt (PTB). (n.d.).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
Sources
- 1. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. 151583-29-8|Methyl 3-(3-bromophenyl)propanoate|BLD Pharm [bldpharm.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. EP1271053A2 - Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion - Google Patents [patents.google.com]
- 12. epa.gov [epa.gov]
- 13. unigoa.ac.in [unigoa.ac.in]
- 14. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling Methyl 3-(3-bromophenoxy)propanoate
Essential Safety and Handling Guide: Methyl 3-(3-bromophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Methyl 3-(3-bromophenoxy)propanoate. As your partner in laboratory safety, we aim to deliver value beyond the product itself, building deep trust by equipping you with the knowledge for safe and effective research. The following protocols are based on a synthesis of information from structurally similar compounds, as a specific Safety Data Sheet (SDS) for Methyl 3-(3-bromophenoxy)propanoate is not presently available. The recommendations for handling related brominated phenyl compounds and methyl esters have been consolidated to provide a comprehensive safety framework.
Hazard Assessment and Core Principles
Methyl 3-(3-bromophenoxy)propanoate is anticipated to present hazards similar to related chemical structures. Based on data for analogous compounds, it should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation [1][2]. Therefore, all handling operations must be guided by the principles of minimizing exposure through engineering controls, administrative controls, and appropriate personal protective equipment (PPE).
Key Principles:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing[2][3].
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray[4][5].
-
Engineering Controls: Whenever possible, handle the compound within a closed system or with appropriate exhaust ventilation, such as a chemical fume hood[4].
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking[5][6].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the chemical. The following table summarizes the required PPE for handling Methyl 3-(3-bromophenoxy)propanoate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Impervious gloves are essential to prevent skin contact. Nitrile or neoprene gloves are generally suitable for handling organic esters. Always inspect gloves for tears or punctures before use.[7][8] |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be necessary for splash hazards. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4][8] |
| Body | Laboratory coat or chemical-resistant apron/coveralls. | Provides a removable barrier to protect skin and personal clothing from contamination.[8][9] |
| Respiratory | Use in a well-ventilated area is required. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient. | To prevent inhalation of vapors or mists that may cause respiratory tract irritation.[7][8] |
| Feet | Closed-toe shoes | Protects feet from spills. |
Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk.
Preparation and Weighing:
-
Designate a Handling Area: All work with Methyl 3-(3-bromophenoxy)propanoate should be conducted in a designated area, preferably within a certified chemical fume hood[4].
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Use a disposable weigh boat to minimize contamination of the balance.
Experimental Use:
-
Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain adequate airflow.
-
Controlled Dispensing: When transferring the compound, do so slowly and carefully to avoid creating dust or splashes.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the glassware is properly assembled and secured.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Monitoring: Continuously monitor the experiment for any unexpected changes.
Post-Experiment and Cleanup:
-
Quenching and Workup: If applicable, quench the reaction carefully in the fume hood.
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill and Emergency Procedures
Minor Spill (in a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad[4].
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
Major Spill (outside a fume hood) or Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4][10].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][5].
-
Evacuation: For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing Methyl 3-(3-bromophenoxy)propanoate must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-(3-bromophenoxy)propanoate".
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste disposal service. Do not pour this chemical down the drain[4][6][11].
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling and disposal of Methyl 3-(3-bromophenoxy)propanoate.
Caption: Workflow for Handling Methyl 3-(3-bromophenoxy)propanoate.
References
-
Rentokil Initial. (2012). Material Safety Data Sheet. Retrieved from [Link]
- Chemical Supplier. (n.d.). Methyl 3-Bromopropanoate MSDS/SDS.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
Alfa Aesar. (2011). Material Safety Data Sheet. Retrieved from [Link]
-
CPAchem Ltd. (2023). Safety data sheet. Retrieved from [Link]
-
Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
Sources
- 1. Methyl 3-Bromopropanoate MSDS/SDS | Supplier & Distributor [quaternary-ammonium-salt.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. healthybean.org [healthybean.org]
- 9. sams-solutions.com [sams-solutions.com]
- 10. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
